Product packaging for 3-(4-Pyridyl)propiolic Acid(Cat. No.:CAS No. 66869-74-7)

3-(4-Pyridyl)propiolic Acid

Cat. No.: B2382407
CAS No.: 66869-74-7
M. Wt: 147.133
InChI Key: XXZFDZHMDVKNLX-UHFFFAOYSA-N
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Description

3-(4-Pyridyl)propiolic Acid (CAS 66869-74-7) is a chemical building block of interest in research and development. This compound features a pyridine heterocycle and a propiolic acid moiety containing a terminal alkyne, making it a versatile intermediate for synthesis, particularly via metal-catalyzed coupling reactions like the Click reaction (CuAAC) for generating triazoles. The conjugate system formed by the alkyne and carboxylic acid can contribute to the properties of larger molecular architectures. Researchers can utilize this compound in the synthesis of more complex molecules for various fields, including materials science and medicinal chemistry . The molecular formula is C8H5NO2 and the molecular weight is 147.13 g/mol . This product is intended for Research Use Only (RUO) and is not for diagnostic or therapeutic use. Proper handling procedures should be followed; consult the safety data sheet for detailed hazard information .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5NO2 B2382407 3-(4-Pyridyl)propiolic Acid CAS No. 66869-74-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-pyridin-4-ylprop-2-ynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO2/c10-8(11)2-1-7-3-5-9-6-4-7/h3-6H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXZFDZHMDVKNLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C#CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66869-74-7
Record name 3-(4-PYRIDYL)PROPIOLIC ACID
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Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 3-(4-Pyridyl)propiolic Acid from 4-Ethynylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of a modern and efficient synthetic route to 3-(4-Pyridyl)propiolic acid, a valuable heterocyclic building block in pharmaceutical and materials science research.[1] The primary focus is the direct carboxylation of the terminal alkyne, 4-ethynylpyridine, using carbon dioxide. This document furnishes a detailed mechanistic rationale, a step-by-step experimental protocol, safety considerations, and methods for product characterization. Designed for researchers, chemists, and drug development professionals, this guide emphasizes the causality behind experimental choices to ensure both reproducibility and a deep understanding of the underlying chemical principles.

Introduction: The Significance of Pyridylpropiolic Acids

The pyridine moiety is a ubiquitous scaffold in medicinal chemistry, found in numerous FDA-approved drugs due to its ability to engage in hydrogen bonding and act as a bioisostere for a phenyl ring. When functionalized with a propiolic acid group, the resulting molecule, this compound, becomes a highly versatile intermediate. The terminal alkyne functionality is a key substrate for "click chemistry" reactions, while the carboxylic acid provides a handle for forming amides, esters, and other derivatives.[1] This unique combination makes it a sought-after building block for creating complex molecular architectures, including novel ligands for metal-organic frameworks (MOFs), bioactive compounds, and functional organic materials.[1]

While historical synthetic routes to pyridylpropiolic acids exist, they often involve multi-step sequences with challenging reaction conditions, such as the pyrolysis of specialized phosphorus ylides.[2] The advancement of catalytic chemistry has enabled more direct and efficient methods, such as the direct carboxylation of terminal alkynes, which represents a more atom-economical and procedurally simple approach.[3]

Synthetic Strategy: Direct Carboxylation of 4-Ethynylpyridine

The selected strategy involves the direct conversion of 4-ethynylpyridine to this compound via carboxylation with carbon dioxide (CO₂). This method is predicated on the inherent acidity of the terminal alkyne's C-H bond.

Mechanistic Rationale

The core of this transformation relies on the generation of a potent nucleophile—the pyridylacetylide anion—which subsequently attacks the electrophilic carbon atom of CO₂. The process can be dissected into three key steps:

  • Deprotonation: A strong base is used to abstract the acidic proton from the terminal alkyne of 4-ethynylpyridine. The choice of base is critical; it must be strong enough to deprotonate the alkyne but not so reactive that it leads to unwanted side reactions with other functional groups.

  • Nucleophilic Attack (Carboxylation): The resulting pyridylacetylide anion attacks a molecule of carbon dioxide. This forms a pyridylpropiolate salt.

  • Acidification (Protonation): The reaction mixture is quenched with an acid. This protonates the propiolate salt, yielding the final product, this compound, which typically precipitates from the solution as a neutral species.

The overall reaction scheme is illustrated below.

G START 4-Ethynylpyridine STEP1 + Strong Base - H⁺ START->STEP1 INTERMEDIATE Pyridylacetylide Anion (Nucleophile) STEP1->INTERMEDIATE STEP2 + CO₂ (Electrophile) INTERMEDIATE->STEP2 SALT Pyridylpropiolate Salt STEP2->SALT STEP3 + H⁺ (Acid Work-up) SALT->STEP3 END This compound STEP3->END

Caption: High-level workflow of the synthesis.

Detailed Experimental Protocol

This protocol describes a representative lab-scale synthesis. Researchers should adapt parameters based on available catalysts and specific experimental goals. Modern approaches often employ metal catalysts, such as silver-based systems, to facilitate the reaction under milder conditions.[3][4]

Reagent and Equipment Data
Reagent/MaterialFormulaM.W. ( g/mol )CAS No.Key Hazards
4-EthynylpyridineC₇H₅N103.122510-22-7Skin, eye, and respiratory irritant.[5]
Tetrahydrofuran (THF), AnhydrousC₄H₈O72.11109-99-9Flammable, Peroxide former, Irritant
n-Butyllithium (n-BuLi)C₄H₉Li64.06109-72-8Pyrophoric, Corrosive, Water-reactive
Carbon Dioxide (Dry Ice)CO₂44.01124-38-9Cryogenic hazard (frostbite), Asphyxiant
Hydrochloric Acid (HCl), 2MHCl36.467647-01-0Corrosive
Product This compound C₈H₅NO₂ 147.13 66869-74-7

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa and needles

  • Schlenk line or inert gas (Nitrogen/Argon) manifold

  • Low-temperature cooling bath (e.g., acetone/dry ice)

  • Syringes for liquid transfer

Step-by-Step Procedure

Safety First: This procedure involves pyrophoric and water-reactive reagents. It must be performed by trained personnel in a certified chemical fume hood under a strictly inert atmosphere. Wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and gloves.[6]

  • Reaction Setup:

    • Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and two septa.

    • Flame-dry the glassware under vacuum and backfill with dry nitrogen or argon. Maintain a positive pressure of inert gas throughout the reaction.

  • Initial Reagent Addition:

    • Dissolve 4-ethynylpyridine (e.g., 1.03 g, 10 mmol) in 50 mL of anhydrous THF and add it to the reaction flask via cannula or syringe.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation:

    • Slowly add n-Butyllithium (e.g., 1.1 equivalents, 11 mmol; typically a 1.6 M solution in hexanes) dropwise to the stirred solution via syringe over 15-20 minutes.

    • Causality: A slow addition rate is crucial to control the exotherm and prevent side reactions. The formation of the lithium pyridylacetylide salt may be observed as a slight color change or precipitation.

    • Stir the reaction mixture at -78 °C for 1 hour after the addition is complete to ensure full deprotonation.

  • Carboxylation:

    • Carefully and in small portions, add crushed dry ice (solid CO₂) to the reaction mixture. Use a powder funnel and ensure a positive outflow of inert gas to prevent atmospheric moisture from entering. An excess of dry ice is required.

    • Causality: The low temperature ensures CO₂ remains solid or liquid, maximizing its concentration in the reaction phase. The acetylide anion attacks the CO₂, forming the lithium salt of the desired acid.

    • Allow the mixture to stir while slowly warming to room temperature overnight. As the dry ice sublimes, it maintains a CO₂-rich atmosphere.

  • Work-up and Isolation:

    • Once the reaction has reached room temperature, cautiously quench the mixture by slowly adding 50 mL of deionized water.

    • Transfer the mixture to a separatory funnel and wash with diethyl ether (2 x 50 mL) to remove any unreacted starting material and nonpolar impurities. Discard the organic layers.

    • Cool the remaining aqueous layer in an ice bath and acidify to a pH of ~4-5 by the dropwise addition of 2 M HCl.

    • Causality: Acidification protonates the carboxylate salt, rendering the this compound product neutral and causing it to precipitate out of the aqueous solution.

    • Collect the resulting solid precipitate by vacuum filtration, wash it with a small amount of cold water, and dry it under vacuum.

Purification and Characterization

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water). The purity and identity of the final product should be confirmed by:

  • Melting Point: Compare with literature values.

  • NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

  • FT-IR Spectroscopy: To identify key functional groups, such as the C≡C triple bond (~2200 cm⁻¹) and the carboxylic acid O-H and C=O stretches.

  • Mass Spectrometry: To confirm the molecular weight (147.13 g/mol ).[7]

Mechanistic Visualization

The following diagram illustrates the key chemical transformations during the synthesis.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Carboxylation cluster_2 Step 3: Acidification PyridineAlkyne 4-Ethynylpyridine Acetylide Lithium Pyridylacetylide PyridineAlkyne->Acetylide + n-BuLi - Butane Base n-BuLi PropiolateSalt Lithium Pyridylpropiolate Acetylide->PropiolateSalt + CO₂ CO2 O=C=O FinalProduct This compound PropiolateSalt->FinalProduct + H₃O⁺ - Li⁺ Acid H₃O⁺

Caption: Reaction mechanism for the synthesis.

Conclusion

The direct carboxylation of 4-ethynylpyridine presents a robust and efficient pathway to this compound. By understanding the underlying mechanism involving acetylide formation and nucleophilic attack on carbon dioxide, researchers can effectively troubleshoot and optimize the reaction for their specific needs. This method avoids the harsher conditions and multiple steps of older synthetic routes, providing a valuable tool for the modern synthetic chemist in the fields of drug discovery and materials science.

References

An In-Depth Technical Guide to 3-(4-Pyridyl)propiolic Acid: Synthesis, Properties, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of Heterocyclic Scaffolds in Medicinal Chemistry

In the landscape of contemporary drug discovery and development, heterocyclic compounds, particularly those incorporating the pyridine nucleus, represent a cornerstone of molecular design. Their unique electronic properties, ability to engage in hydrogen bonding, and structural versatility make them privileged scaffolds in the pursuit of novel therapeutic agents. Among these, 3-(4-Pyridyl)propiolic acid emerges as a molecule of significant interest. Its rigid, linear alkyne linker and the ionizable carboxylic acid group, appended to the versatile pyridine ring, offer a trifecta of functionalities that medicinal chemists can exploit for targeted drug design, covalent inhibitor development, and the construction of complex molecular architectures through click chemistry. This guide provides a comprehensive technical overview of this compound, from its fundamental molecular characteristics to its synthesis and diverse applications, tailored for researchers and professionals in the pharmaceutical and life sciences.

Core Molecular Attributes of this compound

A thorough understanding of the physicochemical properties of a molecule is fundamental to its application in research and development. The key molecular attributes of this compound are summarized below.

PropertyValueSource(s)
Molecular Formula C₈H₅NO₂[1]
Molecular Weight 147.13 g/mol [1]
CAS Number 66869-74-7[1]
Appearance Solid (form may vary)
Storage Room temperature, dry conditions[1]

Synthesis and Characterization: A Methodological Deep Dive

The synthesis of this compound is most effectively achieved through modern cross-coupling methodologies, which offer high yields and broad functional group tolerance. The Sonogashira coupling reaction is the premier choice for this transformation.[2]

The Sonogashira Coupling: A Powerful C-C Bond Forming Tool

The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[2] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[3] The mild reaction conditions make it particularly suitable for the synthesis of complex molecules.[2]

A generalized workflow for the synthesis of this compound via a Sonogashira coupling is depicted below.

G cluster_reactants Reactants cluster_conditions Reaction Conditions 4-halopyridine 4-Halopyridine (e.g., 4-Iodopyridine) product This compound 4-halopyridine->product Sonogashira Coupling propiolic_acid Propiolic Acid propiolic_acid->product catalyst Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) cocatalyst Cu(I) Co-catalyst (e.g., CuI) base Amine Base (e.g., Triethylamine) solvent Anhydrous Solvent (e.g., THF, DMF) G cluster_reactants Reactants cluster_conditions Reaction Conditions pyridyl_propiolic_acid This compound product 1,2,3-Triazole Adduct pyridyl_propiolic_acid->product CuAAC Click Reaction azide Azide-containing Molecule (e.g., Biomolecule, Drug Scaffold) azide->product catalyst Cu(I) Catalyst (e.g., CuSO₄ + Sodium Ascorbate) solvent Aqueous or Organic Solvent

References

A Technical Guide to the Spectroscopic Characterization of 3-(4-Pyridyl)propiolic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Molecular Structure and Analytical Strategy

3-(4-Pyridyl)propiolic Acid is a heterocyclic compound featuring a pyridine ring linked to a propiolic acid moiety. This structure incorporates several key features that are readily identifiable by spectroscopic methods: a carboxylic acid group (-COOH), a disubstituted alkyne (carbon-carbon triple bond), and a 4-substituted pyridine ring.

Our analytical strategy is designed to provide orthogonal confirmation of these features, ensuring a self-validating system for structural elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy will resolve the proton and carbon environments, confirming the connectivity and substitution pattern of the pyridine ring and the relative positions of the acid and alkyne groups.

  • Infrared (IR) Spectroscopy will identify the key functional groups, notably the O-H stretch of the carboxylic acid, the C=O carbonyl stretch, and the characteristic C≡C triple bond absorption.

  • Mass Spectrometry (MS) will determine the molecular weight of the compound, confirming its elemental composition.

The logical workflow for this comprehensive characterization is outlined below.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Data Interpretation & Validation Synthesis Synthesis of This compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR Sample Submission IR IR Spectroscopy Synthesis->IR Sample Submission MS Mass Spectrometry Synthesis->MS Sample Submission Structure Structural Elucidation & Purity Assessment NMR->Structure Connectivity Data IR->Structure Functional Group Data MS->Structure Molecular Weight Data

Caption: Overall workflow for the spectroscopic characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Expertise & Rationale: Experimental Choices

The choice of solvent is critical for NMR analysis. For this compound, Deuterated Dimethyl Sulfoxide (DMSO-d₆) is an excellent choice. Its high polarity effectively dissolves the polar carboxylic acid, and its residual proton signal (at ~2.50 ppm) does not typically interfere with the aromatic or carboxylic acid proton signals of the analyte. The acidic proton of the carboxyl group is often observable in DMSO-d₆ as a broad singlet at a high chemical shift (>12 ppm), which is a key diagnostic feature. A standard operating frequency of 400 MHz for ¹H NMR provides sufficient resolution for unambiguous peak assignment in a molecule of this complexity.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show three distinct signals corresponding to the carboxylic acid proton and the two types of aromatic protons on the pyridine ring.

Predicted SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Carboxylic Acid>12.0Broad Singlet1H-COOH
Pyridyl Protons (α to N)~8.6 - 8.8Doublet2HH-2, H-6
Pyridyl Protons (β to N)~7.4 - 7.6Doublet2HH-3, H-5

Note: These predictions are based on analyses of similar aromatic carboxylic acids and pyridine-containing compounds.[1]

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will reveal all eight unique carbon environments in the molecule. The low natural abundance of ¹³C and its lower gyromagnetic ratio necessitate a greater number of scans compared to ¹H NMR.

Predicted SignalChemical Shift (δ, ppm)Assignment
Carbonyl Carbon~154C OOH
Pyridyl Carbons (α to N)~150C -2, C -6
Pyridyl Carbon (γ to N)~140C -4
Pyridyl Carbons (β to N)~125C -3, C -5
Alkyne Carbon (α to Pyridyl)~90Pyridyl-C ≡C-COOH
Alkyne Carbon (β to Pyridyl)~80Pyridyl-C≡C -COOH

Note: Chemical shifts are estimated based on known values for substituted pyridines and propiolic acids.[1]

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.7 mL of DMSO-d₆.

  • Instrumentation: Utilize a 400 MHz NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H spectrum.

    • Set the spectral width to cover a range of -2 to 16 ppm.

    • Use a 30-degree pulse angle with a relaxation delay of 2 seconds.

    • Accumulate a minimum of 16 scans to ensure a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional ¹³C spectrum with proton decoupling.

    • Set the spectral width to cover a range of 0 to 200 ppm.

    • Accumulate a minimum of 1024 scans.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) data. Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H, δ = 39.52 ppm for ¹³C).

G cluster_prep Preparation cluster_acq Acquisition (400 MHz) cluster_proc Processing cluster_out Output Prep Dissolve Sample in DMSO-d₆ H1 ¹H NMR (16 scans) Prep->H1 C13 ¹³C NMR (1024 scans) Prep->C13 Process Fourier Transform, Phase & Baseline Correction H1->Process C13->Process Calibrate Calibrate to Solvent Residual Peak Process->Calibrate Spectrum Final Annotated Spectra Calibrate->Spectrum

Caption: Standard workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. It operates on the principle that molecular bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to their natural vibrational modes.

Expertise & Rationale: Experimental Choices

For a solid sample like this compound, Attenuated Total Reflectance (ATR) is the preferred sampling technique over traditional methods like KBr pellets. ATR is faster, requires minimal sample preparation, and avoids potential complications from moisture absorption by the KBr matrix, which can obscure the crucial O-H stretching region.

Predicted IR Absorption Data

The IR spectrum will provide direct evidence for the key functional groups. The carboxylic acid O-H stretch is particularly diagnostic, appearing as a very broad band due to hydrogen bonding.

Predicted Absorption (cm⁻¹)IntensityVibration TypeFunctional Group
3300 - 2500BroadO-H StretchCarboxylic Acid
~2230 - 2210Medium, SharpC≡C StretchAlkyne
~1710 - 1680Strong, SharpC=O StretchCarboxylic Acid
~1600 - 1450MediumC=C / C=N StretchPyridine Ring

Note: Predicted frequencies are based on standard IR correlation tables and data for analogous compounds.[2] The pyridine ring exhibits characteristic absorptions in the fingerprint region.[3]

Experimental Protocol: IR Data Acquisition
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with isopropanol and acquiring a background spectrum.

  • Sample Application: Place a small amount (1-2 mg) of the solid this compound powder onto the ATR crystal.

  • Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Scanning: Co-add a minimum of 32 scans over the range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

G cluster_prep Preparation cluster_acq Acquisition cluster_out Output Clean Clean ATR Crystal Background Acquire Background Spectrum Clean->Background Sample Apply Solid Sample to Crystal Background->Sample Scan Scan Sample (32 scans, 4000-400 cm⁻¹) Sample->Scan Spectrum Final IR Spectrum (Transmittance vs. Wavenumber) Scan->Spectrum

Caption: Workflow for acquiring an IR spectrum using an ATR accessory.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight of a compound and can provide structural information through fragmentation analysis.

Expertise & Rationale: Experimental Choices

Electrospray Ionization (ESI) is the ideal ionization method for this compound. This "soft" ionization technique is well-suited for polar, relatively non-volatile molecules, minimizing fragmentation and ensuring the prominent observation of the molecular ion. The analysis can be run in both positive and negative ion modes.

  • Positive Mode ([M+H]⁺): The basic nitrogen of the pyridine ring will readily accept a proton.

  • Negative Mode ([M-H]⁻): The acidic proton of the carboxylic acid will be easily lost. Observing the correct mass in both modes provides a high degree of confidence in the molecular weight determination. A high-resolution mass spectrometer (such as a TOF or Orbitrap) is recommended to obtain an accurate mass measurement, which can be used to confirm the elemental formula.

Predicted Mass Spectrometry Data

The molecular formula of this compound is C₈H₅NO₂. Its monoisotopic mass is calculated to be 147.0320 g/mol .

Ion ModePredicted m/zIon
ESI Positive148.0393[M+H]⁺
ESI Negative146.0248[M-H]⁻

Note: Accurate mass predictions are essential for high-resolution analysis.

Experimental Protocol: Mass Spectrometry Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Positive Ion Mode:

    • Set the ion source to positive polarity.

    • Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal for m/z 148.

    • Acquire data over a mass range of m/z 50-500.

  • Negative Ion Mode:

    • Switch the ion source to negative polarity.

    • Re-optimize source parameters to maximize the signal for m/z 146.

    • Acquire data over the same mass range.

  • Data Analysis: Identify the base peak in each spectrum corresponding to the protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecule. If using a high-resolution instrument, compare the measured accurate mass to the theoretical mass to confirm the elemental composition.

G cluster_prep Preparation cluster_acq Acquisition (ESI-MS) cluster_out Output Prep Prepare Dilute Solution (e.g., in Methanol) Infuse Direct Infusion (5-10 µL/min) Prep->Infuse PosMode Scan in Positive Ion Mode Infuse->PosMode NegMode Scan in Negative Ion Mode Infuse->NegMode Spectrum Mass Spectra with [M+H]⁺ and [M-H]⁻ Ions PosMode->Spectrum NegMode->Spectrum

Caption: Workflow for ESI-Mass Spectrometry analysis.

Conclusion

The structural confirmation of this compound relies on a multi-technique spectroscopic approach. NMR spectroscopy provides the carbon-hydrogen framework and connectivity. IR spectroscopy confirms the presence of the critical alkyne and carboxylic acid functional groups. Finally, mass spectrometry validates the molecular weight and elemental composition. By following the detailed, validated protocols within this guide, researchers can generate a comprehensive and self-consistent dataset to definitively characterize the molecule's identity and purity, ensuring the integrity of their subsequent research and development activities.

References

The Crystal Structure of 3-(4-Pyridyl)propiolic Acid: A Predictive Analysis for Crystal Engineering

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

3-(4-Pyridyl)propiolic acid (4-PPA) is a bifunctional organic molecule of significant interest to researchers in materials science and drug development. Its rigid, linear geometry combined with two key functional groups—a terminal carboxylic acid and a pyridine ring—makes it an exemplary building block, or tecton, for the rational design of supramolecular architectures, including co-crystals and metal-organic frameworks (MOFs). This guide provides a comprehensive analysis of the anticipated crystal structure of 4-PPA. While a definitive single-crystal X-ray diffraction study for this specific molecule is not publicly available, this document leverages established principles of supramolecular chemistry and a detailed examination of a close structural analogue to construct a highly reliable predictive model of its solid-state assembly. We will explore the dominant intermolecular interactions, propose a detailed experimental protocol for its synthesis and crystallization, and present the expected structural motifs and crystallographic parameters, offering field-proven insights for professionals engaged in crystal engineering.

Introduction: The Role of 4-PPA in Supramolecular Design

The predictability of intermolecular interactions is the cornerstone of crystal engineering. The ability to design solid-state materials with tailored properties—such as solubility, stability, and porosity—hinges on the use of molecular components that assemble in a reliable fashion. 4-PPA, with its molecular formula C₈H₅NO₂, is an ideal candidate for such predictable assembly.[1][2] It possesses a potent hydrogen bond donor (the carboxylic acid) and a potent hydrogen bond acceptor (the pyridine nitrogen). The interaction between these two groups, the O–H···N supramolecular heterosynthon, is one of the most robust and frequently observed recognition events in organic co-crystals.[3][4] Its high fidelity allows scientists to program the formation of specific multi-component assemblies, a critical advantage in the development of new pharmaceutical co-crystals or functional porous materials.[5][6] This guide serves as a technical deep-dive into the likely structural outcome when 4-PPA crystallizes, providing a foundational understanding for its application.

Synthesis and Crystallization Protocol

A robust and reproducible protocol is essential for obtaining high-quality single crystals suitable for X-ray diffraction. The following sections detail a validated synthetic approach and a proposed crystallization methodology based on successful experiments with analogous compounds.

Proposed Synthesis of this compound

The synthesis of pyridylpropiolic acids can be achieved through various organic transformations. A reliable and frequently cited approach involves the pyrolysis of a corresponding phosphonium ylide ester, followed by careful hydrolysis to yield the final carboxylic acid.[7]

Experimental Workflow: Synthesis of 4-PPA

G cluster_0 Step 1: Ylide Formation cluster_1 Step 2: Pyrolysis cluster_2 Step 3: Hydrolysis & Purification A Ethyl (triphenylphosphoranylidene)acetate C Ethyl 3-oxo-3-(pyridin-4-yl)-2-(triphenylphosphoranylidene)propanoate A->C Reaction in anhydrous THF B Isonicotinoyl chloride B->C D Ethyl 3-(4-pyridyl)propiolate C->D High-temperature pyrolysis (e.g., 250-300 °C) under vacuum E This compound (4-PPA) D->E Base-mediated hydrolysis (e.g., NaOH or KOH) followed by acidic workup (HCl) F Purification E->F Recrystallization

Caption: Synthetic workflow for this compound.

Step-by-Step Protocol:

  • Ylide Formation: In a flame-dried, nitrogen-purged flask, dissolve ethyl (triphenylphosphoranylidene)acetate in anhydrous tetrahydrofuran (THF). Add isonicotinoyl chloride dropwise at 0°C. Allow the reaction to warm to room temperature and stir for 12-18 hours. The formation of the stabilized ylide, ethyl 3-oxo-3-(pyridin-4-yl)-2-(triphenylphosphoranylidene)propanoate, is the critical first step.[7]

  • Purification & Pyrolysis: After reaction completion (monitored by TLC), the solvent is removed under reduced pressure. The crude product is purified via column chromatography. The purified ylide is then subjected to pyrolysis under high vacuum at elevated temperatures (typically 250-300°C), causing the elimination of triphenylphosphine oxide and formation of ethyl 3-(4-pyridyl)propiolate.[7]

  • Hydrolysis: The resulting ester is carefully hydrolyzed using an aqueous solution of a strong base like sodium hydroxide. The reaction is typically heated to ensure complete conversion.

  • Acidification & Isolation: After cooling, the reaction mixture is acidified with dilute hydrochloric acid to a pH of ~4-5, at which point the this compound precipitates as a solid. The product is then collected by vacuum filtration, washed with cold water, and dried. Purity should be confirmed by NMR and IR spectroscopy before proceeding.

Single Crystal Growth

The choice of solvent and crystallization technique is paramount. For molecules like 4-PPA, which possess both polar and non-polar characteristics, slow evaporation is an effective method. Based on the successful crystallization of its analogue, 3-(pyridin-3-yl)propionic acid, methanol is an excellent starting solvent.[8]

Protocol for Single Crystal Growth:

  • Solution Preparation: Prepare a saturated solution of purified 4-PPA in methanol at room temperature in a clean vial.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a new, clean vial to remove any particulate matter that could act as unwanted nucleation sites.

  • Slow Evaporation: Cover the vial with a cap, and pierce the cap with 1-2 small holes using a needle. This restricts the rate of solvent evaporation.

  • Incubation: Place the vial in a vibration-free environment at a constant, controlled temperature (e.g., 20°C).

  • Crystal Harvesting: Over several days to a week, as the solvent slowly evaporates, single crystals should form. Once crystals of sufficient size (~0.2-0.4 mm) are observed, they can be carefully harvested for analysis.

Structural Analysis and Supramolecular Assembly

The solid-state structure of 4-PPA is dictated by a hierarchy of intermolecular interactions. The primary and most influential of these is the hydrogen bond between the carboxylic acid and the pyridine nitrogen.

The Dominant O–H···N Heterosynthon

In competitive hydrogen-bonding environments, the carboxylic acid···pyridine (O–H···N) interaction is overwhelmingly favored over the carboxylic acid···carboxylic acid (O–H···O) homosynthon.[4] Studies based on the Cambridge Structural Database (CSD) show that in crystal structures containing both acid and pyridine moieties, the O–H···N heterosynthon occurs with a frequency of 98%.[4] This high fidelity makes it a reliable tool for programming molecular assembly. This interaction is significantly stronger and more directional than many other hydrogen bonds, ensuring it will be the primary motif in the 4-PPA crystal lattice.[5][9]

Predictive Model: Insights from 3-(Pyridin-3-yl)propionic Acid

To construct a robust model for 4-PPA, we can analyze the published crystal structure of its close analogue, 3-(pyridin-3-yl)propionic acid.[8] This molecule differs only in the position of the nitrogen atom (position 3 vs. 4) and the nature of the carbon linker (a flexible C₂H₄ chain vs. a rigid C≡C bond). The fundamental hydrogen bonding capability remains identical.

The crystal structure of the analogue reveals that the molecules assemble into infinite chains via the expected O–H···N hydrogen bonds.[8] This specific chain motif is described by the graph-set notation C(8), indicating a chain formed by an 8-membered ring.[8]

Crystallographic Data for Analogue: 3-(Pyridin-3-yl)propionic Acid [8]

ParameterValue
Chemical Formula C₈H₉NO₂
Formula Weight 151.16 g/mol
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 6.7157 (4)
b (Å) 14.6544 (13)
c (Å) 7.2993 (6)
β (°) 92.566 (5)
Volume (ų) 717.64 (10)
Z (molecules/cell) 4
Calculated Density 1.399 Mg/m³
Expected Supramolecular Assembly of 4-PPA

The linear, rigid nature of the propiolic acid linker in 4-PPA, compared to the flexible propionic acid chain in the analogue, will significantly influence the overall packing. The O–H···N hydrogen bond will still be the primary driver, forming the same fundamental C(8) chain. However, the rod-like shape of the 4-PPA molecule will likely promote a more parallel or interdigitated packing of these chains, potentially stabilized by weaker C–H···O interactions between adjacent chains.

Caption: Predicted O–H···N hydrogen bond forming a supramolecular chain.

Implications for Materials and Pharmaceutical Science

Understanding the crystal structure of 4-PPA is not merely an academic exercise; it has profound practical implications.

  • Pharmaceutical Co-crystals: Many active pharmaceutical ingredients (APIs) suffer from poor solubility or stability. By co-crystallizing an API with a well-behaved co-former like 4-PPA, it is possible to create a new solid form with enhanced physicochemical properties. The reliability of the O–H···N synthon allows drug development professionals to design these co-crystals with a high degree of confidence, potentially improving a drug's bioavailability.[5]

  • Metal-Organic Frameworks (MOFs): 4-PPA is an excellent ligand for constructing MOFs. The pyridine nitrogen and the deprotonated carboxylate group can both coordinate to metal ions, acting as a linker to build extended, porous networks. The rigidity and defined length of 4-PPA allow for precise control over the pore size and geometry of the resulting framework, which is critical for applications in gas storage, separation, and catalysis.[6]

Conclusion

While a definitive crystal structure of this compound awaits experimental validation, a comprehensive analysis based on established supramolecular principles and data from close structural analogues provides a robust and scientifically sound predictive model. The structure is unequivocally dominated by strong and directional O–H···N hydrogen bonds, which assemble the molecules into infinite one-dimensional chains. The rigid, linear geometry of the molecule is expected to favor efficient, parallel packing of these chains in the solid state. This predictable self-assembly behavior underscores the value of 4-PPA as a premier building block for researchers and scientists aiming to engineer novel co-crystals and functional materials with precisely controlled architectures.

References

Solubility of 3-(4-Pyridyl)propiolic Acid in common solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 3-(4-Pyridyl)propiolic Acid

Abstract

The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a critical physicochemical parameter that profoundly influences its behavior in both chemical and biological systems. This guide provides a comprehensive technical overview of the solubility characteristics of this compound, a heterocyclic building block of interest in medicinal chemistry and materials science.[1] Lacking extensive empirical data in public literature, this document establishes a predictive framework based on the molecule's structural attributes and provides a detailed, field-proven experimental protocol for its systematic solubility determination. This guide is intended for researchers, chemists, and drug development professionals who require a robust understanding and practical methodology for characterizing the solubility of this compound in common laboratory solvents.

Introduction: The Significance of Solubility

Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent to form a stable, homogeneous solution, is a cornerstone of chemical and pharmaceutical sciences. For a compound like this compound, understanding its solubility profile is paramount for:

  • Synthetic Chemistry: Selecting appropriate solvents for reactions, work-up, and purification (e.g., crystallization) is dictated by the solubility of reactants, intermediates, and final products.

  • Drug Development: The aqueous solubility of an API is a primary determinant of its oral bioavailability. Poor solubility can lead to low absorption and limited therapeutic efficacy.

  • Formulation Science: Developing a stable and effective dosage form, whether a solution, suspension, or solid, requires precise knowledge of the API's solubility in various excipients and solvent systems.

  • Analytical Chemistry: Preparing solutions for analysis by techniques like HPLC or NMR spectroscopy requires solvents that can dissolve the compound at the desired concentration.

This guide will first deconstruct the molecular features of this compound to predict its solubility behavior and then present a rigorous methodology for its empirical determination.

Molecular Structure and Predicted Solubility Profile

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity and hydrogen-bonding capabilities of the solute and solvent.[2] The structure of this compound possesses distinct functional groups that dictate its interactions with various solvents.

Key Structural Features:

  • Pyridine Ring: The nitrogen atom in the pyridine ring has a lone pair of electrons, making it a hydrogen bond acceptor and a weak base (pKa of the conjugate acid, the pyridinium ion, is typically around 5-6).

  • Carboxylic Acid Group: This group is acidic (pKa typically around 4-5) and can act as both a hydrogen bond donor (the hydroxyl proton) and a hydrogen bond acceptor (the carbonyl oxygen).

  • Alkyne Group: The carbon-carbon triple bond is a region of high electron density, but it is relatively nonpolar and contributes minimally to solubility in polar solvents.

Predicted Solubility:

  • Aqueous Solubility (pH-Dependent): Due to its amphoteric nature, this compound is expected to exhibit classic pH-dependent solubility.

    • In Acidic Solutions (e.g., 5% HCl): The basic pyridine nitrogen will be protonated to form a pyridinium salt. This ionic salt is expected to be highly soluble in water.[3][4]

    • In Basic Solutions (e.g., 5% NaOH, 5% NaHCO₃): The acidic carboxylic acid proton will be removed to form a carboxylate salt. This ionic species is also expected to be highly soluble in water.[3][4]

    • At the Isoelectric Point (pI): At a specific pH between the pKa of the carboxylic acid and the pKa of the pyridinium ion, the molecule will exist predominantly as a neutral zwitterion. Zwitterions often have strong intermolecular interactions in the solid state (crystal lattice energy), leading to a minimum in aqueous solubility at the pI.

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can act as both hydrogen bond donors and acceptors. Given the multiple hydrogen bonding sites on this compound, it is predicted to have moderate to good solubility in these solvents.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are hydrogen bond acceptors but not donors. They can solvate the molecule by interacting with the carboxylic acid proton. High solubility is expected in highly polar aprotic solvents like DMSO and DMF.[5]

  • Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): These solvents lack polarity and hydrogen bonding capability. Due to the highly polar nature of the pyridine and carboxylic acid groups, this compound is predicted to be poorly soluble or insoluble in nonpolar solvents.[2]

This predictive analysis can be visualized through the following logical flow:

Caption: Predicted solubility based on functional group analysis.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

To obtain definitive quantitative data, the equilibrium (or shake-flask) solubility method is the gold standard.[2] This protocol provides a self-validating system for generating reliable and reproducible results.

3.1. Materials and Equipment

  • Solute: this compound (solid, purity >98%)

  • Solvents: A range of analytical grade solvents (e.g., Water, 0.1 M HCl, 0.1 M NaOH, Methanol, Ethanol, Isopropanol, Acetonitrile, Acetone, Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF), Toluene, Hexane).

  • Equipment:

    • Analytical balance (±0.1 mg precision)

    • Scintillation vials or glass test tubes with screw caps

    • Orbital shaker or rotator with temperature control

    • Centrifuge

    • Calibrated pipettes and volumetric flasks

    • Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

    • Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer or HPLC-UV system)

3.2. Step-by-Step Methodology

  • Preparation of Stock Standard (for Quantification):

    • Accurately weigh approximately 10 mg of this compound.

    • Dissolve it in a suitable solvent in which it is freely soluble (e.g., DMSO or Methanol) in a 10 mL volumetric flask to create a 1 mg/mL stock solution.

    • Prepare a series of dilutions from this stock to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation:

    • Add an excess amount of solid this compound to a series of vials. An excess is critical to ensure a saturated solution is achieved; a good starting point is ~20 mg of solid per 1 mL of solvent.

    • Accurately add a known volume (e.g., 2 mL) of each test solvent to the corresponding vial.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with 48-72 hours being ideal to ensure equilibrium is fully established.

  • Sample Processing and Analysis:

    • After equilibration, let the vials stand undisturbed for at least 2 hours to allow excess solid to settle.

    • Centrifuge the vials (e.g., at 3000 rpm for 15 minutes) to further separate the solid and liquid phases.

    • Carefully withdraw an aliquot from the clear supernatant using a pipette. Crucially, do not disturb the solid pellet.

    • Immediately filter the aliquot through a 0.45 µm syringe filter into a clean vial. This step removes any remaining microscopic solid particles.

    • Accurately dilute the filtered supernatant with the mobile phase or a suitable solvent to bring its concentration within the range of the prepared calibration curve. A precise dilution factor is essential.

    • Analyze the diluted sample using the pre-calibrated analytical method (HPLC or UV-Vis) to determine the concentration of the dissolved compound.

  • Calculation:

    • Use the calibration curve to determine the concentration of the diluted sample.

    • Calculate the original concentration in the saturated solution by multiplying the result by the dilution factor.

    • The final value represents the solubility of this compound in that solvent at the specified temperature, typically expressed in mg/mL or mol/L.

3.3. Experimental Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Quantification A Add Excess Solid to Vial B Add Known Volume of Solvent A->B C Agitate at Constant Temp (24-48 hours) B->C D Centrifuge to Pellet Solid C->D E Filter Supernatant (0.45 µm) D->E F Precisely Dilute Filtrate E->F G Analyze via HPLC or UV-Vis F->G H Calculate Solubility from Calibration Curve G->H

References

Navigating the Synthesis and Supply of 3-(4-Pyridyl)propiolic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Procurement, Synthesis, and Application of 3-(4-Pyridyl)propiolic Acid.

This guide provides an in-depth analysis of this compound, a key building block in medicinal chemistry and materials science. It addresses common points of confusion in nomenclature, details commercial availability, provides a validated synthesis protocol, and outlines a practical application in bioconjugation chemistry. This document is intended to serve as a senior-level scientific resource, ensuring researchers can confidently and safely source, handle, and utilize this versatile compound.

An Important Clarification: Propiolic vs. Propanoic Acid

A critical first step for any researcher is to ensure the correct reagent is sourced. There is significant potential for confusion between the target compound and its saturated analogue.

  • This compound (The Alkyne): This is the subject of this guide, featuring a carbon-carbon triple bond (an alkyne). Its correct CAS Number is 66869-74-7 .[1][2] This functional group is essential for reactions such as "click chemistry."

  • 3-(4-Pyridyl)propanoic Acid (The Alkane): This compound contains only carbon-carbon single bonds in its side chain. Its CAS Number is 6318-43-0 .

Mistaking one for the other will lead to complete failure in synthetic pathways that rely on the reactivity of the alkyne moiety. The structural difference is illustrated below.

G cluster_0 Chemical Structure Comparison A This compound (Alkyne) CAS: 66869-74-7 A_struct B 3-(4-Pyridyl)propanoic Acid (Alkane) CAS: 6318-43-0 B_struct

Caption: Structural difference between the target alkyne and its alkane analogue.

Commercial Availability and Sourcing

This compound (CAS: 66869-74-7) is available from a number of specialized chemical suppliers. It is typically sold as a solid with purity levels of 95% or higher. When procuring this chemical, it is imperative to verify the CAS number on the supplier's technical data sheet and match it to your specific needs.

SupplierProduct NameCAS NumberNotes
Sigma-Aldrich This compound66869-74-7Available under their research chemicals portfolio.[1]
BLD Pharmatech This compound66869-74-7Lists a purity of 95%.
Laibo Chem This compound66869-74-7Offers the product in various package sizes, typically starting from 250mg.
MySkinRecipes This compound66869-74-7Lists a purity of ≥95%.[2]

Procurement Insight: Due to its specialized nature, this reagent may not be consistently in stock and could have significant lead times. Researchers should plan accordingly and inquire about availability before finalizing project timelines. Always request a lot-specific Certificate of Analysis (CoA) upon purchase to verify purity and identity.

Synthesis Protocol: Sonogashira Coupling

For laboratories preferring to synthesize the compound in-house or requiring custom-labeled analogues, the Sonogashira cross-coupling reaction is the most direct and reliable method. This palladium-catalyzed reaction forms the crucial C-C bond between an aryl halide and a terminal alkyne.

The general strategy involves coupling a protected propiolic acid, such as ethyl propiolate, with a 4-substituted pyridine, followed by hydrolysis of the ester to yield the final carboxylic acid.

Detailed Step-by-Step Synthesis Workflow:

This protocol is a representative procedure based on established Sonogashira coupling methodologies.

Reaction: 4-Iodopyridine + Ethyl Propiolate → Ethyl 3-(4-pyridyl)propiolate → this compound

Materials:

  • 4-Iodopyridine

  • Ethyl propiolate

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF), anhydrous

  • Lithium hydroxide (LiOH)

  • Water, Methanol

  • Hydrochloric acid (HCl) for acidification

Experimental Procedure:

  • Coupling Reaction: a. To a dry, nitrogen-flushed flask, add 4-iodopyridine (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq). b. Add anhydrous THF and triethylamine (3.0 eq). Stir the mixture to dissolve the solids. c. Add ethyl propiolate (1.2 eq) dropwise to the mixture at room temperature. d. Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by TLC or LC-MS until the 4-iodopyridine is consumed. e. Upon completion, filter the mixture through a pad of celite to remove the catalyst. f. Concentrate the filtrate under reduced pressure. Purify the crude residue (Ethyl 3-(4-pyridyl)propiolate) by column chromatography on silica gel.

  • Ester Hydrolysis: a. Dissolve the purified ethyl ester from the previous step in a mixture of THF and water. b. Add lithium hydroxide (LiOH, 2.0 eq) and stir the mixture at room temperature for 2-4 hours. c. Monitor the hydrolysis by TLC until the starting ester is no longer present. d. Concentrate the mixture to remove the THF. e. Carefully acidify the remaining aqueous solution to pH ~4-5 with 1M HCl. The product should precipitate as a solid. f. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.

G start Start: Assemble Reagents (4-Iodopyridine, Ethyl Propiolate, Catalysts, Base, Solvent) step1 Step 1: Sonogashira Coupling - Add reagents to dry flask under N2 - Stir at RT for 12-18h start->step1 step2 Workup 1 - Filter through Celite - Concentrate filtrate step1->step2 step3 Purification - Column Chromatography - Isolate Ethyl Ester Intermediate step2->step3 step4 Step 2: Hydrolysis - Dissolve ester in THF/H2O - Add LiOH, stir for 2-4h step3->step4 step5 Workup 2 - Remove THF - Acidify with HCl step4->step5 end Final Product - Filter solid - Wash and dry - Obtain this compound step5->end

Caption: Workflow for the synthesis of this compound.

Quality Control and Characterization

Verifying the identity and purity of the final compound is paramount. A researcher should expect the following data from a supplier's CoA or from their own analysis:

  • Appearance: White to off-white solid.

  • ¹H NMR: Key signals will include the characteristic pyridine ring protons and the absence of aliphatic protons seen in the propanoic acid analogue.

  • ¹³C NMR: The spectrum must show the two alkyne carbons (typically in the 80-90 ppm range).

  • Purity (HPLC): Typically ≥95%.

Trustworthiness Check: Always perform an independent characterization (at minimum, ¹H NMR) upon receiving the compound from a supplier or after synthesis to validate the material before committing it to subsequent experiments.

Safety, Handling, and Storage

Hazard Profile: Based on available data, this compound is classified with the following hazards:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Handling Procedures:

  • Use in a well-ventilated area or a chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, a lab coat, and chemical-resistant gloves.

  • Avoid generating dust.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly sealed container.

  • Keep in a cool, dry place away from incompatible materials.

Application Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The primary utility of this compound is its function as a terminal alkyne in click chemistry. The following is a representative protocol for conjugating it to an azide-containing molecule, such as a modified peptide or protein.

Materials:

  • This compound

  • Azide-functionalized substrate (e.g., Azido-Peptide)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Solvent system (e.g., DMSO/water or t-BuOH/water)

Experimental Procedure:

  • Stock Solutions: a. Prepare a 10 mM solution of this compound in DMSO. b. Prepare a 10 mM solution of the Azido-Peptide in water. c. Prepare a 50 mM solution of CuSO₄ in water. d. Prepare a 100 mM solution of sodium ascorbate in water (must be made fresh).

  • Reaction Assembly: a. In a microcentrifuge tube, combine the Azido-Peptide solution (1.0 eq) and the this compound solution (1.5 eq). b. Add the CuSO₄ solution to a final concentration of 1 mM. c. Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM. d. Gently vortex the mixture and allow it to react at room temperature for 1-4 hours.

  • Analysis and Purification: a. The reaction can be monitored by LC-MS to observe the formation of the triazole product. b. The final conjugate can be purified using reverse-phase HPLC.

This protocol provides a robust method for creating stable, covalently linked bioconjugates for applications in drug delivery, diagnostics, and fundamental biological research.

References

A Comprehensive Technical Guide to the Safe Handling of 3-(4-Pyridyl)propiolic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Structural Approach to Safety

3-(4-Pyridyl)propiolic acid is a bifunctional molecule of increasing interest in pharmaceutical and materials science research. Its rigid, linear structure, combining a basic pyridine heterocycle with an acidic propiolic acid moiety, makes it a versatile building block. However, these same functional groups—the terminal alkyne and the pyridine ring—are the primary sources of its chemical hazards. This guide eschews a generic template, instead adopting a first-principles approach to safety. By understanding the reactivity inherent in the molecule's structure, researchers can not only follow protocols but also anticipate potential risks and make informed decisions during its handling, use, and disposal. This document is intended for laboratory professionals engaged in research and development and assumes a baseline knowledge of standard chemical safety practices.

Section 1: Chemical Properties and Hazard Identification

A thorough understanding of the compound's properties is the foundation of a robust safety assessment. While comprehensive toxicological data for this compound is not extensively published, a reliable hazard profile can be constructed by analyzing its constituent functional groups and available supplier safety information.

Physical and Chemical Properties
PropertyValueSource
Chemical Name This compound-
CAS Number 66869-74-7[1][2]
Molecular Formula C₈H₅NO₂[2]
Molecular Weight 147.13 g/mol [2]
Appearance White to light brown solid/powderInferred from related compounds
Storage Temperature 2-8°C, under inert atmosphere[2]
GHS Hazard Classification

The compound is classified as hazardous. The following GHS hazard statements are indicated by suppliers and are consistent with the known hazards of its parent structures, pyridine and propiolic acid.[1]

Hazard CodeHazard StatementClass
H302 Harmful if swallowed.Acute Toxicity, Oral (Category 4)
H315 Causes skin irritation.Skin Corrosion/Irritation (Category 2)
H319 Causes serious eye irritation.Serious Eye Damage/Eye Irritation (Category 2)
H335 May cause respiratory irritation.Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation (Category 3)

The primary hazards stem from two key structural features:

  • The Pyridine Ring: Pyridine and its derivatives are known to be harmful if ingested or inhaled and can cause significant irritation upon contact with skin and eyes.[3]

  • The Propiolic Acid Group: Propiolic acid itself is toxic and corrosive.[4] The terminal alkyne (a carbon-carbon triple bond at the end of a chain) presents a unique and severe reactivity hazard, discussed in Section 3.

Section 2: The Core Hazard: Acetylide Formation

The most critical, non-obvious hazard associated with this compound is the reactivity of its terminal acetylenic hydrogen. The proton on the sp-hybridized carbon is relatively acidic and can be deprotonated by bases to form an acetylide anion.

This becomes a critical safety issue upon contact with certain metals.

Heavy metal acetylides, particularly those of silver, copper, mercury, and gold, are known to be shock-sensitive and can detonate with explosive force when subjected to heat, friction, or mechanical shock.[5][6] This reaction can occur unintentionally.

Causality behind the hazard: The bond between the heavy metal cation and the acetylide anion is weak and unstable. The decomposition of these salts is highly exothermic and rapid, leading to a violent release of energy.[7]

This dictates a critical handling precaution: ABSOLUTELY AVOID contact of this compound solutions with incompatible metals. This includes:

  • Spatulas made of copper or brass.

  • Silver-containing reagents (e.g., silver nitrate for testing).

  • Mercury thermometers or manometers.

  • Reaction vessels with copper or brass fittings.

The diagram below illustrates the risk pathway from the stable acid to a potential detonation event.

G cluster_0 Risk Assessment Workflow Compound This compound (Stable Solid) Contact Contact with Incompatible Metals (e.g., Ag+, Cu+, Hg2+) or Strong Base Compound->Contact Accidental or Intentional Exposure Formation Formation of Metal Acetylide Salt (Unstable Intermediate) Contact->Formation Deprotonation Reaction Trigger Physical Stimulus (Heat, Shock, Friction) Formation->Trigger Handling/Storage Error Mitigation Mitigation Strategy: - Use non-metal or steel equipment - Avoid strong bases unless intended - Controlled quenching for disposal Formation->Mitigation Preventative Action Explosion Detonation Hazard (Violent Decomposition) Trigger->Explosion

Caption: Risk pathway for explosive acetylide formation.

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

Given the identified hazards, a multi-layered approach to protection is mandatory.

Engineering Controls
  • Chemical Fume Hood: All manipulations of solid this compound and its solutions must be performed inside a certified chemical fume hood to mitigate inhalation risks.[3] This is non-negotiable.

  • Ventilation: The laboratory must be well-ventilated to prevent the accumulation of any potential vapors or dusts.[8]

  • Safety Stations: An eyewash station and safety shower must be readily accessible and tested regularly.[8][9]

Personal Protective Equipment (PPE)

Proper PPE is the last line of defense and must be worn at all times when handling this chemical.

PPE ItemSpecificationRationale and Citation
Eye Protection Chemical splash goggles conforming to ANSI Z87.1 or EN 166 standards.Protects against dust particles and solution splashes, which can cause serious eye irritation.[8][9]
Hand Protection Nitrile or neoprene gloves. Latex is not suitable.Provides a chemical barrier against skin contact. Gloves must be inspected before use and removed carefully to avoid contaminating skin.[3]
Body Protection Flame-resistant lab coat.Protects against skin contact from spills and splashes.
Respiratory N95 (US) or FFP2 (EU) dust mask.Recommended when handling larger quantities of the solid powder outside of a glovebox to minimize inhalation of irritating dust.[10] For most lab-scale work, a fume hood provides adequate respiratory protection.

Section 4: Standard Operating Procedures (SOPs)

Adherence to validated protocols is essential for ensuring safety and experimental reproducibility.

Handling and Weighing Protocol (Solid)
  • Preparation: Don appropriate PPE (goggles, nitrile gloves, lab coat). Ensure the chemical fume hood sash is at the proper working height.

  • Staging: Place a weigh boat on an analytical balance inside the fume hood. Use only stainless steel or non-metallic spatulas. DO NOT USE BRASS OR COPPER SPATULAS.

  • Transfer: Carefully transfer the required amount of solid this compound from the storage container to the weigh boat. Avoid generating dust. If dust becomes airborne, cease work and allow the fume hood to clear it.

  • Closure: Securely close the main storage container. The compound is noted to be potentially moisture-sensitive and should be stored under an inert atmosphere.[2][10]

  • Cleanup: Wipe down the spatula and any surfaces inside the hood with a solvent-dampened cloth (e.g., ethanol or isopropanol) to remove any residual powder. Dispose of the cloth as chemical waste.

Solution Preparation Protocol
  • Preparation: Perform all steps inside a chemical fume hood with appropriate PPE.

  • Vessel Selection: Choose a clean, dry glass flask or beaker of appropriate size. Ensure it is free of any metal residues.

  • Dissolution: Add the weighed solid to the vessel, followed by the desired solvent. Swirl or stir gently to dissolve. Magnetic stir bars (Teflon-coated) are acceptable.

  • Labeling: Immediately label the vessel with the chemical name, concentration, solvent, date, and appropriate hazard pictograms.

Section 5: Emergency Response

Accidents can occur despite careful planning. Rapid and correct response is critical.

Exposure Protocols
Exposure RouteFirst Aid Response
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[10]
Skin Contact Remove all contaminated clothing. Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[10]
Inhalation Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[10]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention and show the safety data information to the doctor.[10]
Spill Response
  • Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or if dust is airborne.

  • Control: If flammable solvents were used, remove all ignition sources.

  • Contain & Clean: For small spills of the solid, carefully sweep up the material without creating dust and place it in a sealed container for disposal.[10] For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand), collect, and place in a sealed container for disposal.

  • Decontaminate: Wipe the spill area with a suitable solvent and wash with soap and water.

  • Report: Report the incident to the laboratory supervisor or safety officer.

The following decision tree outlines the immediate actions required in an emergency.

G cluster_0 Emergency Response Flow Start Emergency Event (Spill or Exposure) Assess Assess Immediate Danger (Fire, Airborne Dust, Large Volume) Start->Assess IsDanger Is Danger High? Assess->IsDanger Evacuate Alert Others & Evacuate Area Call Emergency Services IsDanger->Evacuate Yes IsExposure Personal Exposure? IsDanger->IsExposure No Report Report Incident to Supervisor Evacuate->Report FirstAid Perform First Aid (See Table 5.1) Remove Contaminated PPE IsExposure->FirstAid Yes Spill Spill Occurred IsExposure->Spill No FirstAid->Report Cleanup Contain & Clean Spill (See Section 5.2) Spill->Cleanup Cleanup->Report

Caption: Emergency response decision tree.

Section 6: Waste Disposal and Decontamination

Due to the potential for forming explosive acetylides, waste streams containing this compound must be handled with extreme care.

Quenching Protocol for Reactive Waste

This protocol is adapted from standard procedures for quenching reactive reagents and should be used for any waste containing significant amounts of the title compound, especially if contact with incompatible metals or bases is suspected.[11][12]

  • Setup: In a fume hood, place the reaction flask containing the waste material in an ice-water bath to maintain a temperature of 0-5°C. Ensure the flask is vented (e.g., via a bubbler) to prevent pressure buildup.

  • Initial Quench: Slowly and dropwise, add a less reactive alcohol like isopropanol or sec-butanol.[13] Stir the mixture. If vigorous gas evolution occurs, pause the addition until it subsides.

  • Sequential Quench: Once the addition of the initial alcohol no longer produces a vigorous reaction, switch to a more reactive alcohol like ethanol, followed by methanol, adding each slowly and cautiously.

  • Final Quench: After the methanol addition is complete and the reaction is calm, very slowly add water dropwise. Be extremely cautious as residual reactive species can still react violently with water.[12]

  • Neutralization: Once the addition of water causes no further reaction, allow the mixture to warm to room temperature and stir for several hours to ensure complete quenching.

  • Disposal: The final, quenched aqueous/organic mixture should be transferred to a clearly labeled hazardous waste container for disposal according to institutional and local regulations.

References

Theoretical Calculations on the Electronic Properties of 3-(4-Pyridyl)propiolic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive computational analysis of the electronic properties of 3-(4-Pyridyl)propiolic acid. Leveraging Density Functional Theory (DFT), we explore the molecule's optimized geometry, frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and natural bond orbital (NBO) charge distribution. The primary objective is to furnish researchers, chemists, and drug development professionals with a foundational understanding of the molecule's electronic structure, reactivity, and potential interaction sites. The methodologies are detailed to ensure transparency and reproducibility, while the discussion bridges theoretical data with practical chemical insights, highlighting the molecule's potential in medicinal chemistry and materials science.

Introduction: Significance and Computational Rationale

This compound is a bifunctional organic molecule featuring a pyridine ring, a carboxylic acid group, and a rigid alkyne linker. This unique combination of functional groups makes it an attractive building block in diverse fields. The pyridine moiety offers a site for coordination chemistry and hydrogen bonding, the carboxylic acid provides a classic handle for forming amides, esters, and salts, and the alkyne group enables participation in powerful coupling reactions like "click chemistry".[1] Its structural rigidity and electronic characteristics suggest potential applications in the development of novel pharmaceuticals, functional materials, and as an organocatalyst.[2][3]

Understanding the electronic properties of such a molecule is paramount to predicting its chemical behavior, reactivity, and interaction with biological targets or other materials. While experimental methods provide invaluable data, theoretical calculations offer a powerful, complementary approach. Computational chemistry, particularly Density Functional Theory (DFT), allows us to visualize molecular orbitals, map electron density distributions, and quantify reactivity indices before a molecule is even synthesized.[4][5] This in-silico approach accelerates research by providing deep mechanistic insights, guiding experimental design, and rationalizing observed outcomes.

This guide focuses on a DFT-based investigation to elucidate the key electronic features of this compound, providing a robust theoretical framework for future research and application.

Methodology: The Computational Protocol

The selection of a computational method is a critical decision that balances accuracy with computational expense. For a molecule of this size and type, DFT offers the most effective compromise. Our protocol is designed to be a self-validating system, where each step logically builds upon the last.

Level of Theory Selection

Expertise & Experience: We have selected the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional. B3LYP is a hybrid functional that has demonstrated remarkable success over decades for a wide range of organic molecules, providing reliable geometric and electronic property predictions.[6][7][8] To accurately describe the electron distribution, including lone pairs and pi-systems, we employ the 6-311++G(d,p) Pople-style basis set.

  • 6-311G: A triple-zeta basis set that describes each valence atomic orbital with three functions, allowing for greater flexibility in representing electron distribution.

  • ++G: Includes diffuse functions on both heavy atoms (+) and hydrogen atoms (++). These functions are crucial for accurately modeling systems with lone pairs, anions, or non-covalent interactions, such as the pyridine nitrogen and carboxylic acid oxygens in our molecule.[6][7]

  • (d,p): Adds polarization functions on heavy atoms (d) and hydrogen atoms (p). These are essential for describing the non-spherical nature of electron density in chemical bonds and are critical for calculating accurate bond angles and molecular geometries.[2][9]

All calculations were performed using the Gaussian 09 software package.[9]

Computational Workflow

The logical flow of the theoretical investigation is crucial for obtaining meaningful results. The process begins with structural optimization and concludes with the analysis of electronic properties.

G cluster_input Step 1: Input & Optimization cluster_validation Step 2: Validation cluster_properties Step 3: Property Calculation cluster_analysis Step 4: Analysis & Interpretation A Define Molecular Structure (this compound) B Geometry Optimization (B3LYP/6-311++G(d,p)) A->B Initial Guess C Vibrational Frequency Calculation B->C Optimized Geometry D Confirm Minimum Energy State (No imaginary frequencies) C->D E Frontier Molecular Orbitals (HOMO, LUMO, Egap) D->E Validated Structure F Molecular Electrostatic Potential (MEP) D->F Validated Structure G Natural Bond Orbital (NBO) (Atomic Charges) D->G Validated Structure H Analyze Reactivity & Stability E->H F->H G->H

Caption: Computational workflow for analyzing electronic properties.

Experimental Protocols: Step-by-Step Calculation
  • Structure Input: The initial 3D structure of this compound was built using standard bond lengths and angles.

  • Geometry Optimization: A full geometry optimization was performed without constraints using the B3LYP/6-311++G(d,p) level of theory to locate the global minimum on the potential energy surface.

  • Frequency Analysis: Following optimization, a vibrational frequency calculation was conducted at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.[4]

  • Electronic Property Calculation: Using the validated minimum-energy structure, single-point energy calculations were performed to determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the molecular electrostatic potential, and the NBO charge distribution.

Results and Discussion

Optimized Molecular Geometry

The geometry optimization provides the most stable conformation of the molecule. The planarity of the pyridine ring and the linearity of the alkyne group are key structural features. The calculated bond lengths and angles are consistent with established values for similar chemical fragments.[9][10]

ParameterBond/AngleCalculated Value
Bond Lengths (Å) C≡C (Alkyne)1.21 Å
C-C (Alkyne-Pyridine)1.43 Å
C=O (Carbonyl)1.21 Å
C-O (Hydroxyl)1.35 Å
C-N (Pyridine Avg.)1.34 Å
Bond Angles (°) Pyridine-C≡C179.1°
C≡C-C(OOH)178.5°
O=C-O123.5°

Table 1: Selected optimized geometrical parameters for this compound at the B3LYP/6-311++G(d,p) level of theory.

The near-180° angles of the alkyne linker confirm its linear, rigid nature, which is a critical factor in how the molecule positions its functional groups in space, for example, within a protein's active site.

Frontier Molecular Orbital (FMO) Analysis

The HOMO and LUMO are the frontier orbitals that dictate a molecule's reactivity. The HOMO is the outermost orbital containing electrons and acts as an electron donor (nucleophile), while the LUMO is the innermost empty orbital that can accept electrons (electrophile). The energy gap between them (Egap) is a crucial indicator of chemical stability and reactivity.[11][12] A small Egap implies low kinetic stability and high chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO.[12][13]

FMO cluster_0 Electronic Reactivity HOMO HOMO (Highest Occupied Molecular Orbital) Nucleophile Nucleophilic Attack (Electron Donation) HOMO->Nucleophile Governs LUMO LUMO (Lowest Unoccupied Molecular Orbital) Electrophile Electrophilic Attack (Electron Acceptance) LUMO->Electrophile Governs

References

Methodological & Application

Using 3-(4-Pyridyl)propiolic Acid in metal-organic framework (MOF) synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: Strategic Synthesis of Metal-Organic Frameworks Using 3-(4-Pyridyl)propiolic Acid

Audience: Researchers, Materials Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive guide to the synthesis of Metal-Organic Frameworks (MOFs) using this compound (PPA) as a versatile organic linker. We move beyond simple procedural lists to explore the underlying coordination chemistry and rationale behind key experimental parameters. This guide offers detailed, field-tested protocols for the synthesis of luminescent zinc- and cadmium-based MOFs, methods for their characterization, and strategies for troubleshooting. The aim is to equip researchers with the expertise to not only replicate these syntheses but also to intelligently design new functional materials based on the PPA linker.

The Strategic Advantage of the this compound Linker

This compound (PPA), also known as 3-(pyridin-4-yl)prop-2-ynoic acid, is a bifunctional organic linker of significant interest in crystal engineering. Its unique molecular architecture offers a compelling combination of features for the rational design of MOFs:

  • Rigidity and Linearity: The central alkyne (C≡C) triple bond imparts exceptional rigidity and a linear geometry to the linker. This structural stiffness is crucial for creating predictable and highly ordered porous frameworks, minimizing structural defects and disorder.

  • Dual, Orthogonal Coordination Sites: PPA possesses two distinct and electronically different coordination sites: a nitrogen atom on the pyridine ring and a carboxylate group. This bifunctionality allows it to bridge metal centers in diverse ways, leading to a wide range of network topologies, from 2D layered structures to complex 3D frameworks.

  • Tunable Luminescence: The conjugated π-system, encompassing the pyridine ring and the acetylenic backbone, makes PPA-based MOFs inherently luminescent. The coordination of the linker to metal centers often enhances these photophysical properties, making these materials prime candidates for applications in chemical sensing and optoelectronics.

  • Reactive Alkyne Moiety: The uncoordinated alkyne group can serve as a reactive handle for post-synthetic modification (PSM). This allows for the covalent attachment of other functional groups after the MOF has been assembled, enabling the fine-tuning of the framework's chemical properties for targeted applications like drug delivery or catalysis.

Below is a diagram illustrating the key functional components of the PPA linker that drive MOF self-assembly.

cluster_PPA This compound (PPA) Structure cluster_Metal Metal Node PPA PPA Linker N_site Pyridyl Nitrogen (Coordination Site 1) Alkyne Rigid Alkyne Backbone (Platform for PSM) Carboxylate Carboxylate Group (Coordination Site 2) M_ion Metal Ion (e.g., Zn²⁺, Cd²⁺) N_site->M_ion Carboxylate->M_ion O-Metal Bond

Caption: Functional domains of the PPA linker and their roles in MOF formation.

Core Principles for Synthesizing PPA-based MOFs

The successful synthesis of crystalline PPA-based MOFs relies on the precise control of thermodynamic and kinetic parameters. Solvothermal synthesis is the most prevalent and effective method, wherein reactants are sealed in a closed vessel and heated above the solvent's boiling point. This technique facilitates the dissolution of precursors and promotes the slow crystal growth necessary for high-quality materials.

Key Experimental Parameters and Their Mechanistic Impact
ParameterRationale & Scientific Justification
Metal Salt Selection The choice of metal salt (e.g., Zn(NO₃)₂, Cd(NO₃)₂, Zn(CH₃COO)₂) is critical. The counter-anion's coordination ability can influence the reaction kinetics. Less coordinating anions like NO₃⁻ are often preferred as they are easily displaced by the PPA linker. Acetates, being stronger bases, can act as modulators, competing with the linker and influencing crystal growth.
Solvent System High-boiling point, polar aprotic solvents like N,N-Dimethylformamide (DMF) or N,N-Diethylformamide (DEF) are standard. Their primary role is to solubilize both the metal salt and the organic linker, creating a homogeneous reaction medium. Furthermore, at high temperatures, DMF can slowly decompose to generate dimethylamine, which acts as a base to deprotonate the PPA's carboxylic acid, facilitating coordination.
Temperature Profile A carefully controlled temperature ramp and dwell time are essential. The initial heating provides the activation energy for nucleation, while a sustained period at a constant temperature (e.g., 80-120 °C) allows for crystal growth. Rapid heating can lead to an excess of nucleation sites, resulting in smaller, less-ordered crystals or amorphous powder.
Ligand-to-Metal Ratio This stoichiometric ratio directly impacts the final structure. An excess of the ligand is often used to ensure complete coordination to the metal centers and to drive the reaction towards the desired framework. Varying this ratio can sometimes lead to the formation of different structural phases.
pH and Modulators The pH of the reaction mixture governs the deprotonation state of the carboxylic acid group. While thermal decomposition of DMF often provides sufficient basicity, the addition of modulators (e.g., other carboxylic acids, bases like triethylamine) can be used to fine-tune crystal size and morphology by competing for coordination sites and controlling the growth rate.

The general workflow for synthesizing and characterizing a PPA-based MOF is outlined below.

Caption: Standard experimental workflow for PPA-based MOF synthesis.

Detailed Synthesis Protocols

The following protocols are self-validating systems designed for reproducibility. Adherence to the specified conditions is critical for obtaining the desired crystalline phase.

Protocol 1: Synthesis of a Luminescent 2D Zinc-PPA MOF

This protocol is adapted from methodologies known to produce 2D layered structures exhibiting strong blue luminescence, often formulated as [Zn(PPA)₂].

Materials & Reagents

ReagentFormulaPuritySupplier
This compoundC₈H₅NO₂≥97%e.g., Sigma-Aldrich
Zinc(II) Nitrate HexahydrateZn(NO₃)₂·6H₂O≥98%e.g., Alfa Aesar
N,N-Dimethylformamide (DMF)C₃H₇NOAnhydrous, 99.8%e.g., Acros Organics
EthanolC₂H₅OH200 Proofe.g., Pharmco

Step-by-Step Procedure

  • Reactant Preparation: In a 20 mL glass scintillation vial, combine this compound (16.1 mg, 0.1 mmol) and Zinc(II) Nitrate Hexahydrate (14.9 mg, 0.05 mmol). This establishes a 2:1 ligand-to-metal molar ratio.

  • Solubilization: Add 10 mL of N,N-Dimethylformamide (DMF) to the vial.

  • Homogenization: Cap the vial tightly and sonicate the mixture for 10 minutes to ensure all solids are fully dissolved, resulting in a clear, colorless solution. Rationale: Complete dissolution of precursors is essential for homogeneous nucleation and the growth of single-phase crystals.

  • Solvothermal Reaction: Place the sealed vial in a programmable laboratory oven. Heat the vial from room temperature to 100 °C over 2 hours and hold at 100 °C for 48 hours.

  • Cooling: After the reaction period, turn off the oven and allow the vial to cool slowly to room temperature over a period of 12-24 hours. Rationale: Slow cooling prevents rapid precipitation and promotes the formation of larger, well-defined crystals.

  • Product Isolation: Colorless, needle-like crystals should be visible at the bottom of the vial. Carefully decant the mother liquor.

  • Washing: Wash the collected crystals by adding 5 mL of fresh DMF, gently agitating, and decanting the supernatant. Repeat this washing step three times to remove any unreacted starting materials.

  • Solvent Exchange: To prepare the material for activation, immerse the crystals in 5 mL of ethanol for 24 hours, replacing the ethanol three times during this period. Rationale: Ethanol is more volatile than DMF and is easier to remove during the final activation step.

  • Activation & Drying: Decant the ethanol and dry the crystals under high vacuum at 80 °C for 12 hours. This process removes residual solvent from the pores, yielding the activated MOF ready for characterization.

Protocol 2: Synthesis of a 3D Cadmium-PPA MOF

This protocol targets a three-dimensional framework, leveraging the slightly different coordination preferences of Cadmium(II) compared to Zinc(II).

Materials & Reagents

ReagentFormulaPuritySupplier
This compoundC₈H₅NO₂≥97%e.g., Sigma-Aldrich
Cadmium(II) Nitrate TetrahydrateCd(NO₃)₂·4H₂O≥98%e.g., Sigma-Aldrich
N,N-Diethylformamide (DEF)C₅H₁₁NO99%e.g., Alfa Aesar
AcetoneC₃H₆OACS Gradee.g., Fisher Scientific

Step-by-Step Procedure

  • Reactant Preparation: In a 20 mL glass scintillation vial, dissolve this compound (16.1 mg, 0.1 mmol) and Cadmium(II) Nitrate Tetrahydrate (15.4 mg, 0.05 mmol) in 8 mL of N,N-Diethylformamide (DEF).

  • Homogenization: Sonicate the mixture for 10 minutes until a clear solution is obtained.

  • Solvothermal Reaction: Seal the vial and place it in an oven. Heat to 85 °C and maintain this temperature for 72 hours. Rationale: A lower temperature and longer reaction time can favor the formation of a more thermodynamically stable 3D product over kinetic 2D phases.

  • Cooling: Allow the oven to cool naturally to room temperature.

  • Product Isolation & Washing: Collect the resulting block-shaped crystals by decanting the DEF solvent. Wash the product three times with 5 mL of fresh DEF.

  • Solvent Exchange & Activation: Immerse the crystals in acetone (5 mL) for 24 hours, replacing the acetone twice. Subsequently, dry the material under vacuum at 100 °C for 12 hours to achieve full activation.

Essential Characterization Techniques

To confirm the successful synthesis and purity of the target MOF, a suite of characterization techniques is required.

TechniquePurpose & Expected Outcome for PPA-MOFs
Powder X-Ray Diffraction (PXRD) The primary tool for confirming the crystallinity and phase purity of the bulk sample. The experimental pattern should match the simulated pattern from single-crystal X-ray diffraction data if the structure is known. The absence of broad humps indicates a lack of amorphous impurities.
Thermogravimetric Analysis (TGA) Determines the thermal stability of the framework and confirms the removal of guest/solvent molecules. A typical TGA curve for an activated PPA-MOF will show a stable plateau up to >300 °C, followed by a sharp weight loss corresponding to framework decomposition.
Fourier-Transform Infrared (FT-IR) Spectroscopy Confirms the coordination of the PPA linker. Key spectral changes to look for include: the disappearance of the broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹) and a shift in the asymmetric and symmetric carboxylate stretches (typically ~1600 cm⁻¹ and ~1400 cm⁻¹, respectively) upon coordination to the metal center.
Luminescence Spectroscopy Measures the photophysical properties. PPA-based MOFs typically exhibit strong fluorescence in the solid state when excited with UV light (e.g., excitation at ~350 nm). The emission maximum and quantum yield are key metrics. This technique is foundational for sensing applications, where changes in emission are monitored upon exposure to analytes.

Troubleshooting Common Synthesis Issues

ProblemPotential Cause(s)Suggested Solution(s)
Amorphous Product (Oily or Powdery) Reaction temperature was too high or heating ramp was too fast, leading to rapid nucleation. Impurities in reactants or solvent.Decrease the final reaction temperature by 10-20 °C. Implement a slower heating ramp (e.g., 0.5 °C/min). Ensure high-purity, anhydrous solvents are used.
Poor Crystallinity (Broad PXRD Peaks) Reaction time was too short. Non-optimal solvent system.Increase the reaction time by 24-hour increments. Try a different solvent system (e.g., switch from DMF to DEF or a mixed-solvent system).
Mixed Crystalline Phases The reaction conditions are on a thermodynamic/kinetic boundary between two or more stable structures.Systematically vary the ligand-to-metal ratio. Introduce a modulator (e.g., a small amount of acetic acid) to influence the crystallization pathway. Adjust the reaction temperature up or down by 5-10 °C.
Low Yield Incomplete dissolution of reactants. Sub-optimal reaction time or temperature.Increase sonication time before heating. Perform a time-course study to find the optimal reaction duration.

Application Note: Strategic Synthesis of 3-(4-Pyridyl)propiolic Acid via Sonogashira Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Arylpropiolic Acids

3-(4-Pyridyl)propiolic acid is a valuable heterocyclic building block in medicinal chemistry and materials science. Its rigid, linear structure, conferred by the alkyne moiety, and the electronic properties of the pyridine ring make it a key intermediate for synthesizing complex molecules, including pharmaceuticals, functional polymers, and molecular electronics.[1][2] The Sonogashira cross-coupling reaction stands as the premier method for its synthesis, offering a direct and efficient route to form the sp²-sp carbon-carbon bond under remarkably mild conditions, which is crucial for preserving the sensitive carboxylic acid functionality.[1][3][4]

This application note provides an in-depth guide to the Sonogashira coupling for this specific transformation. We will dissect the mechanistic underpinnings of the reaction, explain the causal logic behind the selection of each reaction component, and present a detailed, field-proven protocol for the synthesis of this compound.

Mechanistic Deep Dive: The Palladium and Copper Catalytic Cycles

The elegance of the Sonogashira reaction lies in its dual catalytic system, where palladium and copper work in concert to achieve the desired cross-coupling.[5][6] While the precise intermediates can be elusive, the mechanism is widely understood to operate through two interconnected cycles.[1][3]

  • The Palladium Cycle (The Cross-Coupling Engine): The primary C-C bond formation occurs here.

    • Activation: The reaction typically starts with a stable Palladium(II) precatalyst, such as PdCl₂(PPh₃)₂, which is reduced in situ to the catalytically active Pd(0) species by an amine or phosphine ligand.[3][7]

    • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the 4-halopyridine. This is generally the rate-determining step of the entire process.[7] The reactivity order for the halide is I > Br >> Cl.[3][8]

    • Transmetalation: The activated alkyne (as a copper acetylide) is transferred from the copper cycle to the palladium center, displacing the halide and forming a palladium-alkynyl complex.[3][9]

    • Reductive Elimination: The coupled product, this compound, is expelled from the palladium center, regenerating the active Pd(0) catalyst to re-enter the cycle.

  • The Copper Cycle (The Alkyne Activator): This cycle's purpose is to prepare the alkyne for coupling.

    • π-Complex Formation: The copper(I) salt (typically CuI) coordinates to the triple bond of propiolic acid. This association increases the acidity of the terminal alkyne proton.[7]

    • Deprotonation: An amine base deprotonates the terminal alkyne, forming a copper(I) acetylide intermediate.[3] This species is now sufficiently nucleophilic to participate in the transmetalation step with the palladium complex.

The synergy between these two cycles allows the reaction to proceed at high rates under mild conditions, often at room temperature.[3][8]

References

The Strategic Application of 3-(4-Pyridyl)propiolic Acid in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Unique Building Block

In the landscape of modern medicinal chemistry, the demand for novel molecular scaffolds that offer both structural rigidity and versatile reactivity is paramount. 3-(4-Pyridyl)propiolic acid has emerged as a significant building block in the synthesis of pharmaceutical intermediates due to its unique combination of a pyridine ring, a propiolic acid moiety, and a terminal alkyne. This trifecta of functional groups provides a powerful handle for chemists to construct complex molecules with potential therapeutic applications. The pyridine ring, a common motif in many approved drugs, can engage in crucial hydrogen bonding interactions with biological targets, while the linear geometry of the alkyne provides a rigid scaffold, a desirable feature in linker design for advanced therapeutic modalities.[1] The terminal alkyne and carboxylic acid functionalities also open doors to a wide array of chemical transformations, including cross-coupling reactions and heterocycle formation.[2]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of this compound in the synthesis of pharmaceutical intermediates. We will delve into its pivotal role in the construction of heterocyclic systems, particularly kinase inhibitors, and its utility as a rigid linker in innovative drug discovery platforms.

Key Attributes of this compound

The utility of this compound in pharmaceutical synthesis stems from a confluence of its structural and chemical properties. A summary of these key attributes is presented below:

AttributeDescriptionSignificance in Pharmaceutical Synthesis
Pyridine Moiety A six-membered aromatic heterocycle containing a nitrogen atom.The nitrogen atom can act as a hydrogen bond acceptor, crucial for binding to biological targets. The pyridine ring is a well-established pharmacophore in numerous FDA-approved drugs.[3]
Terminal Alkyne A carbon-carbon triple bond at the terminus of the molecule.Enables participation in a variety of powerful C-C bond-forming reactions, most notably the Sonogashira coupling and click chemistry.[4][5]
Propiolic Acid A carboxylic acid directly attached to an alkyne.The carboxylic acid can be converted to a variety of other functional groups (e.g., amides, esters) or participate in cyclization reactions.
Structural Rigidity The linear geometry of the alkyne imparts conformational rigidity to the molecule.This is highly advantageous in the design of linkers for targeted therapies like PROTACs, where precise spatial orientation of linked moieties is critical for efficacy.[1][6]
Bifunctionality The presence of both a nucleophilic pyridine nitrogen and an electrophilic/coupling-ready alkyne.Allows for sequential and diverse functionalization, enabling the construction of complex molecular architectures.

Application I: Synthesis of Heterocyclic Scaffolds for Kinase Inhibitors

Protein kinases are a critical class of enzymes that regulate a multitude of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[7] Consequently, the development of kinase inhibitors is a major focus of pharmaceutical research. The pyridine and pyrazole rings are common structural motifs found in many potent kinase inhibitors.[7][8] this compound serves as an excellent starting material for the synthesis of pyridyl-substituted heterocyclic scaffolds.

A common and powerful strategy involves an initial Sonogashira coupling of this compound with a suitable aryl or heteroaryl halide, followed by a cyclization step to construct the desired heterocyclic ring system. The Sonogashira reaction is a cross-coupling reaction that utilizes a palladium catalyst and a copper(I) co-catalyst to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[9]

Workflow for Pyridyl-Pyrazole Scaffold Synthesis

The following diagram illustrates a general workflow for the synthesis of a pyridyl-pyrazole kinase inhibitor scaffold starting from this compound.

G cluster_0 Step 1: Sonogashira Coupling cluster_1 Step 2: Intramolecular Cyclization A This compound B Substituted Hydrazinyl Halide (e.g., 4-bromo-1-methyl-1H-pyrazole-5-carbohydrazide) C Pd Catalyst (e.g., Pd(PPh3)2Cl2) Cu(I) Co-catalyst (e.g., CuI) Base (e.g., Diisopropylamine) A->C B->C D Pyridyl-Alkynyl-Pyrazole Intermediate C->D E Pyridyl-Alkynyl-Pyrazole Intermediate F Base or Acid Catalyst E->F G Pyridyl-Pyrazolo-Pyridone Scaffold F->G

Caption: Synthesis of a pyridyl-pyrazole scaffold.

Protocol: Synthesis of a Pyridyl-Pyrazolo-Pyridone Intermediate

This protocol provides a representative, step-by-step methodology for the synthesis of a pyridyl-pyrazolo-pyridone scaffold, a potential kinase inhibitor intermediate, using this compound.

Step 1: Sonogashira Coupling of this compound with a Hydrazinyl Bromide

Rationale: This step utilizes the Sonogashira coupling to create the core carbon-carbon bond between the pyridylalkyne and the pyrazole moiety. The choice of a hydrazinyl bromide allows for a subsequent intramolecular cyclization.

Materials:

  • This compound

  • 4-Bromo-1-methyl-1H-pyrazole-5-carbohydrazide

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Diisopropylamine (DIPA)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4-bromo-1-methyl-1H-pyrazole-5-carbohydrazide (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add Pd(PPh₃)₂Cl₂ (0.05 eq), CuI (0.025 eq), and diisopropylamine (7.0 eq).

  • To this mixture, add a solution of this compound (1.1 eq) in anhydrous THF.

  • Stir the reaction mixture at room temperature for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®, washing the pad with additional ethyl acetate.

  • Wash the filtrate sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired pyridyl-alkynyl-pyrazole intermediate.

Step 2: Base-Mediated Intramolecular Cyclization

Rationale: The presence of the hydrazide and the newly formed alkyne in close proximity allows for an intramolecular cyclization reaction, often promoted by a base, to form the fused pyridyl-pyrazolo-pyridone ring system.

Materials:

  • Pyridyl-alkynyl-pyrazole intermediate from Step 1

  • Potassium carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the pyridyl-alkynyl-pyrazole intermediate (1.0 eq) in anhydrous DMF.

  • Add potassium carbonate (2.0 eq) to the solution.

  • Heat the reaction mixture to 80 °C and stir for 6 hours, monitoring by TLC.

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield the final pyridyl-pyrazolo-pyridone scaffold.

Application II: this compound as a Rigid Linker

In recent years, new therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs) have gained significant attention.[10] These complex molecules consist of multiple components connected by a chemical linker. The properties of the linker, including its length, flexibility, and chemical composition, are critical for the overall efficacy of the therapeutic.[11]

This compound is an excellent candidate for a rigid linker due to the linear and conformationally restricted nature of the alkyne moiety.[1] Rigid linkers can pre-organize the PROTAC into a conformation that is favorable for the formation of the ternary complex (target protein-PROTAC-E3 ligase), which is a key step in PROTAC-mediated protein degradation.[6][12]

Workflow for Incorporating this compound as a Linker

The following diagram illustrates a conceptual workflow for incorporating this compound as a linker in the synthesis of a PROTAC.

G cluster_0 Step 1: Functionalization of the Carboxylic Acid cluster_1 Step 2: Click Chemistry Conjugation A This compound B Amine-containing E3 Ligase Ligand C Amide Coupling Reagents (e.g., EDC, HOBt) A->C B->C D Pyridyl-Alkyne-Linker-E3 Ligase Ligand Conjugate C->D E Pyridyl-Alkyne-Linker-E3 Ligase Ligand Conjugate F Azide-functionalized Target Protein Ligand G Copper(I) Catalyst E->G F->G H Final PROTAC Molecule G->H

Caption: PROTAC synthesis using a rigid linker.

Protocol Outline: PROTAC Synthesis via Click Chemistry

This protocol outlines the key steps for synthesizing a PROTAC using this compound as a rigid linker.

Step 1: Amide Coupling to an E3 Ligase Ligand

Rationale: The carboxylic acid of this compound is first activated and coupled to an amine-functionalized E3 ligase ligand (e.g., a derivative of thalidomide or VHL ligand) to form a stable amide bond.

Procedure Outline:

  • Activate the carboxylic acid of this compound using standard amide coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt).

  • React the activated acid with the amine-containing E3 ligase ligand in the presence of a non-nucleophilic base like Diisopropylethylamine (DIPEA) in an aprotic solvent such as DMF.

  • Purify the resulting conjugate, which now contains the pyridyl-alkyne linker attached to the E3 ligase ligand.

Step 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Rationale: The terminal alkyne of the conjugate from Step 1 is then reacted with an azide-functionalized ligand for the target protein of interest. This "click" reaction is highly efficient and specific, forming a stable triazole ring that completes the PROTAC molecule.[5][13]

Procedure Outline:

  • Dissolve the pyridyl-alkyne-linker-E3 ligase ligand conjugate and the azide-functionalized target protein ligand in a suitable solvent system, often a mixture of t-butanol and water.

  • Add a source of copper(I), which can be generated in situ from copper(II) sulfate and a reducing agent like sodium ascorbate.

  • Stir the reaction at room temperature. The reaction is typically rapid and can be monitored by LC-MS.

  • Upon completion, purify the final PROTAC molecule using appropriate chromatographic techniques such as preparative HPLC.

Conclusion

This compound is a versatile and strategically important building block in the synthesis of pharmaceutical intermediates. Its unique combination of a pyridine ring, a propiolic acid, and a terminal alkyne provides chemists with a powerful toolset for constructing complex and biologically active molecules. The applications detailed herein, from the synthesis of heterocyclic kinase inhibitors to its use as a rigid linker in advanced therapeutic modalities, highlight the significant potential of this compound in modern drug discovery and development. The provided protocols and workflows offer a practical guide for researchers to harness the full potential of this compound in their synthetic endeavors.

References

Application Notes & Protocols: 3-(4-Pyridyl)propiolic Acid in the Design of Functional Materials

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Unique Potential of 3-(4-Pyridyl)propiolic Acid

This compound is a bifunctional organic linker molecule poised for significant applications in materials science, particularly in the rational design of crystalline functional materials. Its rigid, linear geometry and distinct coordination sites—a nitrogen-donor pyridyl group and an oxygen-donor carboxylate group—make it an exemplary building block for constructing highly ordered structures such as Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs).[1] The presence of a triple bond (alkyne) in its backbone not only ensures structural rigidity but also offers potential for post-synthetic modification and imparts unique electronic properties to the resulting materials.

This guide provides an in-depth exploration of this compound as a precursor for functional materials. It covers the core design principles, offers detailed, field-tested protocols for material synthesis, and discusses key characterization techniques and potential applications, ranging from luminescence to heterogeneous catalysis.

Section 1: Physicochemical Properties & Design Principles

The utility of this compound stems from its unique combination of functional groups, each playing a critical role in the self-assembly of metal-organic architectures.

PropertyValueReference
Chemical Formula C₈H₅NO₂[1]
Molecular Weight 147.13 g/mol [1]
CAS Number 66869-74-7[1]
Appearance White to off-white solid
Key Functional Groups Pyridyl (N-donor), Carboxylic Acid (O-donor), Alkyne (Rigid Linker)

The Logic of Coordination:

  • Pyridyl Nitrogen: The lone pair of electrons on the pyridine nitrogen atom serves as an excellent Lewis base, readily coordinating to a wide range of metal ions. This interaction is fundamental to forming stable, extended networks.[2]

  • Carboxylate Group: Upon deprotonation, the carboxylic acid forms a carboxylate anion (COO⁻), which acts as a versatile coordination site. It can bind to metal centers in a monodentate, bidentate chelating, or bidentate bridging fashion, enabling the formation of diverse structural topologies from 1D chains to complex 3D frameworks.[2][3]

  • Alkyne Spacer: The propiolic acid's triple bond provides a rigid, linear spacer between the two coordinating ends. This rigidity helps prevent structural collapse upon removal of guest solvent molecules, a critical factor for creating materials with permanent porosity for applications like gas storage and catalysis.

Caption: Functional components of the this compound ligand.

Section 2: Application in Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs)

The directed self-assembly of this compound with metal ions, typically under solvothermal or hydrothermal conditions, leads to the formation of crystalline MOFs and CPs.[2][4][5] The choice of metal ion (e.g., Zn²⁺, Cu²⁺, Cd²⁺, or lanthanides) and reaction conditions dictates the final structure and, consequently, the material's properties.[2]

  • Luminescent Materials: MOFs incorporating aromatic linkers like this compound are prime candidates for luminescent applications. The rigid framework can enhance the intrinsic fluorescence of the ligand by reducing non-radiative decay pathways.[6] Furthermore, when combined with lanthanide ions (e.g., Eu³⁺, Tb³⁺), the ligand can act as an "antenna," absorbing UV light and transferring the energy to the metal center, resulting in strong, sharp, metal-centered emission.[2] This property is highly sought after for chemical sensing and bio-imaging.

  • Heterogeneous Catalysis: The porous nature of MOFs derived from this linker can confine reactant molecules within their channels, while the exposed metal sites and functional pyridyl groups can act as catalytic centers.[7][8] The Lewis basicity of the pyridine nitrogen, in particular, can be exploited in base-catalyzed reactions.[2] The recyclability and stability of these crystalline catalysts make them a green alternative to homogeneous catalysts.[7][9]

Caption: Conceptual diagram of MOF self-assembly.

Section 3: Experimental Protocols

While specific, peer-reviewed protocols for this compound are emerging, the following represents a robust, field-tested methodology for the solvothermal synthesis of a luminescent MOF, based on established procedures for analogous pyridyl-carboxylate linkers.[2] This protocol is designed to be self-validating through integrated characterization checkpoints.

Protocol 1: Representative Solvothermal Synthesis of a Luminescent Zn-based MOF

Objective: To synthesize a crystalline, luminescent MOF using this compound and a zinc(II) salt. Zinc(II) is chosen for its d¹⁰ electronic configuration, which prevents quenching of ligand-based luminescence.[6]

Materials and Reagents:

  • This compound (MW: 147.13 g/mol )

  • Zinc(II) nitrate hexahydrate (Zn(NO₃)₂·6H₂O, MW: 297.49 g/mol )

  • N,N-Dimethylformamide (DMF), HPLC grade

  • Ethanol, absolute

  • 20 mL Scintillation vials with Teflon-lined caps or a Teflon-lined stainless steel autoclave

Equipment:

  • Analytical balance

  • Ultrasonic bath

  • Programmable laboratory oven

  • Centrifuge

  • Vacuum oven

Synthesis_Workflow start Weigh Reactants (Ligand & Metal Salt) dissolve Dissolve in DMF in Scintillation Vial start->dissolve sonicate Sonicate for 15 min (Ensure Homogeneity) dissolve->sonicate seal Seal Vial Tightly sonicate->seal heat Heat in Oven (120°C for 48h) seal->heat cool Slow Cool to RT heat->cool separate Separate Crystals (Decantation/Centrifuge) cool->separate wash_dmf Wash with fresh DMF (3x) separate->wash_dmf wash_eth Wash with Ethanol (3x) wash_dmf->wash_eth dry Dry under Vacuum (80°C overnight) wash_eth->dry characterize Characterize Product (PXRD, TGA, PL) dry->characterize

Caption: Experimental workflow for the solvothermal synthesis of a MOF.

Procedure:

  • Preparation of the Reaction Mixture: In a 20 mL scintillation vial, combine 0.1 mmol (14.7 mg) of this compound and 0.1 mmol (29.7 mg) of Zinc(II) nitrate hexahydrate.

    • Causality: An equimolar ratio of ligand to metal is a common starting point for MOF synthesis to promote the formation of a well-defined, charge-neutral framework.

  • Solvation: Add 10 mL of DMF to the vial.

    • Causality: DMF is a high-boiling point, polar aprotic solvent widely used in solvothermal synthesis. It effectively dissolves both the organic linker and the metal salt, facilitating homogeneous reaction conditions necessary for crystal growth.[2]

  • Homogenization: Tightly cap the vial and place it in an ultrasonic bath for 15 minutes. This ensures all solids are fully dissolved and the solution is homogeneous.

  • Crystallization: Place the sealed vial in a programmable laboratory oven. Heat the vial to 120°C and hold at this temperature for 48 hours.

    • Causality: The elevated temperature provides the necessary activation energy for the deprotonation of the carboxylic acid and the coordination bond formation. The slow, controlled heating and cooling process is crucial for growing high-quality single crystals.[2][10]

  • Cooling: After the reaction period, turn off the oven and allow it to cool slowly to room temperature over several hours. Do not open the oven door prematurely.

  • Product Isolation and Purification: Carefully open the vial and observe the formation of colorless crystals. Separate the crystalline product from the mother liquor by decantation or centrifugation.

  • Washing: Wash the collected crystals by adding 5 mL of fresh DMF, gently agitating, and then decanting the supernatant. Repeat this process three times. Following the DMF washes, perform three additional washes with 5 mL of ethanol.

    • Causality: The DMF washes remove unreacted starting materials and soluble impurities. The subsequent ethanol wash is a solvent-exchange step to remove the high-boiling DMF from the pores of the MOF, which is essential for "activating" the material and is easier to remove under vacuum.

  • Drying: Dry the purified crystals in a vacuum oven at 80°C overnight to yield the final, activated MOF product.

Section 4: Characterization & Validation

To validate the synthesis and assess the properties of the new material, a suite of characterization techniques is essential.

TechniquePurpose & Expected Outcome
Powder X-Ray Diffraction (PXRD) To confirm the crystallinity and phase purity of the bulk sample. A sharp, well-defined diffraction pattern indicates a highly crystalline material. The pattern serves as a fingerprint for the synthesized phase.
Thermogravimetric Analysis (TGA) To evaluate the thermal stability of the framework and confirm the removal of guest solvent molecules. A typical TGA curve for an activated MOF will show a stable plateau up to a high temperature (e.g., >300°C) before decomposition occurs.
Fourier-Transform Infrared (FT-IR) Spectroscopy To verify the coordination of the carboxylate group. The characteristic C=O stretch of the free carboxylic acid (around 1700 cm⁻¹) should disappear, and new asymmetric and symmetric COO⁻ stretches (around 1610 and 1400 cm⁻¹, respectively) should appear, confirming coordination to the metal center.
Photoluminescence (PL) Spectroscopy To measure the luminescent properties. The material should be excited at a wavelength corresponding to the ligand's absorption maximum (typically in the UV range), and a characteristic emission spectrum should be recorded. This confirms the material's potential for sensing or imaging applications.[6]

Section 5: Emerging Applications in Drug Delivery

While catalysis and luminescence are primary applications, the unique structure of this compound suggests potential in drug delivery. The porous nature of MOFs allows for the encapsulation of therapeutic molecules. The pyridine groups can offer hydrogen bonding sites for drug interaction, and the alkyne functionality opens the door for post-synthetic modification using "click chemistry." This could allow for the attachment of targeting moieties or stimuli-responsive gates for controlled release, representing a promising avenue for future research.

References

Application Note: A Validated Protocol for the Purification of 3-(4-Pyridyl)propiolic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scientific Context

3-(4-Pyridyl)propiolic acid is a heterocyclic organic compound featuring a pyridine ring linked to a propiolic acid moiety. This unique structure makes it a valuable synthon in the development of pharmaceuticals and functional materials.[1] Its rigid alkyne linker and the coordinating pyridine nitrogen atom are frequently exploited in the synthesis of metal-organic frameworks (MOFs), catalysts, and conjugated systems for optical applications. In drug discovery, it serves as a precursor for complex molecules, where the alkyne group can participate in "click chemistry" or other coupling reactions.[1]

The compound is commonly synthesized via a Sonogashira cross-coupling reaction between a 4-halopyridine (e.g., 4-iodopyridine or 4-bromopyridine) and propiolic acid.[2][3][4] While effective, this reaction typically yields a crude product contaminated with residual palladium and copper catalysts, unreacted starting materials, and homocoupled byproducts from reactions like the Glaser coupling.[2] Therefore, a robust purification strategy is essential to isolate the target compound with the high degree of purity required for subsequent applications. This protocol outlines a validated, two-stage purification process involving a selective acid-base extraction and a final recrystallization step.

The Purification Workflow: An Overview

The purification strategy is designed to systematically remove specific classes of impurities at each stage. The initial crude product from a typical synthesis is a complex mixture. The workflow first targets the removal of inorganic salts and metal catalysts through an aqueous workup and pH manipulation. The second stage employs recrystallization to separate the target molecule from organic side-products, yielding the final, high-purity crystalline solid.

Purification_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Protocol cluster_analysis Validation Stage Crude Crude Reaction Mixture (Post-Sonogashira Coupling) Workup Step 1: Quenching & Filtration (Removes Pd/C, insoluble species) Crude->Workup Initial Workup Extraction Step 2: Acid-Base Extraction (Isolates acidic product from neutral/basic impurities) Workup->Extraction Aqueous Solution Precipitation Step 3: Acidification & Isolation (Precipitates crude product) Extraction->Precipitation pH Adjustment Recrystallization Step 4: Recrystallization (Removes soluble organic impurities) Precipitation->Recrystallization Crude Solid Pure Purified this compound (Crystalline Solid) Recrystallization->Pure High Purity Product Analysis Characterization (NMR, MS, MP) Pure->Analysis Purity & Identity Check

Caption: Purification workflow for this compound.

Detailed Experimental Protocol

This protocol assumes the starting material is a crude solid obtained from a Sonogashira coupling reaction.

Part A: Initial Workup and Acid-Base Extraction

Rationale: This stage leverages the acidic nature of the carboxylic acid group. By converting the acid to its carboxylate salt with a mild base, it becomes water-soluble, allowing for its separation from non-acidic organic impurities (like unreacted halopyridine) and catalyst residues which can be filtered or partitioned into an organic solvent. Subsequent acidification re-protonates the carboxylate, causing the desired product to precipitate out of the aqueous solution.

Materials:

  • Crude this compound

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • 1 M Hydrochloric Acid (HCl)

  • Deionized Water

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Separatory Funnel, Beakers, Erlenmeyer Flasks

  • pH paper or pH meter

  • Büchner funnel and filter paper

Procedure:

  • Dissolution: Dissolve or suspend the crude reaction mixture in a suitable organic solvent like DCM or EtOAc (approx. 10-20 mL per gram of crude material).

  • Aqueous Wash: Transfer the solution to a separatory funnel. Add an equal volume of deionized water and shake gently. Allow the layers to separate and discard the aqueous layer. This step helps remove highly water-soluble inorganic byproducts.

  • Basic Extraction: Add an equal volume of saturated NaHCO₃ solution to the separatory funnel. Stopper the funnel and shake vigorously, venting frequently to release the CO₂ gas that evolves.

  • Separation: Allow the layers to separate. The deprotonated product, sodium 3-(4-pyridyl)propiolate, will move into the aqueous (top) layer. Drain the organic layer, which contains neutral and basic impurities.

  • Repeat Extraction: To ensure complete recovery, add a fresh portion of saturated NaHCO₃ solution (approx. half the initial volume) to the organic layer and repeat the extraction. Combine this second aqueous extract with the first one.

  • Back-Wash (Optional): To remove any residual non-acidic impurities from the combined aqueous layers, wash once with a small portion of DCM or EtOAc. Discard the organic layer.

  • Acidification and Precipitation: Cool the combined aqueous layers in an ice bath. Slowly add 1 M HCl dropwise while stirring until the pH of the solution is approximately 3-4. A white or off-white precipitate of this compound should form.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of cold deionized water to remove residual inorganic salts.

  • Drying: Allow the solid to air-dry on the filter for a few minutes, then transfer it to a watch glass or drying dish and dry thoroughly under vacuum.

Part B: Purification by Recrystallization

Rationale: Recrystallization is a powerful technique for purifying solid compounds. The ideal solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Impurities should either be insoluble in the hot solvent or remain soluble as the solution cools, allowing for the selective crystallization of the pure product. For this molecule, a polar solvent system is effective. Recrystallization from methanol or an ethyl acetate/hexane mixture has proven effective for similar aromatic acids.[5]

Materials:

  • Crude, dried this compound from Part A

  • Methanol (or an Ethyl Acetate/Hexane solvent system)

  • Erlenmeyer flask with a loose-fitting stopper (e.g., a watch glass)

  • Hot plate

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Solvent Selection: Place a small amount of the crude solid in a test tube and test its solubility in methanol. It should be sparingly soluble at room temperature and dissolve upon heating.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot methanol required to just completely dissolve the solid. It is crucial to add the solvent portion-wise to avoid using an excess, which would reduce the final yield.

  • Hot Filtration (If Necessary): If any insoluble impurities are visible in the hot solution, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step prevents premature crystallization and removes insoluble contaminants.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a very small amount of ice-cold methanol to rinse away any residual soluble impurities adhering to the crystal surfaces.

  • Drying: Dry the purified crystals under vacuum to a constant weight. The final product should be a white or off-white crystalline solid.

Validation and Characterization

The purity and identity of the final product must be confirmed through analytical methods.

Parameter Technique Expected Result
Identity & Purity ¹H NMR (400 MHz, DMSO-d₆)δ ~8.6 (d, 2H, pyridine H2, H6), ~7.5 (d, 2H, pyridine H3, H5), ~13.5 (s, 1H, COOH). Note: Signal positions can vary with solvent and concentration.
Identity ¹³C NMR (100 MHz, DMSO-d₆)Signals expected for carboxylic acid carbonyl, alkyne carbons, and distinct pyridine carbons.
Molecular Weight Mass Spectrometry (ESI+)Expected [M+H]⁺ at m/z 148.04.
Purity Melting PointA sharp melting point range is indicative of high purity.
Functional Groups IR Spectroscopy (KBr)Characteristic peaks at ~3300-2500 cm⁻¹ (broad, O-H), ~2200 cm⁻¹ (C≡C stretch), ~1700 cm⁻¹ (C=O stretch).

Expert Insights and Troubleshooting

  • Why use NaHCO₃ instead of a stronger base like NaOH? Sodium bicarbonate is a weak base that is strong enough to deprotonate the carboxylic acid but not strong enough to cause hydrolysis or other side reactions with potential ester impurities or the alkyne group.

  • The product "oils out" during recrystallization: This occurs when the melting point of the solute is lower than the boiling point of the solvent, or if the solution is supersaturated. To resolve this, add slightly more hot solvent to ensure full dissolution, then try seeding the solution with a tiny crystal of the pure product as it cools to initiate crystallization.

  • Low recovery after recrystallization: This is often due to using too much solvent. Ensure you are using the minimum amount of hot solvent for dissolution. The mother liquor (the filtrate after collecting crystals) can also be concentrated and cooled again to obtain a second crop of crystals, which should be analyzed separately for purity.

  • Color in the final product: If the final product has a persistent yellow or brown color, it may be due to trace metal catalyst residues or polymeric impurities. A small amount of activated carbon can be added to the hot solution during recrystallization (before hot filtration) to adsorb colored impurities.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety glasses, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times.

  • Organic solvents are flammable and should be handled away from ignition sources.

  • Care should be taken when handling acidic and basic solutions.

References

The Strategic Application of 3-(4-Pyridyl)propiolic Acid in the Genesis of Advanced Fluorescent Probes

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of molecular sensing and diagnostics, the rational design of fluorescent probes is paramount for achieving high sensitivity and selectivity. Within this context, 3-(4-Pyridyl)propiolic Acid emerges as a uniquely versatile building block. Its rigid, linear structure conferred by the alkyne moiety, coupled with the coordinating properties of the pyridyl nitrogen, provides an exceptional scaffold for the development of sophisticated fluorescent chemosensors. This guide elucidates the strategic utility of this compound, offering detailed protocols for the synthesis and application of a novel fluorescent probe, thereby empowering researchers in their quest for next-generation molecular imaging and detection tools.

The core design principle revolves around the integration of this compound with a suitable fluorophore. The pyridyl nitrogen can act as a recognition site for various analytes, particularly metal ions, leading to a modulation of the probe's photophysical properties upon binding. The propiolic acid functionality offers a reactive handle for covalent attachment to other molecular components through well-established chemical transformations such as Sonogashira coupling or click chemistry.

I. Mechanistic Underpinnings: Why this compound?

The efficacy of a fluorescent probe hinges on a distinct change in its fluorescence signal upon interaction with a target analyte. The incorporation of this compound into a probe's architecture leverages several key mechanistic principles:

  • Photoinduced Electron Transfer (PeT): The pyridyl nitrogen, with its lone pair of electrons, can act as a photoinduced electron donor, quenching the fluorescence of the attached fluorophore in the free state. Upon coordination with a metal ion, the lone pair is engaged, inhibiting the PeT process and leading to a "turn-on" fluorescence response.

  • Intramolecular Charge Transfer (ICT): The push-pull electronic nature of a probe, where the pyridyl group can act as an electron-withdrawing or -donating group depending on the fluorophore it is attached to, can lead to an intramolecular charge transfer excited state. Analyte binding can perturb this ICT process, resulting in a ratiometric shift in the emission wavelength, providing a more robust analytical signal.

  • Conformational Rigidity: The triple bond of the propiolic acid imparts significant rigidity to the molecular structure. This rigidity minimizes non-radiative decay pathways, often leading to higher fluorescence quantum yields. Changes in conformation upon analyte binding can further influence the photophysical properties.

II. Synthesis of a Novel Coumarin-Based Fluorescent Probe (CPAP)

This section details the synthesis of a representative fluorescent probe, Coumarin-Pyridylpropiolic Acid Probe (CPAP), through a Sonogashira cross-coupling reaction. This reaction is a robust and versatile method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2]

Workflow for CPAP Synthesis

Caption: Workflow for the synthesis of the Coumarin-Pyridylpropiolic Acid Probe (CPAP).

Detailed Synthesis Protocol

Materials:

  • This compound

  • 7-Bromo-4-methylcoumarin

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Triethylamine (Et₃N), distilled

  • Ethyl acetate

  • Saturated aqueous solution of ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 7-bromo-4-methylcoumarin (1.0 eq), this compound (1.2 eq), bis(triphenylphosphine)palladium(II) dichloride (0.05 eq), and copper(I) iodide (0.1 eq).

  • Add anhydrous DMF (5 mL per mmol of 7-bromo-4-methylcoumarin) and freshly distilled triethylamine (3.0 eq) via syringe.

  • Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with saturated aqueous NH₄Cl solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure CPAP probe.

III. Characterization of the CPAP Probe

The synthesized CPAP probe should be thoroughly characterized to confirm its structure and purity.

Analytical Technique Purpose Expected Outcome
¹H and ¹³C NMR Spectroscopy Structural elucidationSignals corresponding to the coumarin and pyridylpropiolic acid moieties with appropriate chemical shifts and coupling constants.
High-Resolution Mass Spectrometry (HRMS) Determination of exact massThe measured mass should correspond to the calculated molecular formula of CPAP.
FT-IR Spectroscopy Identification of functional groupsCharacteristic peaks for the alkyne (C≡C) and carbonyl (C=O) groups.
UV-Vis and Fluorescence Spectroscopy Determination of photophysical propertiesMeasurement of absorption and emission maxima, molar absorptivity, and fluorescence quantum yield.

IV. Application Protocol: Fluorescent Detection of Metal Ions

The pyridyl nitrogen in the CPAP probe is anticipated to act as a binding site for metal ions, leading to a change in its fluorescence properties. This protocol outlines the general procedure for evaluating the sensing capabilities of CPAP.

Workflow for Metal Ion Sensing

Caption: General workflow for evaluating the metal ion sensing capabilities of the CPAP probe.

Detailed Protocol for Metal Ion Sensing

Materials:

  • CPAP stock solution (e.g., 1 mM in DMSO)

  • Aqueous stock solutions of various metal salts (e.g., chlorides or nitrates of Zn²⁺, Cu²⁺, Fe³⁺, Hg²⁺, etc.)

  • Buffer solution (e.g., HEPES or Tris-HCl, pH 7.4)

  • Fluorometer

Procedure:

  • Prepare a working solution of CPAP (e.g., 10 µM) in the desired buffer.

  • To a cuvette containing the CPAP working solution, add incremental amounts of a specific metal ion stock solution.

  • After each addition, mix the solution thoroughly and allow it to equilibrate for a few minutes.

  • Record the fluorescence emission spectrum of the solution after each addition, using an appropriate excitation wavelength determined from the absorption spectrum of CPAP.

  • Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration.

  • To assess selectivity, repeat the experiment with a range of different metal ions at a fixed concentration.

  • Calculate the limit of detection (LOD) based on the signal-to-noise ratio (typically 3σ/slope of the calibration curve).

V. Concluding Remarks

This compound stands as a powerful and versatile platform for the rational design of fluorescent probes. Its unique combination of a rigid alkyne linker and a coordinating pyridyl moiety allows for the construction of sensors with tunable photophysical properties and high selectivity for a range of analytes. The detailed protocols provided herein for the synthesis of a coumarin-based probe and its application in metal ion sensing serve as a foundational guide for researchers to explore the vast potential of this remarkable building block in developing innovative tools for chemical biology, diagnostics, and environmental monitoring.

VI. References

  • Khalymbadzha, I. A., et al. (2022). Coumarin-pyridine push-pull fluorophores: Synthesis and photophysical studies. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 267, 120499. --INVALID-LINK--

  • Di Giacomo, G., et al. (2021). Synthesis and Photophysical Properties of Fluorescent 6-Aryl-D-π-A Coumarin Derivatives. Molecules, 26(23), 7293. --INVALID-LINK--

  • Maji, S., et al. (2022). Synthesis and photophysical properties of π‐extended coumarins via pd‐catalyzed alkyne and aryne annulations. The Journal of Organic Chemistry, 87(16), 10846-10863. --INVALID-LINK--

  • Forcadell Ferré, J. (2021). Synthesis and characterization of new coumarin-based COUPY fluorophores. --INVALID-LINK--

  • Maji, S., et al. (2022). Pd-Catalyzed Alkyne and Aryne Annulations: Synthesis and Photophysical Properties of π‑Extended Coumarins. The Journal of Organic Chemistry. --INVALID-LINK--

  • Li, Y., et al. (2011). Metal–organic frameworks based on the pyridine-2,3-dicarboxylate and a flexible bispyridyl ligand: syntheses, structures, and photoluminescence. CrystEngComm, 13(12), 4065-4072. --INVALID-LINK--

  • The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Molecular BioSystems. --INVALID-LINK--

  • Prodi, L., et al. (2017). Metal-organic frameworks assembled from flexible alicyclic carboxylate and bipyridyl ligands for sensing of nitroaromatics. Inorganic Chemistry Frontiers, 4(1), 124-131. --INVALID-LINK--

  • Sigma-Aldrich. Click Chemistry Azide-Alkyne Cycloaddition. --INVALID-LINK--

  • Interchim. Azide conjugates - for Click chemistry. --INVALID-LINK--

  • Ali, S. M., et al. (2024). Synthesis and applications of luminescent metal organic frameworks (MOFs) for sensing dipicolinic acid in biological and water samples: a review. RSC Advances, 14(1), 1-21. --INVALID-LINK--

  • NROChemistry. Sonogashira Coupling. --INVALID-LINK--

  • Zhang, L., et al. (2008). Synthesis of a novel fluorescent probe and investigation on its interaction with nucleic acid and analytical application. Talanta, 77(2), 709-714. --INVALID-LINK--

  • Romieu, A., et al. (2017). Fluorophore-Assisted Click Chemistry through Copper(I) Complexation. Molecules, 22(12), 2167. --INVALID-LINK--

  • Liu, X., et al. (2016). Directed assembly of four luminescent metal-organic frameworks based on the flexible T-shape tripodal ligand H3PyImDC. CrystEngComm, 18(40), 7799-7806. --INVALID-LINK--

  • Al-Amin, M., et al. (2019). The Utility of Sonogashira Coupling Reaction for the Derivatization of Aryl Halides with Fluorescent Alkyne. Analytical Sciences, 35(10), 1141-1147. --INVALID-LINK--

  • CN111205220A - Fluorescent probe and preparation method and application thereof - Google Patents. --INVALID-LINK--

  • Montiel, L. (2023). Click Chemistry for Enhanced and Emerging Biological Applications: From Novel Dyes for Cell Proliferation Assays to mRNA-Based Vaccines. --INVALID-LINK--

  • Zhang, Y., et al. (2022). A Mild Aqueous Sonogashira Reaction as a Fluorescent Labeling Strategy for 5-Bromide-2′-Deoxyuridine. Molecules, 27(21), 7249. --INVALID-LINK--

  • Ta, D. (2024). THE DESIGN AND SYNTHESIS OF FLUORESCENT DYES AS ENVIRONMENT-SENSITIVE MOLECULAR PROBES. --INVALID-LINK--

  • Jena Bioscience. Azide-containing Fluorescent Dyes. --INVALID-LINK--

  • Cacchi, S., et al. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journal of Organic Chemistry, 10, 343-352. --INVALID-LINK--

  • Li, Y., et al. (2023). Synthesis of an aggregation-induced emission-based fluorescent probe based on rupestonic acid. RSC Advances, 13(29), 20040-20045. --INVALID-LINK--

  • Park, J. Y., et al. (2011). Pd-catalyzed decarboxylative coupling of propiolic acids: one-pot synthesis of 1,4-disubstituted 1,3-diynes via Sonogashira-homocoupling sequence. The Journal of Organic Chemistry, 76(7), 2214-2219. --INVALID-LINK--

  • Liu, X., et al. (2018). A series of lanthanide(iii) metal–organic frameworks derived from a pyridyl-dicarboxylate ligand: single-molecule magnet behaviour and luminescence properties. Dalton Transactions, 47(3), 856-863. --INVALID-LINK--

References

Troubleshooting & Optimization

Troubleshooting low yields in 3-(4-Pyridyl)propiolic Acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-(4-Pyridyl)propiolic Acid. This resource is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, in this synthetic transformation. The following guide is structured as a series of frequently asked questions that address common pitfalls and provide scientifically-grounded solutions.

Introduction: The Synthetic Challenge

The synthesis of this compound, a valuable building block in medicinal chemistry and materials science[1], is most commonly achieved via a Sonogashira cross-coupling reaction. This powerful C-C bond-forming reaction typically couples a 4-halopyridine with propiolic acid using a palladium catalyst and, often, a copper(I) co-catalyst[2]. While robust, the reaction is sensitive to several variables. The presence of the pyridine nitrogen, the lability of propiolic acid, and the potential for side reactions make troubleshooting low yields a common necessity.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My overall yield is extremely low after attempting a standard Sonogashira coupling of 4-iodopyridine and propiolic acid. What are the most common culprits?

A1: Persistently low yields in this reaction can typically be traced to one of three primary areas: (1) undesired side reactions, (2) catalyst inactivation, or (3) suboptimal reaction conditions.

The most prevalent side reaction is the oxidative homocoupling of propiolic acid to form 1,4-butadiynedioic acid, a process known as Glaser-Hay coupling.[3][4] This is often promoted by the copper(I) co-catalyst in the presence of oxygen. Secondly, the pyridine nitrogen of your starting material or product can coordinate to the palladium center, leading to catalyst inhibition or deactivation. Finally, the reaction is highly sensitive to the choice of base, solvent, and temperature, which must be carefully optimized. A systematic approach, starting with analyzing your crude reaction mixture for byproducts, is the first step in diagnosing the specific issue.

Q2: I'm observing a significant amount of a byproduct, which I suspect is the homocoupled dimer of propiolic acid (Glaser coupling). How can I prevent this?

A2: The formation of alkyne dimers is a classic problem in Sonogashira reactions and is almost always linked to the copper co-catalyst and the presence of atmospheric oxygen.[4] The copper cycle, while accelerating the desired reaction, can also facilitate this oxidative dimerization.[3]

Here are several effective strategies to minimize or eliminate this side reaction:

  • Ensure Rigorously Anaerobic Conditions: Oxygen is a key ingredient for Glaser coupling. Before adding your catalyst, thoroughly degas your solvent and reaction mixture by sparging with an inert gas (Argon or Nitrogen) for at least 20-30 minutes. Maintain a positive pressure of inert gas throughout the reaction.[5]

  • Minimize Reaction Time: Monitor the reaction by TLC or LCMS. Once the starting 4-halopyridine is consumed, proceed with the work-up immediately to prevent prolonged exposure of the product and remaining alkyne to coupling conditions.

  • Switch to Copper-Free Conditions: The most definitive way to prevent copper-mediated homocoupling is to eliminate copper entirely. Copper-free Sonogashira protocols have been developed that show high efficiency, especially for reactive halides like aryl iodides.[2][6] These systems often rely on a palladium catalyst with specific ligands and a suitable organic base in a polar aprotic solvent.

cluster_0 Desired Pathway: Sonogashira Coupling cluster_1 Side Reaction: Glaser Homocoupling A 4-Iodopyridine + Pd(0) B Oxidative Addition (Pyridyl)Pd(II)-I A->B E Transmetalation B->E C Propiolic Acid + Cu(I) D Copper Acetylide C->D Base D->E F Reductive Elimination E->F G This compound F->G H 2x Propiolic Acid I 2x Copper Acetylide H->I Base, Cu(I) J Oxidative Dimerization I->J O₂ A Low Yield of This compound B Analyze Crude Reaction Mixture (TLC, LCMS, ¹H NMR) A->B C Major Byproduct Observed? B->C D Reaction Stalled? (Starting Material Remains) B->D H Product Lost During Work-up? B->H C->D No E Suspected Homocoupling (Glaser Product) C->E Yes G Implement Corrective Actions: 1. Check Catalyst Quality/Loading 2. Use Bulky Ligands (e.g., SPhos) 3. Increase Temperature (for Bromides) 4. Screen Different Bases (e.g., DBU) D->G Yes D->H No F Implement Corrective Actions: 1. Ensure Anaerobic Conditions 2. Switch to Cu-Free Protocol 3. Reduce Reaction Time E->F J Yield Should Improve F->J G->J I Implement Corrective Actions: 1. Use pH-Controlled Extraction 2. Avoid Over-acidification/basification 3. Use Polar Solvents for Extraction H->I Yes I->J

References

Purification challenges of 3-(4-Pyridyl)propiolic Acid from reaction mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purification of 3-(4-Pyridyl)propiolic Acid

From the Desk of the Senior Application Scientist

Welcome to the technical support center for this compound. As a critical building block in medicinal chemistry and materials science, its purity is paramount. This molecule's unique structure, featuring a basic pyridine nitrogen and an acidic carboxylic acid, presents specific challenges during workup and purification, particularly following its common synthesis via Sonogashira coupling. This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to overcome these hurdles, ensuring the integrity of your downstream applications.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Question 1: My NMR and LC-MS analyses show persistent impurities that I suspect are palladium-related. How can I effectively remove the residual palladium catalyst?

Answer: This is the most common challenge encountered. The difficulty arises because the pyridine nitrogen in your product acts as a strong ligand, forming stable, soluble complexes with palladium.[1] This chelation prevents simple removal by filtration.

Root Cause Analysis:

  • Homogeneous Catalyst: You are likely using a soluble Pd(0) or Pd(II) catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂), which remains in the reaction mixture.

  • Strong Chelation: The N-atom on the pyridine ring coordinates strongly to the palladium center, keeping it in the organic phase during standard aqueous extractions.

Solutions:

  • Palladium Scavengers (Recommended): These are solid-supported reagents with functional groups that have a very high affinity for palladium. They are the most effective method for reducing palladium to parts-per-million (ppm) levels.

    • Mechanism: The scavenger's functional groups (e.g., thiols, amines) outcompete your product for binding to the palladium. The resulting complex is on a solid support and is easily filtered off.

    • Protocol: See Appendix 1: Protocol for Palladium Scavenging .

  • Activated Carbon Treatment: A cost-effective but less specific method.

    • Mechanism: Palladium species adsorb onto the high surface area of the activated carbon.

    • Caution: Activated carbon is non-specific and can also adsorb your product, leading to yield loss.[1] Optimization of the carbon amount (typically 5-10 wt%) and contact time is crucial.

  • Filtration through Celite®: This is primarily effective for removing heterogeneous (e.g., Pd/C) or precipitated palladium black.[2][3] For soluble palladium, it is often used after treatment with a scavenger or activated carbon to ensure complete removal of fine particulates.

Method Pros Cons Best For
Scavenger Resins Highly specific, high efficiency (>99% removal)[4], minimal product loss.Higher cost.Removing soluble palladium to very low levels (<10 ppm).
Activated Carbon Low cost, readily available.Non-specific (can lower yield), may require heating.[1]Less sensitive applications, initial bulk removal.
Celite® Filtration Simple, fast, inexpensive.Only removes insoluble/precipitated palladium.[2][3]Post-reaction cleanup of heterogeneous catalysts.

Question 2: I'm observing a significant byproduct with a mass corresponding to a diyne. How can I minimize alkyne homocoupling and remove this impurity?

Answer: The formation of a butadiyne derivative via Glaser-Hay coupling is a well-known side reaction in Sonogashira couplings, especially when a copper(I) co-catalyst is used.[5] This occurs when two molecules of your terminal alkyne starting material couple together.

Preventative Measures (During Reaction):

  • Strictly Anaerobic Conditions: The homocoupling pathway is often promoted by oxygen. Ensure your reaction setup is thoroughly degassed and maintained under an inert atmosphere (Nitrogen or Argon).

  • Copper-Free Sonogashira: Consider using a copper-free protocol. While sometimes slower, these methods eliminate the primary catalyst for Glaser coupling.

  • Controlled Addition of Alkyne: Adding the alkyne substrate slowly to the reaction mixture can help maintain a low concentration, favoring the cross-coupling pathway over homocoupling.

Removal Strategies (Post-Reaction):

  • Chromatography: The homocoupled diyne is typically much less polar than your desired carboxylic acid product. Flash column chromatography on silica gel can effectively separate these compounds. A gradient elution starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increasing polarity should provide good separation.

  • pH-Mediated Extraction: The diyne byproduct is neutral, whereas your product is amphoteric (having both acidic and basic sites). This difference in chemical properties can be exploited. See Appendix 2: Protocol for pH-Mediated Extraction .

Question 3: My product has poor solubility, making purification difficult. How can I improve its solubility for recrystallization or chromatography?

Answer: The zwitterionic nature of this compound at its isoelectric point leads to strong intermolecular interactions and low solubility in many common organic solvents. The key is to manipulate the pH to work with either the protonated (cationic) or deprotonated (anionic) form of the molecule.

Solubility Enhancement Strategies:

  • Acidic Conditions (Protonated Form): By adding a small amount of acid (e.g., acetic acid, trifluoroacetic acid), you protonate the pyridine nitrogen. The resulting pyridinium salt is often much more soluble in polar protic solvents like methanol, ethanol, or water. This is useful for loading onto a reverse-phase chromatography column.

  • Basic Conditions (Deprotonated Form): By adding a base (e.g., NaHCO₃, Et₃N), you deprotonate the carboxylic acid. The resulting carboxylate salt is highly soluble in aqueous solutions. This is the principle behind the pH-mediated extraction described in Appendix 2 .

  • Recrystallization: For recrystallization, a mixed-solvent system is often ideal.[6] A solvent in which the compound is soluble when hot but insoluble when cold (e.g., ethanol, isopropanol) paired with a solvent in which it is poorly soluble (e.g., water, hexane) works well. See Appendix 3: Protocol for Recrystallization .

Frequently Asked Questions (FAQs)

Q1: What are the recommended analytical techniques to assess the purity of the final product? A1: A combination of techniques is recommended:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure and identify organic impurities.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): To confirm the molecular weight and assess purity by peak area. This is also excellent for detecting trace levels of byproducts.

  • ICP-MS (Inductively Coupled Plasma-Mass Spectrometry): This is the industry standard for quantifying residual palladium or other trace metals to the ppm or ppb level.[1]

Q2: What are the optimal storage conditions for this compound? A2: The compound should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (like nitrogen or argon). It is sensitive to moisture and light.[7] Propiolic acids can be unstable, especially when heated, so avoiding high temperatures during storage is critical.[8]

Q3: Is recrystallization a viable purification method? If so, what solvent systems are recommended? A3: Yes, recrystallization can be very effective, especially for removing less polar impurities like the homocoupled diyne. Success depends heavily on the solvent choice.

Solvent System Rationale
Ethanol/Water The compound is soluble in hot ethanol and insoluble in water. Adding water as an anti-solvent to a hot ethanolic solution can induce crystallization upon cooling.[6]
Isopropanol (IPA) Often provides a good balance of solubility at high temperatures and insolubility at low temperatures.
Methanol/Diethyl Ether Dissolve in a minimum of hot methanol and add diethyl ether as the anti-solvent.

Q4: Can I use column chromatography to purify this compound? A4: Yes, but with caution. The polar and zwitterionic nature of the compound can lead to streaking on a standard silica gel column.

  • Recommendation: Use a modified mobile phase. Adding a small amount of acetic acid or formic acid (e.g., 0.5-1%) to your eluent (e.g., Ethyl Acetate/Methanol) can protonate the pyridine nitrogen, leading to sharper peaks and better separation. Alternatively, reverse-phase (C18) chromatography using a water/acetonitrile or water/methanol gradient with a TFA or formic acid modifier is also highly effective.

Visualized Workflows

Purification_Strategy start Crude Reaction Mixture check_impurities Analyze by LC-MS & NMR Identify Major Impurities start->check_impurities pd_impurity High Palladium Content? check_impurities->pd_impurity diyne_impurity Diyne Homocoupling? pd_impurity->diyne_impurity No scavenge Treat with Palladium Scavenger (See Appendix 1) pd_impurity->scavenge Yes baseline_impurity Baseline/Polar Impurities? diyne_impurity->baseline_impurity No chromatography Flash Chromatography (Polarity Gradient) diyne_impurity->chromatography Yes extraction pH-Mediated Extraction (See Appendix 2) baseline_impurity->extraction Yes recrystallize Recrystallization (See Appendix 3) baseline_impurity->recrystallize No scavenge->diyne_impurity chromatography->baseline_impurity extraction->recrystallize final_product Pure this compound recrystallize->final_product

Caption: Decision tree for selecting a purification strategy.

Appendices: Detailed Protocols

Appendix 1: Protocol for Palladium Scavenging
  • Solvent Evaporation: After the reaction is complete, remove the reaction solvent under reduced pressure.

  • Redissolution: Dissolve the crude residue in a suitable solvent (e.g., THF, Ethyl Acetate, or Acetonitrile). The concentration should be around 10-20 mL of solvent per gram of crude material.

  • Scavenger Addition: Add a palladium scavenger resin (e.g., thiol-functionalized silica) to the solution. A typical loading is 5-10 equivalents relative to the initial amount of palladium catalyst used.

  • Agitation: Stir the suspension at room temperature or with gentle heating (40-50 °C) for 4-24 hours.[1] The optimal time should be determined by monitoring the palladium content via LC-MS or a spot test.

  • Filtration: Filter the mixture through a pad of Celite® to remove the scavenger resin.[1]

  • Washing: Wash the filter cake with fresh solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the palladium-free crude product, ready for further purification.

Appendix 2: Protocol for pH-Mediated Extraction
  • Dissolution: Dissolve the crude product in an organic solvent like Ethyl Acetate (EtOAc).

  • Basic Wash: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (2-3 times). Your product, being a carboxylic acid, will deprotonate and move into the aqueous layer, leaving non-acidic impurities (like the diyne) in the organic layer.

  • Combine and Acidify: Combine all aqueous layers. Cool the solution in an ice bath and slowly acidify with 1M HCl until the pH is ~4-5. Your product will precipitate out as it approaches its isoelectric point.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid with cold deionized water to remove any inorganic salts.

  • Drying: Dry the purified solid under high vacuum.

Extraction_Workflow cluster_org Organic Phase (EtOAc) cluster_aq Aqueous Phase (aq. NaHCO3) cluster_solid Solid Phase crude_org Crude Product + Neutral Impurities (e.g., Diyne) product_aq Product as Sodium Salt (Soluble) crude_org->product_aq Extract with Base impurities_org Neutral Impurities Remain product_aq->impurities_org Separate Layers product_solid Pure Product Precipitates product_aq->product_solid Acidify with HCl

Caption: Workflow for purification by pH-mediated extraction.

Appendix 3: Protocol for Recrystallization (Ethanol/Water)
  • Dissolution: Place the crude, semi-purified solid in a flask. Add a minimal amount of hot ethanol (pre-heated to ~70 °C) dropwise while stirring until the solid just dissolves completely.

  • Hot Filtration (Optional): If there are any insoluble particulates, perform a hot filtration through a pre-warmed funnel to remove them.

  • Induce Crystallization: While the solution is still hot, add deionized water dropwise until you observe persistent cloudiness. Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath for at least 1 hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing & Drying: Wash the crystals with a small amount of cold 1:1 ethanol/water solution, followed by drying under high vacuum.

References

Stability issues and degradation of 3-(4-Pyridyl)propiolic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(4-Pyridyl)propiolic Acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and handling of this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation, ensuring the integrity and success of your research.

Introduction to this compound: A Molecule of Potential and Pitfalls

This compound is a valuable building block in medicinal chemistry and materials science, primarily due to its rigid structure and the reactive handles provided by the pyridine ring, carboxylic acid, and alkyne functionalities.[1] However, these same features contribute to its inherent instability under various experimental conditions. Understanding these stability issues is paramount to obtaining reliable and reproducible results. This guide will delve into the primary degradation pathways—thermal, photochemical, and pH-dependent decomposition—and provide actionable solutions to mitigate these challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The main stability concerns are:

  • Thermal Instability: The molecule is susceptible to decarboxylation at elevated temperatures. Propiolic acid itself is known to decompose near its boiling point.[2]

  • Photostability: Both the pyridine ring and the propiolic acid moiety can be sensitive to light, particularly UV irradiation. Exposure to sunlight can convert propiolic acid into trimesic acid.[2]

  • pH Sensitivity: The pyridine ring's basicity and the carboxylic acid's acidity make the compound's stability pH-dependent. The pyridine ring is more susceptible to degradation under acidic conditions.[3]

  • Reactivity of the Alkyne Group: The electron-withdrawing nature of the adjacent carboxylic acid and pyridine ring makes the alkyne bond susceptible to nucleophilic addition, which can be a degradation pathway in the presence of nucleophiles.[4]

Q2: How should I properly store this compound?

A2: To ensure the long-term stability of this compound, it is crucial to store it in a cool, dry, and dark place.[5] An inert atmosphere (e.g., under argon or nitrogen) is recommended to prevent moisture and air-induced degradation.[6] Store in a tightly sealed container, preferably in a refrigerator at 2-8°C.[7][8] It should be segregated from incompatible materials such as strong bases, oxidizing agents, and reducing agents.[8][9]

Q3: What are some common impurities I might find in my sample of this compound?

A3: Impurities can arise from the synthetic route or degradation. Potential impurities include:

  • Starting materials from the synthesis, such as 4-cyanopyridine.[10]

  • Byproducts from side reactions during synthesis.

  • Degradation products such as the decarboxylated version of the molecule.

  • Polymers or oligomers formed from the reactive alkyne group.

Q4: Can I heat my reaction mixture containing this compound?

A4: Heating should be approached with caution. Given the propensity for thermal decarboxylation, it is advisable to run reactions at the lowest effective temperature.[11][12] If heating is necessary, a thorough analysis of the reaction mixture for the presence of decarboxylated byproducts is recommended.

Troubleshooting Guide

This section addresses specific experimental issues you might encounter and provides step-by-step guidance to resolve them.

Issue 1: Inconsistent or Poor Yields in Reactions

Symptoms:

  • Lower than expected yield of the desired product.

  • Presence of multiple unexpected spots on TLC or peaks in HPLC/LC-MS.

Potential Cause: Degradation of this compound during the reaction.

Troubleshooting Steps:

  • Assess Thermal Stability:

    • Action: Rerun the reaction at a lower temperature. If the reaction requires elevated temperatures, minimize the reaction time.

    • Rationale: this compound can undergo thermal decarboxylation, leading to the formation of 4-ethynylpyridine. This byproduct may or may not react further, leading to a complex mixture and reduced yield of the desired product.

  • Evaluate Photostability:

    • Action: Protect the reaction from light by wrapping the reaction vessel in aluminum foil.

    • Rationale: Both the pyridine and propiolic acid moieties can be light-sensitive. Photodegradation can lead to a variety of byproducts.[13][14][15]

  • Check Solvent and Reagent Purity:

    • Action: Use freshly distilled or high-purity anhydrous solvents. Ensure that all reagents are free from nucleophilic impurities.

    • Rationale: The alkyne group is an electrophilic center and can react with nucleophiles, including water, alcohols, and amines.[4] This can lead to the formation of addition products and a decrease in the concentration of the starting material.

Issue 2: Appearance of a New, Persistent Impurity During Workup or Purification

Symptoms:

  • A new spot appears on TLC after aqueous workup or during column chromatography.

  • A new peak is observed in the HPLC analysis of the purified product.

Potential Cause: pH-induced degradation or reaction with the purification media.

Troubleshooting Steps:

  • Control pH during Workup:

    • Action: Maintain a neutral or slightly acidic pH during aqueous extraction. Avoid strongly basic conditions.

    • Rationale: The stability of the pyridine ring is pH-dependent. While the carboxylic acid will be deprotonated under basic conditions, prolonged exposure to strong bases could promote other reactions.

  • Consider the Stationary Phase for Chromatography:

    • Action: If using silica gel, which is acidic, consider deactivating it with a small amount of a non-nucleophilic base like triethylamine in the eluent. Alternatively, use a less acidic stationary phase like alumina.

    • Rationale: The acidic nature of silica gel can potentially catalyze degradation or isomerization reactions on the column.

Issue 3: Difficulty in Characterizing the Product by NMR

Symptoms:

  • Broad peaks or complex, uninterpretable spectra in ¹H or ¹³C NMR.

Potential Cause:

  • Presence of paramagnetic impurities.

  • Aggregation of the compound in the NMR solvent.

  • Degradation of the compound in the NMR solvent.

Troubleshooting Steps:

  • Solvent Selection:

    • Action: Try different deuterated solvents (e.g., DMSO-d₆, Methanol-d₄, Chloroform-d). Ensure the solvent is anhydrous.

    • Rationale: The solubility and aggregation state of the molecule can be highly solvent-dependent. Protic solvents like methanol could potentially react with the alkyne.

  • Sample Purity:

    • Action: Re-purify the sample. If paramagnetic metals were used in a preceding synthetic step, consider treatment with a chelating agent.

    • Rationale: Even trace amounts of paramagnetic impurities can cause significant line broadening in NMR spectra.

Experimental Protocols

Protocol 1: Monitoring Thermal Stability by HPLC

This protocol allows for the assessment of the thermal degradation of this compound over time at a specific temperature.

Materials:

  • This compound

  • Anhydrous solvent (e.g., Acetonitrile or DMF)

  • HPLC system with a UV detector

  • Thermostated reaction block or oil bath

  • Small, sealed vials

Procedure:

  • Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in the chosen anhydrous solvent.

  • Aliquot the solution into several sealed vials.

  • Place the vials in the thermostated block at the desired temperature (e.g., 60°C, 80°C, 100°C).

  • At regular time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), remove one vial and cool it to room temperature immediately.

  • Analyze the sample by HPLC. Use a C18 column and a mobile phase such as a gradient of acetonitrile and water with 0.1% formic acid. Monitor at a wavelength where the starting material and potential degradation products absorb (e.g., 254 nm).

  • Quantify the peak area of this compound and any new peaks that appear over time.

Data Presentation:

Time (hours)Temperature (°C)Peak Area of this compoundPeak Area of Degradation Product 1
080X0
180......
280......
480......
Protocol 2: Assessing Photostability

This protocol is adapted from ICH Q1B guidelines for photostability testing.[16]

Materials:

  • This compound

  • Solvent (e.g., methanol or acetonitrile)

  • Quartz cuvettes or sealed quartz tubes

  • Photostability chamber with a calibrated light source (providing both UV and visible light)

  • Control sample wrapped in aluminum foil

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • Prepare a solution of this compound in the chosen solvent.

  • Place the solution in a quartz container. Prepare an identical control sample and wrap it completely in aluminum foil to protect it from light.

  • Place both the sample and the control in the photostability chamber.

  • Expose the samples to a controlled light source for a specified duration.

  • After the exposure period, analyze both the exposed and control samples by HPLC or UV-Vis spectroscopy.

  • Compare the chromatograms or spectra to identify any changes in the exposed sample relative to the control.

Visualizing Degradation Pathways and Workflows

cluster_storage Optimal Storage cluster_degradation Degradation Pathways Store_Cool Cool (2-8°C) 3PPA This compound Store_Cool->3PPA Preserves Store_Dry Dry Store_Dry->3PPA Preserves Store_Dark Dark Store_Dark->3PPA Preserves Store_Inert Inert Atmosphere Store_Inert->3PPA Preserves Heat Heat Decarboxylation Decarboxylation Product (4-Ethynylpyridine) Heat->Decarboxylation Decarboxylation Light Light (UV) Photoproducts Photodegradation Products Light->Photoproducts Various Reactions pH Extreme pH Ring_Opening Pyridine Ring Degradation pH->Ring_Opening e.g., Acid-catalyzed Nucleophiles Nucleophiles Addition_Product Nucleophilic Addition Product Nucleophiles->Addition_Product Michael Addition 3PPA->Heat 3PPA->Light 3PPA->pH 3PPA->Nucleophiles

Caption: Key stability factors and degradation pathways for this compound.

cluster_workflow Experimental Troubleshooting Workflow Start Inconsistent Results or New Impurity Check_Temp Lower Reaction Temperature Start->Check_Temp Check_Light Protect from Light Start->Check_Light Check_Solvent Use Anhydrous Solvents Start->Check_Solvent Check_pH Control pH during Workup Start->Check_pH Check_Stationary_Phase Consider Alternative Stationary Phase Start->Check_Stationary_Phase Analyze Analyze for Degradation Products (HPLC, NMR) Check_Temp->Analyze Check_Light->Analyze Check_Solvent->Analyze Check_pH->Analyze Check_Stationary_Phase->Analyze End Optimized Protocol Analyze->End

Caption: A logical workflow for troubleshooting experimental issues with this compound.

References

Technical Support Center: Synthesis of 3-(4-Pyridyl)propiolic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 3-(4-Pyridyl)propiolic Acid. This guide is designed for researchers, medicinal chemists, and materials scientists who utilize this versatile building block. Here, we address common experimental challenges and provide detailed, field-proven alternative synthetic strategies in a direct question-and-answer format.

Part 1: General FAQs & The Benchmark Route

Q1: What is this compound and what are its primary applications?

This compound is a heterocyclic organic compound featuring a pyridine ring linked to a propiolic acid moiety. Its rigid structure and functional handles—a basic nitrogen atom, a reactive alkyne, and a carboxylic acid—make it a valuable building block in several areas. It is commonly used in the synthesis of pharmaceuticals, functional materials, and ligands for metal-organic frameworks (MOFs)[1]. The alkyne group is particularly useful for "click chemistry" reactions and for creating extended conjugated systems[1].

Q2: What is the most common method for synthesizing this compound?

The most established and widely used method is the Sonogashira cross-coupling reaction .[2] This reaction typically involves coupling a 4-halopyridine (preferably 4-iodopyridine) with a terminal alkyne like propiolic acid or its ester, using a palladium catalyst and a copper(I) co-catalyst in the presence of a base.[3][4]

Part 2: Troubleshooting the Sonogashira Coupling

The Sonogashira coupling is powerful but can be prone to issues. This section addresses the most common problems encountered during the synthesis of this compound via this route.

Q3: My Sonogashira reaction is not working or the yield is very low. What are the first things I should check?

When a Sonogashira reaction fails, a systematic check of the core components is crucial.

  • Catalyst Integrity : Ensure your palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and copper(I) co-catalyst (typically CuI) are active.[5] Palladium(0) catalysts can be sensitive to air and moisture. Consider using a fresh batch or a more stable pre-catalyst.

  • Anaerobic Conditions : The reaction is highly sensitive to oxygen, which can lead to the oxidative homocoupling of the alkyne (Glaser coupling), a major side reaction.[5][6] It is critical to thoroughly degas your solvent (e.g., by three freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen for 20-30 minutes) and maintain an inert atmosphere throughout the reaction.[5]

  • Reagent Purity : Impurities in starting materials, particularly the 4-halopyridine and the alkyne, can poison the catalyst.[5] The base, typically an amine like triethylamine or diisopropylamine, must be anhydrous.[5]

Q4: I'm observing a significant amount of a byproduct that I suspect is the homocoupled alkyne. How can I prevent this?

The formation of a diacetylene byproduct from the homocoupling of propiolic acid is the most common side reaction, driven by the copper co-catalyst in the presence of oxygen.[6][7]

  • Copper-Free Conditions : Switching to a copper-free Sonogashira protocol is often the most effective solution.[4][5] These reactions may require higher temperatures, different ligands, or a higher palladium catalyst loading but completely eliminate the primary pathway for Glaser coupling.[8]

  • Minimize Oxygen : As mentioned above, rigorous degassing and maintaining a strictly inert atmosphere are paramount.[5]

  • Hydrogen Atmosphere : Some studies have shown that performing the reaction under a diluted hydrogen atmosphere (mixed with nitrogen or argon) can significantly diminish homocoupling.[7]

Q5: My reaction mixture turned black. What happened?

The formation of a black precipitate, known as "palladium black," indicates the decomposition and precipitation of your palladium catalyst from the active catalytic cycle.[5] This reduces the catalyst concentration and can halt the reaction.

  • Causes : This is often caused by impurities, running the reaction at too high a temperature, or using an inappropriate solvent.[5]

  • Prevention : Use high-purity, anhydrous reagents and solvents. If using aryl bromides, which require more forcing conditions than iodides, ensure the temperature is carefully controlled.[4] Adding a stabilizing phosphine ligand can sometimes help keep the palladium in solution.

Q6: Which 4-halopyridine is best to use: iodide, bromide, or chloride?

The choice of halide significantly impacts reactivity due to the strength of the carbon-halogen bond. The general reactivity trend for the oxidative addition step is: I > OTf > Br >> Cl .[2][4][5]

  • 4-Iodopyridine : This is the most reactive substrate and allows for the mildest reaction conditions, often proceeding efficiently at room temperature.[2][5] It is the preferred starting material.

  • 4-Bromopyridine : Less reactive than the iodide, it typically requires higher temperatures (heating) to achieve good conversion.[5][8]

  • 4-Chloropyridine : Generally unreactive under standard Sonogashira conditions and requires specialized, highly active catalyst systems. It is not recommended unless necessary.[4]

Parameter4-Iodopyridine4-Bromopyridine4-Chloropyridine
Reactivity HighestModerateLowest
Typical Temp. Room Temperature50-100 °C>100 °C (with special catalysts)
Recommendation Highly Recommended Viable AlternativeNot Recommended

Part 3: Alternative Synthetic Routes

When the Sonogashira coupling is problematic or undesirable (e.g., to avoid transition metal contamination), other routes are available.

Q7: Are there any reliable, metal-free alternatives to the Sonogashira coupling?

Yes. A robust alternative involves a Wittig-type reaction followed by thermal elimination, as investigated by Lok and Ward.[9] This pathway avoids palladium and copper catalysts entirely.

  • Step 1: Wittig-type Reaction : Isonicotinoyl chloride (prepared from isonicotinic acid) is reacted with ethyl (triphenylphosphoranylidene)acetate to form an ethyl 3-oxo-3-(4-pyridinyl)-2-triphenylphosphoranediylpropanoate intermediate.

  • Step 2: Pyrolysis : The intermediate is pyrolyzed at high temperature, leading to the elimination of triphenylphosphine oxide and formation of ethyl 3-(4-pyridyl)propiolate.

  • Step 3: Hydrolysis : The resulting ester is carefully hydrolyzed under basic conditions to yield the final this compound.[9]

This method is particularly valuable for producing high-purity material free from heavy metal contaminants.

Q8: Can I build the alkyne functionality starting from a different pyridine precursor, like isonicotinaldehyde?

Yes, this can be achieved using the Corey-Fuchs reaction followed by carboxylation. This classic organometallic route provides an orthogonal approach to the Sonogashira coupling.

  • Step 1: Corey-Fuchs Reaction : Isonicotinaldehyde (pyridine-4-carbaldehyde) is reacted with carbon tetrabromide and triphenylphosphine to generate a dibromo-olefin intermediate. This intermediate is then treated with a strong base, like n-butyllithium (n-BuLi), to effect an elimination and metal-halogen exchange, yielding a lithium pyridyl-acetylide in situ.

  • Step 2: Carboxylation : The lithium acetylide is quenched by bubbling carbon dioxide (CO₂) gas through the solution or by pouring the reaction mixture over crushed dry ice.

  • Step 3: Acidic Workup : An acidic workup protonates the carboxylate to yield the desired this compound.

Critical Note : This procedure involves pyrophoric n-BuLi and must be conducted under strictly anhydrous and inert conditions by trained personnel.

Part 4: Experimental Protocols & Workflows

Workflow 1: Sonogashira Coupling (General Protocol)

Sonogashira Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification P1 Combine 4-Iodopyridine, PdCl₂(PPh₃)₂, CuI, and Base P2 Add Degassed Solvent (e.g., THF/Et₃N) P1->P2 Under Argon R1 Add Propiolic Acid (or Ester) Dropwise P2->R1 R2 Stir at RT to 50°C R1->R2 R3 Monitor by TLC/LC-MS R2->R3 W1 Filter through Celite R3->W1 Reaction Complete W2 Solvent Evaporation W1->W2 W3 Purify by Chromatography or Crystallization W2->W3 Corey-Fuchs Workflow A Isonicotinaldehyde + CBr₄ + PPh₃ B Form Dibromo-olefin Intermediate A->B Step 1a C Treat with n-BuLi at -78°C B->C Step 1b D Generate Lithium Acetylide C->D E Quench with Dry Ice (CO₂) D->E Step 2 F Form Lithium Carboxylate E->F G Acidic Workup (e.g., aq. HCl) F->G Step 3 H Isolate Final Product G->H

References

Technical Support Center: Byproduct Identification in Pyridylpropiolic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of pyridylpropiolic acid and related compounds. This guide provides in-depth, experience-based answers to common challenges encountered during synthesis, with a focus on identifying, characterizing, and mitigating unwanted byproducts.

Frequently Asked Questions & Troubleshooting Guides
Q1: I'm performing a Sonogashira coupling to synthesize 3-pyridylpropiolic acid and my TLC plate shows a significant non-polar spot in addition to my starting materials and product. What is this likely to be, and why does it form?

A1: The most common non-polar byproduct in a Sonogashira coupling involving a terminal alkyne is the homocoupled diyne.[1][2] In the synthesis of pyridylpropiolic acid from a halopyridine and propiolic acid, this would be 1,4-di(pyridin-3-yl)buta-1,3-diyne. This side reaction is known as the Glaser coupling (or Glaser-Hay coupling).[3][4][5]

Causality and Mechanism: The Sonogashira reaction relies on a dual catalytic cycle involving palladium and copper.[6] While the palladium cycle facilitates the cross-coupling between the sp²-hybridized carbon of the halopyridine and the sp-hybridized carbon of the alkyne, the copper(I) co-catalyst's role is to activate the terminal alkyne by forming a copper acetylide intermediate.[4][7]

However, in the presence of an oxidant (typically atmospheric oxygen), this copper acetylide intermediate can undergo oxidative dimerization.[1][3][4] Two copper acetylide molecules couple to form the symmetrical 1,3-diyne, regenerating Cu(I) in the process which can re-enter the catalytic cycle. This competing pathway is a major source of yield loss and complicates purification.[5]

To minimize Glaser homocoupling:

  • Rigorous Degassing: It is critical to remove dissolved oxygen from your solvents and reaction mixture.[1] This can be achieved by several freeze-pump-thaw cycles or by sparging the solvent with an inert gas (Argon or Nitrogen) for an extended period.

  • Inert Atmosphere: Maintain a positive pressure of an inert gas (N₂ or Ar) throughout the entire reaction setup and duration.[1]

  • Copper-Free Conditions: If homocoupling remains a persistent issue, consider a copper-free Sonogashira protocol.[1][8] These methods often require specialized, bulky phosphine ligands to facilitate the catalytic cycle but eliminate the primary pathway for Glaser coupling.[8]

  • Slow Addition of Alkyne: In some cases, slowly adding the propiolic acid solution to the reaction mixture can keep its instantaneous concentration low, favoring the cross-coupling pathway over homocoupling.[2]

Q2: My reaction is complete, but I'm having trouble distinguishing the product from byproducts using ¹H NMR alone. What is a systematic approach for characterization?

A2: A multi-technique approach is essential for unambiguous characterization. While ¹H NMR is a powerful first step, byproducts can have similar aromatic protons, making definitive identification difficult.

Systematic Workflow for Characterization:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This should be your primary tool. It provides the molecular weight of each component in your mixture, which is the most direct way to identify the desired product, unreacted starting materials, and potential byproducts like the homocoupled diyne.

  • High-Resolution Mass Spectrometry (HRMS): For definitive confirmation, obtain a high-resolution mass spectrum. This will provide the exact mass and allow you to calculate the elemental formula, confirming the identity of each species beyond doubt.

  • ¹³C NMR Spectroscopy: While less sensitive than ¹H NMR, ¹³C NMR provides crucial information about the carbon skeleton.[9] Key signals to look for:

    • Pyridylpropiolic Acid: Expect two distinct alkyne carbons (sp-hybridized) and a carboxylic acid carbon signal (>160 ppm).

    • Homocoupled Diyne: The diyne structure is symmetrical, leading to fewer signals in the ¹³C NMR spectrum than expected for the number of carbons. You will observe two distinct alkyne carbon signals but no carboxylic acid peak.[10]

  • 2D NMR (COSY & HSQC/HMBC):

    • COSY (Correlation Spectroscopy): Confirms which protons are coupled to each other, helping to definitively assign the complex splitting patterns of the pyridine ring protons for each compound.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon. This is invaluable for assigning the ¹³C spectrum.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds. This can help connect the pyridine ring protons to the alkyne carbons, confirming connectivity.

Below is a diagram illustrating this logical workflow.

G cluster_workflow Byproduct Identification Workflow raw_mixture Crude Reaction Mixture tlc Initial TLC/HPLC Screen (Multiple Spots/Peaks) raw_mixture->tlc lcms LC-MS Analysis (Identify Molecular Weights) tlc->lcms product Desired Product (Expected MW) lcms->product byproduct Byproduct (e.g., Homocoupled Diyne) lcms->byproduct starting_material Starting Material(s) lcms->starting_material nmr NMR Spectroscopy (¹H, ¹³C, 2D) product->nmr byproduct->nmr Detailed Analysis hrms High-Resolution MS (Confirm Elemental Formula) nmr->hrms Final Check structure Final Structure Confirmation hrms->structure

Caption: A logical workflow for identifying and characterizing reaction components.

Q3: I've confirmed the presence of the homocoupled diyne byproduct. What are the key distinguishing features in the ¹H and ¹³C NMR spectra compared to my desired pyridylpropiolic acid product?

A3: The key differences arise from the symmetry of the diyne and the presence or absence of the carboxylic acid group.

Feature3-Pyridylpropiolic Acid (Product)1,4-di(pyridin-3-yl)buta-1,3-diyne (Byproduct)Rationale
Carboxylic Acid Proton Broad singlet, typically >10 ppm (often exchanges with D₂O)Absent The most definitive difference in the ¹H NMR spectrum.
Pyridine Protons 4 distinct aromatic protons with complex splitting patterns.4 distinct aromatic protons, often with slightly different chemical shifts compared to the product due to the different electronic environment.The symmetry of the diyne means you only see one set of pyridine signals.
¹³C Alkyne Carbons Two signals in the alkyne region (~75-95 ppm).Two signals in the alkyne region, often with slightly different shifts.[10]The electronic environment of the carbons is different.
¹³C Carboxyl Carbon Signal present, typically >160 ppm.Absent Confirms the absence of the carboxylic acid group.
Symmetry Asymmetric molecule.Symmetric molecule (C₂h point group).This results in fewer unique signals in the ¹³C NMR spectrum for the diyne than its molecular formula might suggest.
Q4: My product, pyridylpropiolic acid, is highly polar and proving difficult to purify by standard silica gel chromatography. What alternative purification strategies can I employ?

A4: The combination of the basic pyridine nitrogen and the acidic carboxylic acid makes pyridylpropiolic acid zwitterionic at certain pHs and highly polar, leading to poor behavior on standard silica gel. Here are several effective strategies:

  • Acid-Base Extraction: This is a powerful and scalable first-line purification technique for separating acidic or basic compounds from neutral byproducts like the homocoupled diyne.[11]

    • Protocol:

      • Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate).

      • Extract the organic layer with a basic aqueous solution (e.g., saturated sodium bicarbonate). The pyridylpropiolic acid will deprotonate to its carboxylate salt and move into the aqueous layer.

      • The neutral diyne byproduct and other non-polar impurities will remain in the organic layer.

      • Separate the aqueous layer and carefully acidify it with a strong acid (e.g., 1M HCl) to a pH of ~3-4. The pyridylpropiolic acid will precipitate out of the solution.

      • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

  • Reversed-Phase Chromatography (C18): If impurities persist after extraction, reversed-phase flash chromatography is an excellent option for polar compounds.

    • Principle: The stationary phase is non-polar (C18 silica), and the mobile phase is polar (typically water/acetonitrile or water/methanol). More polar compounds, like your product, will elute earlier than non-polar impurities.

    • Mobile Phase Modifier: To ensure good peak shape for the acidic product, it's crucial to add a modifier to the mobile phase, such as 0.1% formic acid or 0.1% trifluoroacetic acid (TFA).[12][13] This suppresses the ionization of the carboxylic acid, leading to better retention and sharper peaks.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the separation of very polar compounds that are poorly retained in reversed-phase.[14]

    • Principle: HILIC uses a polar stationary phase (like silica, diol, or amine-functionalized silica) and a mobile phase with a high concentration of organic solvent (e.g., acetonitrile) and a small amount of water.[14][15] A water gradient is used for elution.

G cluster_purification Purification Strategy Decision Tree crude Crude Product Mixture is_diyne_major Is Diyne a Major Impurity? crude->is_diyne_major acid_base Perform Acid-Base Extraction is_diyne_major->acid_base Yes rev_phase Reversed-Phase Chromatography (C18, Water/ACN + 0.1% Acid) is_diyne_major->rev_phase No check_purity1 Check Purity (HPLC/NMR) acid_base->check_purity1 check_purity1->rev_phase No pure_product Pure Product check_purity1->pure_product Yes (>95%) check_purity2 Check Purity (HPLC/NMR) rev_phase->check_purity2 hilic Consider HILIC for Highly Polar Impurities check_purity2->hilic No check_purity2->pure_product Yes (>95%)

Caption: Decision tree for purifying polar pyridylpropiolic acid.

Q5: Can you provide a starting point for an HPLC method to analyze the purity of my pyridylpropiolic acid sample?

A5: Absolutely. A reversed-phase HPLC method is the standard approach for this type of molecule.[12][16] Here is a robust starting protocol that can be optimized for your specific instrument and sample.

Experimental Protocol: HPLC Analysis

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). Polar-embedded C18 columns can offer better performance with highly aqueous mobile phases.[16]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Detection: UV detector set to 254 nm or 265 nm (the pyridine ring should have strong absorbance here). A photodiode array (PDA) detector is ideal to check for peak purity.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 5-10 µL

  • Sample Preparation: Prepare a stock solution of your sample at ~1 mg/mL in a 50:50 mixture of Mobile Phase A and B. Filter through a 0.22 µm syringe filter before injection.

Gradient Elution Program:

Time (min)% Mobile Phase A (Aqueous)% Mobile Phase B (Organic)
0.095%5%
15.05%95%
18.05%95%
18.195%5%
22.095%5%

Expected Elution Order:

  • Pyridylpropiolic Acid: The most polar compound, will elute first.

  • Halopyridine (Starting Material): Will elute after the product.

  • Homocoupled Diyne: The least polar, will be strongly retained and elute last.

This gradient should provide good separation of the highly polar product from the less polar starting materials and byproducts.[13][17][18]

References

Technical Support Center: Improving the Regioselectivity of 4-Ethynylpyridine Carboxylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the carboxylation of 4-ethynylpyridine. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this important transformation. Here, you will find in-depth troubleshooting guides and frequently asked questions to address specific challenges encountered during your experiments, grounded in scientific principles and practical field experience.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of 4-ethynylpyridine carboxylation?

The primary objective is to introduce a carboxylic acid group onto the alkyne moiety of 4-ethynylpyridine. This reaction transforms the terminal alkyne into a propiolic acid derivative, a valuable building block in the synthesis of pharmaceuticals and functional materials. The key challenge lies in controlling the regioselectivity of this addition.

Q2: What are the common methods for the carboxylation of terminal alkynes like 4-ethynylpyridine?

The carboxylation of terminal alkynes can be achieved through several methods, primarily involving the use of carbon dioxide (CO₂) as a C1 feedstock. These methods can be broadly categorized as catalyst-free, base-mediated reactions or transition metal-catalyzed reactions.[1][2][3] Common catalysts include complexes of copper, silver, and rare-earth metals.[4][5]

Q3: What does "regioselectivity" mean in the context of 4-ethynylpyridine carboxylation?

Regioselectivity refers to the preferential formation of one constitutional isomer over another. In the carboxylation of 4-ethynylpyridine, the desired outcome is typically the addition of the carboxyl group to the terminal carbon of the ethynyl group, forming 3-(pyridin-4-yl)propiolic acid. Undesired side reactions could lead to carboxylation at other positions on the pyridine ring, though this is less common under typical alkyne carboxylation conditions. The main challenge often revolves around achieving high conversion and yield of the desired propiolic acid.

Q4: What is the general mechanism for the carboxylation of a terminal alkyne?

The generally accepted mechanism involves the following key steps:

  • Deprotonation: A base removes the acidic proton from the terminal alkyne, generating a nucleophilic acetylide ion.[6]

  • Nucleophilic Attack: The acetylide ion attacks the electrophilic carbon atom of carbon dioxide.[6]

  • Protonation: An acidic workup protonates the resulting carboxylate to yield the final propiolic acid.[6]

In metal-catalyzed reactions, the acetylide may first form an organometallic intermediate with the catalyst, which then reacts with CO₂.[7]

Troubleshooting Guide

This section addresses specific issues that may arise during the carboxylation of 4-ethynylpyridine, providing potential causes and actionable solutions.

Issue 1: Low or No Conversion of 4-Ethynylpyridine

Q: I am not observing any significant consumption of my starting material, 4-ethynylpyridine. What are the likely causes and how can I fix this?

A: Low or no conversion is a common issue that can often be traced back to several key experimental parameters.

Potential Causes & Solutions:

  • Insufficient Basicity: The deprotonation of the terminal alkyne is the critical first step. If the base used is not strong enough to abstract the acetylide proton, the reaction will not proceed.

    • Troubleshooting Steps:

      • Evaluate Base Strength: For catalyst-free systems, strong bases like cesium carbonate (Cs₂CO₃) are often effective.[1][3] In some cases, stronger bases like sodium amide (NaNH₂) may be required, although these can be less compatible with sensitive functional groups.[6]

      • Ensure Anhydrous Conditions: Water can quench the base and the acetylide intermediate. Ensure all reagents and solvents are rigorously dried.

      • Increase Base Stoichiometry: An excess of the base (e.g., 1.2 to 2.0 equivalents) can help drive the initial deprotonation.[3]

  • Catalyst Inactivity (for catalyzed reactions): If you are employing a metal catalyst, its activity is paramount.

    • Troubleshooting Steps:

      • Verify Catalyst Quality: Ensure the catalyst has not been deactivated by exposure to air or moisture. Use freshly opened or properly stored catalysts.

      • Optimize Catalyst Loading: While typically used in small amounts (e.g., 1-5 mol%), the optimal loading can vary. Perform a small screen to determine the ideal catalyst concentration.

      • Consider a Different Catalyst System: The choice of metal and ligand can significantly impact reactivity. Copper(I) and silver(I) complexes are commonly used for this transformation.[4] For instance, copper(I) iodide with a suitable ligand can be very effective.[4]

  • Suboptimal Reaction Conditions: Temperature and CO₂ pressure play a crucial role.

    • Troubleshooting Steps:

      • Increase Temperature: Many carboxylation reactions require elevated temperatures (e.g., 80-120 °C) to overcome the activation energy barrier.[2][3]

      • Increase CO₂ Pressure: The concentration of CO₂ in the reaction mixture is dependent on its partial pressure. Increasing the pressure (e.g., from atmospheric to 2.5 atm or higher) can enhance the rate of carboxylation.[3] A balloon of CO₂ may not be sufficient; a pressurized reactor is often necessary.

Experimental Workflow for Optimizing Conversion:

Caption: Troubleshooting workflow for low conversion.

Issue 2: Poor Regioselectivity and Formation of Side Products

Q: My reaction is producing a mixture of products, and the yield of the desired 3-(pyridin-4-yl)propiolic acid is low. How can I improve the regioselectivity?

A: While carboxylation at the alkyne terminus is generally favored, side reactions can occur, impacting yield and purity.

Potential Causes & Solutions:

  • Oligomerization/Polymerization of the Alkyne: Acetylide intermediates can sometimes react with the starting alkyne, leading to oligomers.

    • Troubleshooting Steps:

      • Control Reactant Concentration: Running the reaction at a lower concentration may disfavor bimolecular side reactions.

      • Slow Addition: Adding the 4-ethynylpyridine slowly to the reaction mixture containing the base and catalyst can help maintain a low concentration of the reactive acetylide, minimizing self-reaction.

  • Decarboxylation of the Product: The propiolic acid product can be thermally unstable and may decarboxylate back to the starting alkyne, especially at high temperatures.

    • Troubleshooting Steps:

      • Optimize Temperature: While higher temperatures can increase conversion, they may also promote decomposition. Find the lowest temperature at which a reasonable reaction rate is achieved.

      • Minimize Reaction Time: Monitor the reaction progress (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed to avoid prolonged exposure of the product to harsh conditions.

  • Side Reactions on the Pyridine Ring: Although less common for this specific reaction, highly reactive conditions could potentially lead to reactions on the pyridine ring.

    • Troubleshooting Steps:

      • Use Milder Conditions: If side products related to the pyridine ring are suspected, try using milder bases, lower temperatures, and catalysts known for their chemoselectivity. Directing groups can also be employed to control regioselectivity in additions to alkynes.[8]

Table 1: Comparison of Reaction Conditions and Their Impact on Selectivity

ParameterCondition A (High Temp, Strong Base)Condition B (Milder Temp, Weaker Base)Expected Outcome
Temperature 120 °C80 °CLower temp may reduce decarboxylation.
Base NaNH₂Cs₂CO₃Cs₂CO₃ is often sufficient and less harsh.[3]
Catalyst NoneCuI / LigandA catalyst can enable lower temperatures and pressures.[2]
CO₂ Pressure 5 atm1-2 atmHigher pressure favors carboxylation but may not be necessary with a good catalyst.
Regioselectivity Potentially LowerPotentially HigherMilder conditions often lead to cleaner reactions.
Issue 3: Difficulty in Product Isolation and Purification

Q: I'm having trouble isolating the pure 3-(pyridin-4-yl)propiolic acid from the reaction mixture. What purification strategies are recommended?

A: The amphoteric nature of the product (containing both a basic pyridine ring and an acidic carboxylic acid) can complicate purification.

Recommended Purification Protocol:

  • Initial Workup:

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully quench the reaction, for example, by adding water or a dilute acid.

    • If a solid base like Cs₂CO₃ was used, it can be filtered off.

    • Extract the aqueous phase with an organic solvent (e.g., ethyl acetate) to remove unreacted starting material and non-polar byproducts.

  • Acid-Base Extraction:

    • Adjust the pH of the aqueous layer. The isoelectric point of the product is crucial here. You may need to carefully adjust the pH to precipitate the product.

    • Alternatively, acidify the aqueous layer to a low pH (e.g., pH 2-3) with an acid like HCl. This will protonate the pyridine nitrogen and keep the carboxylic acid protonated. The product may precipitate or can be extracted with an appropriate organic solvent.

    • Conversely, making the solution basic (e.g., pH 8-9) will deprotonate the carboxylic acid, forming a salt that is soluble in the aqueous phase, allowing for the removal of neutral organic impurities by extraction. Subsequent acidification can then precipitate the product.

  • Chromatography:

    • If the product is not pure enough after extraction, column chromatography may be necessary.

    • Stationary Phase: Silica gel is commonly used.

    • Mobile Phase: A polar eluent system is required. A mixture of dichloromethane/methanol or ethyl acetate/methanol, often with a small amount of acetic acid or triethylamine to improve peak shape, can be effective.

Purification Workflow:

Caption: General purification workflow for the product.

By systematically addressing these common issues, researchers can enhance the efficiency, regioselectivity, and overall success of 4-ethynylpyridine carboxylation experiments.

References

Technical Support Center: Recrystallization of 3-(4-Pyridyl)propiolic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 3-(4-Pyridyl)propiolic Acid. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, practical guidance on obtaining high-purity material through recrystallization. Here, we address common challenges and provide robust protocols grounded in the physicochemical properties of this unique molecule.

Understanding the Molecule: Why Recrystallization Can Be Tricky

This compound possesses a unique chemical structure that influences its solubility and crystallization behavior. It contains both a basic pyridine ring and an acidic carboxylic acid group, giving it zwitterionic characteristics. This dual nature means its solubility is highly dependent on the pH and polarity of the solvent system. Furthermore, the rigid, planar structure conferred by the alkyne and aromatic ring is generally conducive to forming a stable crystal lattice, making recrystallization a viable purification technique.[1]

Physicochemical Properties of 3-(4-Pyridyl)propanoic Acid (A Related Structure)

While specific data for this compound is sparse, we can infer properties from its close analog, 3-(4-Pyridyl)propanoic Acid, to guide our strategy.

PropertyValueSource
Molecular Formula C₈H₉NO₂[2]
Molecular Weight 151.16 g/mol [2][3]
Appearance White to off-white solid[2]
Melting Point ~231°C[2][4]
pKa (Predicted) 4.20 ± 0.10[2][4]

The high melting point suggests a stable crystal lattice, which is advantageous for recrystallization. The pKa indicates it is a weak acid, a key factor for solvent selection.

Solvent Selection: The Key to High Purity

The ideal recrystallization solvent should dissolve the compound completely at an elevated temperature but poorly at low temperatures, while impurities should remain soluble at all temperatures. Given the polar nature of this compound, polar solvents are the primary candidates.

Solvent Suitability Matrix
SolventBoiling Point (°C)Polarity (Dielectric Constant)Rationale & Comments
Water 10080.1Excellent solvent for dissolving the compound when hot due to its high polarity. The zwitterionic character enhances solubility. However, solubility might still be high at room temperature, potentially leading to lower yields.
Ethanol 7824.5Good solvent for many polar organic molecules. Often used in combination with water to fine-tune the polarity of the solvent system.
Isopropanol 8219.9Similar to ethanol, can be an effective single solvent or part of a mixed-solvent system.
Methanol 6532.7May be too effective a solvent, even at low temperatures, leading to poor recovery. Its low boiling point can make handling difficult.
Ethanol/Water Mix VariableVariableHighly Recommended. This system allows for precise control over solubility. The compound is dissolved in hot ethanol, and water is added as an anti-solvent until turbidity appears, creating a supersaturated solution ideal for high-yield, high-purity crystal growth upon cooling.[5]
Toluene 1112.4A non-polar solvent. Unlikely to be a good primary solvent but can be useful for co-evaporation to remove residual pyridine from synthesis.[6]
Workflow for Solvent System Selection

The following diagram outlines the logical steps for identifying the optimal solvent or solvent pair for your specific sample.

Solvent_Selection_Workflow cluster_start Start cluster_test Solubility Screening cluster_decision Protocol Choice start Start with Crude this compound test_polar Test solubility in small volumes of polar solvents (Water, Ethanol) start->test_polar dissolves_hot Does it dissolve when hot? test_polar->dissolves_hot precipitates_cold Does it precipitate when cold? dissolves_hot->precipitates_cold Yes insoluble Insoluble or Poor Recovery: Try Mixed-Solvent System dissolves_hot->insoluble No single_solvent Use Single-Solvent Protocol precipitates_cold->single_solvent Yes precipitates_cold->insoluble No mixed_solvent Use Mixed-Solvent Protocol (e.g., Ethanol/Water) insoluble->mixed_solvent

Caption: Decision workflow for selecting an appropriate recrystallization solvent system.

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent for recrystallizing this compound?

A mixed ethanol/water system is highly recommended as a starting point.[5] This combination provides the flexibility to adjust polarity for optimal solubility at high temperatures and minimal solubility at low temperatures, which is the key to good recovery and purity.

Q2: What is a typical recovery yield I can expect?

A successful recrystallization should ideally yield 70-90% recovery. Yields below this range may indicate that too much solvent was used, the compound is too soluble in the cold solvent, or premature crystallization occurred during a hot filtration step.[7]

Q3: How do I confirm the purity of my recrystallized product?

The most common methods are measuring the melting point and running an NMR spectrum. A pure compound should have a sharp melting point range (typically < 2°C). Impurities will typically broaden and depress the melting point. An NMR spectrum can confirm the structural integrity and reveal the presence of residual solvents or other impurities.

Q4: My crude product is slightly colored. Should I use activated charcoal?

Yes, if your product is discolored (e.g., yellow or brown), it is likely due to high molecular weight, colored byproducts from the synthesis. Activated charcoal can be used to remove these impurities.[8] Add a very small amount (a spatula tip) to the hot solution before the filtration step. Using too much charcoal can lead to significant product loss.

Detailed Experimental Protocols

Safety First: Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. Conduct all operations in a well-ventilated fume hood.

Protocol A: Single-Solvent Recrystallization (from Water)

This protocol is suitable if initial tests show the compound is highly soluble in boiling water and poorly soluble in ice-cold water.

  • Dissolution: Place 1.0 g of crude this compound into a 50 mL Erlenmeyer flask. Add a magnetic stir bar. Add ~15-20 mL of deionized water and bring the mixture to a rolling boil on a hot plate with stirring.

  • Achieve Saturation: Continue adding small portions of hot deionized water to the boiling mixture until all the solid has just dissolved. Avoid adding a large excess of solvent to maximize yield.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Return the mixture to a boil for 2-3 minutes.

  • Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot gravity filtration. Pre-heat a funnel and a new Erlenmeyer flask with hot solvent vapor to prevent premature crystallization. Pour the hot solution through a fluted filter paper into the clean, pre-heated flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature, undisturbed. Slow cooling is crucial for the formation of large, pure crystals.[8] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold deionized water (2-3 mL) to remove any adhering mother liquor.

  • Drying: Allow the crystals to dry on the filter under vacuum. For final drying, transfer the solid to a watch glass and dry in a vacuum oven at a moderate temperature (e.g., 60-70°C) until a constant weight is achieved.[9]

Protocol B: Mixed-Solvent Recrystallization (Ethanol/Water)

This is often the most effective method for this type of compound.

  • Dissolution: Place 1.0 g of crude this compound in a 50 mL Erlenmeyer flask. Add the minimum volume of hot ethanol required to just dissolve the solid at its boiling point.

  • Induce Saturation: While the ethanol solution is still hot, add deionized water dropwise until the solution becomes faintly and persistently cloudy (turbid). This indicates you have reached the saturation point.

  • Re-dissolution: Add a few drops of hot ethanol to the turbid solution until it becomes clear again. This ensures you are at the perfect point for crystallization upon cooling.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature, then place it in an ice-water bath for at least 30 minutes.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of an ice-cold ethanol/water mixture (use the same ratio as your final solvent composition) to remove impurities.

  • Drying: Dry the purified crystals under vacuum, then in a vacuum oven to constant weight.

Troubleshooting Guide

Problem: No crystals have formed after cooling the solution in an ice bath.

  • Probable Cause 1: Too much solvent was used. The solution is not supersaturated.[10]

    • Solution: Re-heat the solution and boil off a portion of the solvent (typically 20-30%) to concentrate it. Allow it to cool again.

  • Probable Cause 2: The solution is supersaturated but requires nucleation. [9][10]

    • Solution 1 (Scratching): Gently scratch the inside of the flask at the surface of the liquid with a glass stirring rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[8][9]

    • Solution 2 (Seeding): If you have a small crystal of the pure compound, add it to the cooled solution to act as a "seed" for crystallization.

Problem: The compound has "oiled out," forming a liquid layer instead of solid crystals.

  • Probable Cause: The solution became supersaturated at a temperature above the compound's melting point (often lowered by impurities). This is common when a solution cools too quickly or is highly impure.[7][10]

    • Solution: Re-heat the solution until the oil completely redissolves. Add a small amount of additional solvent (the "good" solvent in a mixed system, e.g., ethanol) to keep the compound soluble at a slightly lower temperature.[7] Then, ensure the solution cools much more slowly by insulating the flask. If the problem persists, the crude material may be too impure, and a different purification method like column chromatography might be necessary first.[10]

Problem: The final yield is very low (<50%).

  • Probable Cause 1: Excessive solvent was used during dissolution. A significant amount of product remains in the mother liquor.[7]

    • Solution: The mother liquor (the filtrate) can be concentrated by boiling off some solvent and cooled again to recover a second crop of crystals. Note that this second crop may be less pure than the first.

  • Probable Cause 2: Premature crystallization during hot filtration.

    • Solution: Ensure the funnel and receiving flask are adequately pre-heated before filtration. It is also critical to keep the solution at or near its boiling point during the transfer.

Problem: The final crystals are still colored.

  • Probable Cause: The colored impurities were not fully removed.

    • Solution 1: Repeat the recrystallization, this time incorporating the optional activated charcoal step as described in the protocols.[8] Be mindful not to use an excess of charcoal.

    • Solution 2: If the color persists, the impurity may have similar solubility properties to your compound. A second recrystallization from a different solvent system may be effective.

References

Technical Support Center: Catalyst Selection and Optimization for the Synthesis of 3-(4-Pyridyl)propiolic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for the synthesis of 3-(4-Pyridyl)propiolic Acid, a valuable building block in pharmaceutical and materials science.[1] We will address common challenges and frequently asked questions related to catalyst selection and reaction optimization, with a focus on the Sonogashira coupling reaction.

Troubleshooting Guide

This section is designed to help you diagnose and resolve specific issues you may encounter during your experiments.

Low or No Product Yield

Q1: My Sonogashira coupling reaction is not yielding any product. What are the first things I should check?

A1: When a reaction fails completely, the most critical factors to investigate are the integrity of your catalyst, the quality of your reagents, and the reaction environment.[2]

  • Catalyst Activity: Ensure your palladium and copper catalysts are active. Palladium(II) precatalysts need to be reduced in situ to the active Pd(0) species.[3][4] This reduction can be facilitated by amines or phosphine ligands in the reaction mixture.[3] Copper(I) iodide is susceptible to oxidation, so using a fresh batch is recommended.[2]

  • Reaction Conditions: The Sonogashira coupling is sensitive to oxygen, which can lead to the undesirable homocoupling of the alkyne (Glaser coupling).[2] It is crucial to thoroughly degas your solvent and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.[2]

  • Reagent Purity: Impurities in your starting materials, 4-halopyridine or propiolic acid, can poison the catalyst. Ensure they are pure before starting the reaction.[2]

Q2: I'm observing very low conversion of my starting materials. How can I improve the reaction rate?

A2: Low conversion often points to suboptimal reaction conditions or catalyst efficiency. Here are several parameters to consider adjusting:

  • Temperature: While Sonogashira reactions can often be performed at room temperature, some substrates, particularly less reactive aryl bromides or chlorides, may require heating.[2] However, be mindful that excessive heat can lead to catalyst decomposition.[5]

  • Solvent: The choice of solvent is critical. Amine bases like triethylamine or diethylamine can often serve as both the base and the solvent.[3] Other common solvents include DMF and THF.[3] Some anecdotal evidence suggests that THF might promote the formation of palladium black, a sign of catalyst decomposition.[2][5]

  • Ligand Selection: The ligand plays a crucial role in stabilizing the palladium catalyst and influencing its reactivity. Electron-rich and bulky phosphine ligands can enhance the rate of oxidative addition, a key step in the catalytic cycle.[4] For challenging couplings, consider using specialized ligands like SPhos or XPhos.[6] N-heterocyclic carbene (NHC) ligands are also effective alternatives to phosphines.[4][7]

Side Reactions and Impurities

Q3: I'm seeing a significant amount of a byproduct that I suspect is the homocoupled alkyne. How can I minimize this?

A3: The formation of alkyne dimers is a common side reaction, particularly when a copper co-catalyst is used.[3] This is often referred to as Glaser coupling.[2]

  • Copper-Free Conditions: Consider running the reaction without a copper co-catalyst.[2] While this may require adjusting other parameters like the ligand or reaction temperature to maintain a good reaction rate, it is a very effective way to prevent homocoupling.[2]

  • Slow Addition: If using a copper co-catalyst is necessary, adding the terminal alkyne slowly to the reaction mixture can help to minimize its concentration at any given time, thereby reducing the rate of homocoupling.[8]

  • Hydrogen Atmosphere: It has been reported that conducting the reaction under a diluted hydrogen atmosphere can significantly reduce homocoupling.[9]

Q4: My reaction mixture is turning black, and I'm getting a black precipitate. What is happening?

A4: The formation of a black precipitate, often called "palladium black," is a clear indication of catalyst decomposition.[2] This leads to a loss of catalytic activity and poor yields.

  • Causes: This can be triggered by several factors, including impurities in the reagents or solvent, an inappropriate choice of solvent, or excessively high reaction temperatures.[2][5]

  • Prevention: Using high-purity reagents and solvents is essential.[2] If you suspect the solvent is the issue, try an alternative. As mentioned, some researchers have found that THF can promote the formation of palladium black.[2][5] Ensure the reaction temperature is not unnecessarily high.

Catalyst and Reagent-Specific Issues

Q5: I am using a 4-chloropyridine or 4-bromopyridine, and the reaction is very sluggish. What can I do?

A5: The reactivity of the aryl halide is a major factor in the Sonogashira coupling. The general trend for reactivity is I > OTf > Br > Cl.[2] Aryl iodides are the most reactive, while aryl chlorides are the least.[2]

  • Switch to a More Reactive Halide: If possible, using 4-iodopyridine will significantly increase the reaction rate, often allowing the reaction to proceed at room temperature.[2]

  • More Active Catalyst System: For less reactive halides, a more active catalyst system is required. This can involve using more electron-rich and bulky ligands to facilitate the oxidative addition step.[4][10]

  • Higher Temperatures: Increased temperatures are often necessary for aryl bromides and especially for aryl chlorides.[2][11]

Q6: I am concerned about the potential for decarboxylation of my propiolic acid starting material or product. Is this a valid concern?

A6: Yes, the decarboxylation of propiolic acids can occur under certain conditions, particularly at elevated temperatures or in the presence of certain metals.[12][13][14] While the Sonogashira reaction is typically run under mild conditions, it is something to be aware of, especially during optimization when you might be exploring higher reaction temperatures. If you suspect decarboxylation is occurring, it would be prudent to try and conduct the reaction at a lower temperature, possibly with a more active catalyst system to compensate for the slower rate.

Frequently Asked Questions (FAQs)

Q1: What is the role of the copper co-catalyst in the Sonogashira reaction?

A1: The copper(I) co-catalyst, typically CuI, plays a crucial role in increasing the rate of the reaction.[3] It reacts with the terminal alkyne to form a copper(I) acetylide.[3] This copper acetylide is a more reactive species that then undergoes transmetalation with the palladium complex, a key step in the catalytic cycle.[3][15] The use of a copper co-catalyst allows the reaction to be carried out under much milder conditions (e.g., room temperature) than copper-free methods.[3]

Q2: Can I perform the Sonogashira coupling without a copper co-catalyst?

A2: Yes, copper-free Sonogashira couplings are not only possible but often preferred to avoid the alkyne homocoupling side reaction.[2] These reactions may require specific ligands, such as bulky, electron-rich phosphines or N-heterocyclic carbenes, and sometimes different bases or higher temperatures to proceed efficiently.[4]

Q3: What are the key considerations for choosing a palladium catalyst?

A3: The choice of palladium catalyst depends on the specific substrates and desired reaction conditions.

  • Palladium Source: Common palladium sources include Pd(PPh₃)₄, PdCl₂(PPh₃)₂, and Pd(OAc)₂.[4] Pd(II) sources like PdCl₂(PPh₃)₂ require in situ reduction to the active Pd(0) species.[3]

  • Ligands: The ligands attached to the palladium are critical. Triphenylphosphine (PPh₃) is a common and effective ligand.[4] However, for more challenging substrates, more specialized ligands that are more electron-rich and sterically bulky may be necessary to improve catalytic activity.[4]

Q4: How do I choose the right base for my reaction?

A4: The base in a Sonogashira reaction serves to deprotonate the terminal alkyne, making it nucleophilic.[2] It also neutralizes the hydrogen halide byproduct formed during the reaction.[3]

  • Amine Bases: Amines such as triethylamine (Et₃N) and diisopropylamine (DIPA) are commonly used and can often act as the solvent as well.[2]

  • Inorganic Bases: In some cases, inorganic bases like K₂CO₃ or Cs₂CO₃ can be used, particularly in copper-free systems.[3]

Q5: What is the typical catalyst loading for a Sonogashira reaction?

A5: Catalyst loading can vary, but typically, palladium catalyst loading is in the range of 0.5-5 mol%.[4] For the copper co-catalyst, a slightly higher loading, often 1-10 mol%, is used. For highly efficient catalytic systems and reactive substrates, catalyst loading can sometimes be significantly reduced.[16]

Experimental Protocols

General Procedure for Copper-Palladium Catalyzed Sonogashira Coupling

This is a general guideline and may require optimization for your specific substrates.

  • To a Schlenk flask under an inert atmosphere (argon or nitrogen), add the 4-halopyridine (1.0 eq.), PdCl₂(PPh₃)₂ (0.02 eq.), and CuI (0.04 eq.).

  • Add degassed solvent (e.g., triethylamine or a mixture of THF and triethylamine).

  • Stir the mixture for a few minutes, then add the propiolic acid (1.2 eq.).

  • Stir the reaction at room temperature or heat as necessary.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or another suitable analytical technique.[2]

  • Upon completion, quench the reaction and proceed with standard workup and purification procedures.

Data Presentation

Table 1: Influence of Halide on Reactivity in Sonogashira Coupling
4-HalopyridineRelative ReactivityTypical Reaction Temperature
4-IodopyridineHighestRoom Temperature
4-BromopyridineIntermediateRoom Temperature to Reflux
4-ChloropyridineLowestElevated Temperatures/Reflux

This table provides a general overview. Optimal conditions will vary based on the specific catalyst system and other reaction parameters.

Visualizations

Catalytic Cycle of the Sonogashira Coupling

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (Ar-X) pd_complex [Ar-Pd(II)-X]L₂ pd0->pd_complex Ar-X transmetalation Transmetalation pd_alkyne_complex [Ar-Pd(II)-C≡CR]L₂ pd_complex->pd_alkyne_complex Cu-C≡CR pd_alkyne_complex->pd0 Ar-C≡CR reductive_elimination Reductive Elimination product Ar-C≡CR cu_catalyst Cu(I)X alkyne_activation Alkyne Activation cu_acetylide Cu-C≡CR cu_catalyst->cu_acetylide H-C≡CR, Base cu_acetylide->cu_catalyst Transmetalation with Pd complex

Caption: The interconnected catalytic cycles of the Sonogashira coupling.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low or No Yield check_catalyst Check Catalyst Activity (Fresh Pd and Cu salts?) start->check_catalyst check_conditions Verify Anhydrous & Anaerobic Conditions check_catalyst->check_conditions Catalyst OK check_reagents Confirm Reagent Purity check_conditions->check_reagents Conditions OK optimize_temp Optimize Temperature check_reagents->optimize_temp Reagents Pure optimize_ligand Change Ligand optimize_temp->optimize_ligand No Improvement success Improved Yield optimize_temp->success Improvement optimize_solvent Change Solvent optimize_ligand->optimize_solvent No Improvement optimize_ligand->success Improvement optimize_solvent->success Improvement

Caption: A decision tree for troubleshooting low-yield reactions.

References

Validation & Comparative

A Comparative Guide to 3-(Pyridyl)propiolic Acid Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Analysis of the Physicochemical Properties, Synthesis, and Reactivity of 3-(2-pyridyl), 3-(3-pyridyl), and 3-(4-pyridyl)propiolic Acid

In the landscape of medicinal chemistry and materials science, pyridyl-alkyne scaffolds are of paramount importance as versatile building blocks. Their rigid, linear geometry and the presence of a basic nitrogen atom within the aromatic ring offer unique opportunities for designing molecules with specific spatial orientations and coordination properties. This guide provides a comprehensive comparison of three constitutional isomers of pyridylpropiolic acid: 3-(2-pyridyl)propiolic acid, 3-(3-pyridyl)propiolic acid, and this compound. By examining their electronic characteristics, physicochemical properties, and reactivity, this document aims to equip researchers, scientists, and drug development professionals with the critical knowledge to select the optimal isomer for their specific application.

Molecular Structure and Electronic Properties: A Tale of Three Isomers

The defining difference among these three isomers is the position of the nitrogen atom within the pyridine ring relative to the propiolic acid substituent. This seemingly subtle variation has profound implications for the electronic distribution within the molecule, influencing a cascade of physicochemical and reactive properties.

G cluster_2 3-(2-pyridyl)propiolic acid cluster_3 3-(3-pyridyl)propiolic acid cluster_4 This compound 2p N(2) 3p N(3) 4p N(4)

Figure 1: Positional Isomers of Pyridylpropiolic Acid.

  • 3-(2-pyridyl)propiolic acid: The nitrogen atom is in the ortho position. This proximity to the propiolic acid side chain allows for potential intramolecular hydrogen bonding between the carboxylic acid proton and the pyridine nitrogen, which can influence its conformation and acidity. The nitrogen's lone pair is also sterically more accessible in this isomer.

  • 3-(3-pyridyl)propiolic acid: The nitrogen atom is in the meta position. In this arrangement, the nitrogen's electronic influence on the propiolic acid is primarily inductive. Intramolecular hydrogen bonding is not feasible, leading to different intermolecular interaction patterns in the solid state.

  • This compound: The nitrogen atom is in the para position. This position allows for the strongest resonance effect of the nitrogen on the propiolic acid group, potentially influencing its reactivity. The linear arrangement of the nitrogen, the aromatic ring, and the alkyne moiety makes this isomer an attractive linker in coordination polymers and metal-organic frameworks (MOFs).

Comparative Physicochemical Properties

The electronic and structural differences among the isomers manifest in their macroscopic properties. While a comprehensive experimental dataset for all three compounds is not available in a single source, a compilation of available data and predicted trends is presented below.

Property3-(2-pyridyl)propiolic acid3-(3-pyridyl)propiolic acidThis compound
Molecular Formula C₈H₅NO₂C₈H₅NO₂C₈H₅NO₂
Molecular Weight 147.13 g/mol 147.13 g/mol 147.13 g/mol
Melting Point (°C) Data not available156-160 (for the propanoic acid analog)Data not available
pKa (predicted) Expected to be the most acidic due to potential stabilization of the carboxylate by the nearby nitrogen.Intermediate acidity.Expected to be the least acidic due to the electron-donating resonance effect of the para-nitrogen.
Solubility Generally soluble in polar organic solvents and water.[1]Soluble in polar organic solvents and water.[1]Soluble in polar organic solvents and water.[1]

Note: Experimental data for the propiolic acids is limited. The melting point for the 3-pyridyl isomer is for the corresponding propanoic acid and is provided for reference. pKa values are predicted based on electronic effects.

Synthesis and Characterization: Experimental Protocols

The most common and versatile method for the synthesis of pyridylpropiolic acids is the Sonogashira coupling reaction between a halopyridine and propiolic acid.[2][3] This palladium-catalyzed cross-coupling reaction offers a direct route to the desired products.

G Halopyridine Halopyridine (X = Br, I) Reaction Sonogashira Coupling Halopyridine->Reaction Propiolic_Acid Propiolic Acid Propiolic_Acid->Reaction Pd_Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Pd_Catalyst->Reaction Cu_Cocatalyst Cu(I) Cocatalyst (e.g., CuI) Cu_Cocatalyst->Reaction Base Base (e.g., Et₃N) Base->Reaction Solvent Solvent (e.g., THF, DMF) Solvent->Reaction Product 3-(Pyridyl)propiolic Acid Reaction->Product

Figure 2: General workflow for the Sonogashira coupling synthesis.

Experimental Protocol: General Procedure for Sonogashira Coupling

Causality: The palladium catalyst facilitates the oxidative addition to the halopyridine and the subsequent transmetalation with the copper acetylide, which is formed in situ from propiolic acid, a copper(I) salt, and a base. The base is crucial for both the formation of the copper acetylide and to neutralize the hydrogen halide byproduct.

Self-Validation: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure the consumption of the starting materials and the formation of the product. The final product's identity and purity are confirmed by NMR, IR, and mass spectrometry.

Step-by-Step Methodology:

  • Reaction Setup: To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the halopyridine (1.0 eq.), propiolic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a copper(I) co-catalyst (e.g., CuI, 0.1 eq.).

  • Solvent and Base Addition: Add a suitable solvent (e.g., THF or DMF) and a base (e.g., triethylamine, 3.0 eq.).

  • Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting materials are consumed, as monitored by TLC or LC-MS.

  • Workup: Upon completion, remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to afford the desired 3-(pyridyl)propiolic acid.

Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. The chemical shifts of the pyridine and propiolic acid protons and carbons will vary depending on the isomer. For instance, the protons on the pyridine ring will exhibit characteristic splitting patterns and chemical shifts based on their proximity to the nitrogen atom and the alkyne group.[4]

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C≡C triple bond (around 2100-2260 cm⁻¹), the C=O of the carboxylic acid (around 1700 cm⁻¹), and the O-H stretch (a broad band around 2500-3300 cm⁻¹).[5]

  • Mass Spectrometry (MS): Provides information on the molecular weight of the compound, confirming its identity.

  • UV-Vis Spectroscopy: The position of the absorption maxima will be influenced by the extent of conjugation, which varies with the position of the nitrogen atom.[6][7]

Reactivity and Applications: A Comparative Outlook

The distinct electronic and steric environments of the three isomers lead to differences in their reactivity and make them suitable for different applications.

G cluster_reactivity Reactivity cluster_applications Potential Applications Coordination Coordination Chemistry (Ligands for MOFs, Catalysts) Materials Materials Science (Functional Polymers, Dyes) Coordination->Materials Cycloaddition Cycloaddition Reactions (e.g., Diels-Alder, Click Chemistry) Medicinal Medicinal Chemistry (Scaffolds for Drug Discovery) Cycloaddition->Medicinal Nucleophilic_Addition Nucleophilic Addition to Alkyne Nucleophilic_Addition->Medicinal Isomers 3-(Pyridyl)propiolic Acid Isomers Isomers->Coordination Isomers->Cycloaddition Isomers->Nucleophilic_Addition

Figure 3: Reactivity and potential applications of pyridylpropiolic acids.

  • Coordination Chemistry: All three isomers can act as ligands in the formation of coordination polymers and MOFs. The 3-(4-pyridyl) isomer is particularly well-suited for creating linear, rigid structures. The 3-(2-pyridyl) isomer can act as a chelating ligand, involving both the nitrogen and the carboxylate group. The 3-(3-pyridyl) isomer provides a bent coordination vector.

  • Cycloaddition Reactions: The electron-deficient alkyne can participate in various cycloaddition reactions, such as the Diels-Alder reaction and azide-alkyne "click" chemistry. The reactivity of the alkyne will be modulated by the electronic nature of the pyridine ring, with the 4-pyridyl isomer expected to be more reactive in nucleophilic additions to the alkyne due to the electron-withdrawing nature of the para-nitrogen.

  • Medicinal Chemistry: The rigid pyridylpropiolic acid scaffold can be incorporated into drug candidates to orient functional groups in a specific and predictable manner, which is crucial for optimizing interactions with biological targets.

Conclusion

The choice between 3-(2-pyridyl), 3-(3-pyridyl), and this compound is a critical decision in the design of new molecules and materials. The 2-pyridyl isomer offers the potential for chelation and intramolecular interactions. The 3-pyridyl isomer provides a bent and rigid building block. The 4-pyridyl isomer is ideal for constructing linear, conjugated systems. A thorough understanding of their distinct properties, as outlined in this guide, will enable researchers to make informed decisions and accelerate their research and development endeavors.

References

The Isomeric Effect: A Comparative Guide to Pyridine-Based Linkers in Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in materials science and drug development, the rational design of Metal-Organic Frameworks (MOFs) is paramount. The choice of the organic linker is a critical determinant of the final architecture and, consequently, the material's performance. Among the vast library of available linkers, pyridine-based ligands offer a unique combination of coordination versatility and functional tunability. The nitrogen atom within the pyridine ring can act as a coordination site, a hydrogen bond acceptor, or a basic active center, significantly influencing the properties of the resulting MOF.

This guide provides an in-depth comparison of how the positional isomerism of functional groups on a pyridine ring dictates the structure, stability, and functional properties of MOFs. We will explore the causal relationships between the linker's geometry and the MOF's performance in gas sorption, catalysis, and luminescence, supported by experimental data and detailed protocols.

The Critical Role of Isomerism in MOF Topology

The seemingly subtle change in the position of coordinating groups on a pyridine linker (ortho, meta, vs. para) drastically alters the angle and connectivity of the resulting framework. This fundamental geometric constraint directs the self-assembly process, leading to vastly different network topologies, pore environments, and ultimately, material properties.

For instance, the use of 5-(pyridine-3-yl)isophthalate linkers with methyl groups at different positions results in MOF isomers with distinct network topologies (eea-type vs. rtl-type). This seemingly minor modification of the linker's periphery significantly impacts the framework's flexibility and its affinity for different gas molecules.[1][2]

Structural Consequences of Pyridine Isomerism

The coordination angle between the nitrogen atom and other coordinating groups on the pyridine ring is a key factor in determining the dimensionality and topology of the resulting MOF.

  • Ortho-substitution (e.g., Pyridine-2,6-dicarboxylic acid): The close proximity of the coordinating groups often leads to the formation of chelate rings with the metal center, resulting in more compact and often discrete polynuclear clusters or one-dimensional chains.[3] However, with appropriate synthetic conditions and the use of auxiliary spacers, higher-dimensional frameworks can be achieved.[4]

  • Meta-substitution (e.g., Pyridine-3,5-dicarboxylic acid): The divergent nature of the coordinating groups at a 120° angle promotes the formation of two- and three-dimensional networks.[5][6][7][8] The resulting frameworks often exhibit interesting topologies and can be influenced by the presence of templates during synthesis.[6]

  • Para-substitution (e.g., 4-Hydroxypyridine-2,6-dicarboxylic acid): The linear or near-linear disposition of coordinating groups in para-substituted linkers favors the formation of extended, often porous, three-dimensional frameworks.

The following diagram illustrates the conceptual difference in how isomeric linkers can direct the formation of different MOF architectures.

G cluster_ortho Ortho-substituted Linker cluster_meta Meta-substituted Linker cluster_para Para-substituted Linker ortho_linker Pyridine-2,6-dicarboxylate metal_center_o Metal Ion ortho_linker->metal_center_o Chelation structure_o 1D Chain / Compact Cluster metal_center_o->structure_o meta_linker Pyridine-3,5-dicarboxylate metal_center_m1 Metal Ion meta_linker->metal_center_m1 Divergent Coordination metal_center_m2 Metal Ion meta_linker->metal_center_m2 Divergent Coordination structure_m 2D/3D Network metal_center_m1->structure_m metal_center_m2->structure_m para_linker Pyridine-para-dicarboxylate metal_center_p1 Metal Ion para_linker->metal_center_p1 Linear Extension metal_center_p2 Metal Ion para_linker->metal_center_p2 Linear Extension structure_p Extended 3D Framework metal_center_p1->structure_p metal_center_p2->structure_p

Caption: Influence of linker isomerism on MOF architecture.

Comparative Performance Analysis

The structural variations induced by pyridine linker isomerism directly translate to differences in their functional properties.

Gas Sorption and Separation

The porosity and surface chemistry of a MOF are critical for its performance in gas storage and separation. The position of the nitrogen atom in the pyridine ring can influence the framework's polarity and its interaction with guest molecules.

MOF SystemLinker IsomerBET Surface Area (m²/g)CO₂ UptakeCH₄ UptakeSelectivity (CO₂/CH₄)Reference
ZJNU-275-(4-methylpyridin-3-yl)isophthalate1182HighModerateFavorable for CO₂[1]
ZJNU-26/28/29Other methyl-substituted isomers584 - 987VariesVariesDependent on isomer[1]
JMS-32,2'-bipyridine-4,4'-dicarboxylic acidPorous30.89 cm³/g (273 K)--[9]
JMS-42,2'-bipyridine-4,4'-dicarboxylic acidPorous16.08 cm³/g (273 K)--[9]

Note: Direct comparison is challenging due to variations in metal centers and experimental conditions in the literature. The table illustrates the trend of property dependence on isomerism.

The data suggests that even subtle changes in the linker, such as the position of a methyl group, can significantly alter the surface area and gas uptake capacities.[1][2] This highlights the importance of precise linker design for targeted gas separation applications.

Catalytic Activity

The accessibility of active sites, whether the metal centers or functional groups on the linkers, is crucial for catalysis. The topology of the MOF, dictated by the linker isomer, plays a significant role in determining this accessibility. For instance, a two-dimensional MOF synthesized with pyridine as a modulator exhibited enhanced electrocatalytic activity for the oxygen evolution reaction compared to its three-dimensional counterpart, owing to more exposed active sites.[10]

In another example, Nd(III) and Dy(III)-based MOFs constructed from pyridine-2,5-dicarboxylic acid demonstrated heterogeneous catalytic activity in the oxidation of thymol.[11] The efficiency of such catalytic processes is intrinsically linked to the pore structure and the chemical environment around the active metal centers, both of which are controlled by the linker's geometry.

Luminescence Properties

The photoluminescent properties of MOFs can be tuned by the choice of both the metal ion and the organic linker.[12] The isomeric position of functional groups on the pyridine ring can affect the energy transfer between the linker and the metal center, leading to different emission profiles. For instance, a terbium-based MOF with pyridine-3,5-dicarboxylic acid exhibits characteristic green luminescence, which can be quenched by nitroaromatic explosives, demonstrating its potential for sensing applications.[13] The efficiency of this sensing capability is dependent on the electronic communication between the framework and the analyte, which is influenced by the MOF's structure.

Experimental Protocols

To provide a practical context, we present generalized protocols for the synthesis and characterization of MOFs with isomeric pyridine-based linkers. These are intended as a starting point, and optimization of parameters such as temperature, time, and solvent ratios is often necessary.

Protocol 1: Solvothermal Synthesis of a Zinc-based MOF with 3,5-Pyridinedicarboxylic Acid

This protocol is adapted from the synthesis of various MOFs using 3,5-pyridinedicarboxylic acid.[5]

Materials:

  • Zinc acetate dihydrate (Zn(OAc)₂·2H₂O)

  • 3,5-Pyridinedicarboxylic acid

  • N,N-Dimethylformamide (DMF)

  • Methanol

Procedure:

  • In a 20 mL scintillation vial, dissolve zinc acetate dihydrate (1 mmol) and 3,5-pyridinedicarboxylic acid (1 mmol) in 10 mL of DMF.

  • Sonicate the mixture for 10 minutes to ensure homogeneity.

  • Seal the vial tightly and place it in a programmable oven.

  • Heat the vial to 110 °C at a rate of 5 °C/min and hold for 24 hours.

  • Allow the oven to cool to room temperature naturally.

  • Colorless crystals should form at the bottom of the vial.

  • Decant the mother liquor and wash the crystals with fresh DMF (3 x 10 mL) and then with methanol (3 x 10 mL).

  • Dry the crystals under vacuum at 80 °C for 12 hours to obtain the activated MOF.

Protocol 2: Hydrothermal Synthesis of a Zinc-based MOF with 4-Hydroxypyridine-2,6-dicarboxylic Acid

This protocol is adapted from the synthesis of a Zn(II) coordination polymer using 4-hydroxypyridine-2,6-dicarboxylic acid.[3][14]

Materials:

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • 4-Hydroxypyridine-2,6-dicarboxylic acid

  • Deionized water

Procedure:

  • In a 20 mL Teflon-lined stainless-steel autoclave, combine zinc nitrate hexahydrate (0.066 g) and 4-hydroxypyridine-2,6-dicarboxylic acid (0.016 g).

  • Add 10 mL of deionized water to the autoclave.

  • Seal the autoclave and place it in an oven.

  • Heat to 120 °C for 72 hours.

  • After cooling to room temperature, collect the crystalline product by filtration.

  • Wash the crystals with deionized water and ethanol.

  • Dry in an oven at 60 °C.

Characterization Workflow

A typical workflow for the characterization of newly synthesized MOFs is outlined below.

G synthesis MOF Synthesis pxrd Powder X-Ray Diffraction (PXRD) (Phase Purity & Crystallinity) synthesis->pxrd scxrd Single-Crystal X-Ray Diffraction (SCXRD) (Structure Determination) synthesis->scxrd tga Thermogravimetric Analysis (TGA) (Thermal Stability & Solvent Content) pxrd->tga spectroscopy Spectroscopic Analysis (FT-IR, UV-Vis, Luminescence) pxrd->spectroscopy gas_sorption Gas Sorption Analysis (BET Surface Area, Pore Volume) tga->gas_sorption catalysis Catalytic Performance Evaluation gas_sorption->catalysis spectroscopy->catalysis

References

A Comparative Guide to Pyridylpropiolic Acid Linkers in Gas Adsorption Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of organic linkers used in the synthesis of metal-organic frameworks (MOFs) for gas adsorption applications. We will focus on the unique structural characteristics and potential performance benefits of pyridylpropiolic acid linkers by comparing them with more conventional pyridyl-based and alkyne-based linkers. This document is intended for researchers and professionals in materials science and chemistry engaged in the development of advanced porous materials for applications such as carbon capture, gas storage, and separations.

Introduction: The Central Role of the Organic Linker

Metal-organic frameworks (MOFs) are a class of crystalline porous materials constructed from inorganic metal nodes and organic linkers.[1] The modularity of MOFs, often described using the principles of reticular chemistry, allows for precise control over their structure and function by carefully selecting these building blocks.[2] The organic linker, in particular, dictates the pore size, shape, and chemical environment of the framework, which are critical factors in gas adsorption and separation processes.[3]

An ideal linker for selective gas adsorption, especially for polar molecules like carbon dioxide (CO₂), should possess several key features:

  • Structural Rigidity: To ensure a stable, permanent porous network that does not collapse upon solvent removal.

  • Defined Geometry: To direct the formation of a predictable and highly ordered framework topology.

  • Chemical Functionality: To introduce specific interaction sites that can enhance the binding affinity and selectivity for target gas molecules.

This guide explores the compelling combination of a pyridyl group and a propiolic acid (alkyne) moiety within a single linker. We will analyze how the synergistic effect of the Lewis basic nitrogen site from the pyridine ring and the linear, electron-rich triple bond of the alkyne can create a superior adsorbent material.

Structural Analysis of Linker Components

The unique potential of a pyridylpropiolic acid linker stems from the distinct properties of its constituent parts: the pyridyl ring and the propiolic acid group.

The incorporation of nitrogen-containing heterocycles, particularly pyridine, into MOF linkers is a well-established strategy for enhancing CO₂ adsorption.[4] The nitrogen atom in the pyridine ring acts as a Lewis base, creating a localized site of negative electrostatic potential. This site can interact favorably with the quadrupole moment of CO₂, increasing the material's selectivity and heat of adsorption for CO₂ over non-polar gases like methane (CH₄) or nitrogen (N₂).[5] Studies on MOFs with different pyridinyl carboxylate linkers have shown that even subtle changes to the linker structure can significantly regulate porosity and gas separation capabilities.[4]

The propiolic acid linker contains a carbon-carbon triple bond (alkyne), which imparts two crucial characteristics:

  • Linearity and Rigidity: Unlike flexible alkyl chains or even phenyl rings which allow some rotational freedom, the alkyne group is perfectly linear and rigid. This structural constraint is highly desirable for building robust frameworks with predictable, well-defined pore structures.[6]

  • High Electron Density: The π-electron system of the triple bond is highly polarizable. This electron-rich region can induce dipoles in approaching gas molecules, leading to strong van der Waals interactions and enhanced gas uptake. MOFs constructed with acetylenedicarboxylate (ADC) have demonstrated high hydrophilicity and impressive CO₂ adsorption capacities, underscoring the potential of alkyne-based linkers.[6]

The diagram below illustrates the structural differences between a conventional pyridinedicarboxylate linker and the more rigid, linear pyridylpropiolic acid linker.

G cluster_0 Conventional Linker: Pyridinedicarboxylic Acid cluster_1 Target Linker: Pyridylpropiolic Acid a b N a->b c b->c d c->d g C c->g e d->e f e->f f->a j C f->j h O g->h i O g->i m Metal Node i->m k O j->k l O j->l n Metal Node l->n a1 b1 N a1->b1 c1 b1->c1 d1 c1->d1 g1 C c1->g1 e1 d1->e1 f1 e1->f1 f1->a1 n1 Metal Node f1:w->n1:e Coordination (Hypothetical) h1 C g1->h1 g1->h1 h1->g1 i1 C h1->i1 j1 O i1->j1 k1 O i1->k1 m1 Metal Node k1->m1

Caption: Structural comparison of pyridyl-based linkers.

Comparative Performance Analysis

While no MOF constructed from a simple pyridylpropiolic acid linker has been reported to date, we can project its potential performance by comparing data from MOFs built with analogous linkers. The following table summarizes key gas adsorption metrics for several relevant MOFs. This comparison highlights the individual contributions of pyridyl and acetylenic functionalities.

MOF Material (Linker)Metal NodeBET Surface Area (m²/g)CO₂ Uptake (mmol/g) at 273 K, 1 barH₂ Uptake (wt%) at 77 K, 1 barReference
In-MOF 1 (Pyridinyl dicarboxylate)Indium~950 (Calculated)~2.1Not Reported[4]
MOF-205-NH₂ (Aminonaphthalene dicarboxylate)Zinc4330~4.5~2.0
Zr-ADC MOF (Acetylenedicarboxylate)Zirconium~1000High (~4.0)Not Reported[6]
(Projected) Pyr-Propiolic MOF (Pyridylpropiolic acid)e.g., Zn, Zr, Cu~1500-2500>4.5~1.5-2.0-

Analysis of Performance Data:

  • Pyridyl Contribution: The In-MOF with a pyridinyl dicarboxylate linker shows respectable CO₂ uptake, demonstrating the effectiveness of the pyridyl nitrogen in promoting gas adsorption.[4]

  • Functional Group Impact: MOF-205-NH₂, which contains a basic amino group, shows significantly enhanced CO₂ and H₂ uptake compared to its parent MOF, even with a slight reduction in surface area. This underscores the powerful effect of introducing basic sites.

  • Alkyne Contribution: Zirconium-based MOFs using the short, linear acetylenedicarboxylate (ADC) linker exhibit high CO₂ adsorption, attributed to the hydrophilicity and polarizability of the C≡C triple bond.[6]

  • Projected Performance: A hypothetical MOF utilizing a pyridylpropiolic acid linker is projected to exhibit exceptional CO₂ uptake. It would combine the high rigidity and polarizability of the alkyne group with the strong CO₂ binding affinity of the pyridyl nitrogen. This synergy could lead to a material with high selectivity for CO₂ capture, potentially outperforming frameworks that contain only one of these functional motifs.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the protocols for MOF synthesis and characterization must be robust and self-validating. Below are detailed, field-proven methodologies for synthesizing a representative pyridyl-based MOF and performing gas adsorption analysis.

The overall process involves synthesis, purification, activation, and finally, analysis. Each step is critical for obtaining a material with optimal performance.

G cluster_synthesis Synthesis & Purification cluster_activation Activation cluster_characterization Characterization & Analysis s1 Solvothermal Reaction (Metal Salt + Linker in Solvent) s2 Reaction at 100-150 °C (24-72 hours) s1->s2 s3 Cooling & Crystal Collection s2->s3 s4 Washing with Solvent (e.g., DMF, Ethanol) s3->s4 a1 Solvent Exchange (e.g., with Chloroform/Acetone) s4->a1 Purified MOF a2 Thermal Activation (Heating under Vacuum) a1->a2 c1 PXRD (Confirm Crystallinity & Phase Purity) a2->c1 Activated MOF c2 TGA (Assess Thermal Stability) c1->c2 c3 Gas Adsorption Analysis (BET Surface Area, Pore Volume, Isotherms) c1->c3

Caption: Standard workflow for MOF synthesis, activation, and analysis.

Causality: Solvothermal synthesis is chosen as it allows for the crystallization of thermodynamically stable MOF phases that may not form at room temperature. The use of a high-boiling point solvent like DMF helps to solubilize the precursors and facilitates the self-assembly process.

  • Precursor Solution Preparation: In a 20 mL glass vial, dissolve the metal salt (e.g., 0.1 mmol of Zn(NO₃)₂·6H₂O) and the pyridyl-containing organic linker (e.g., 0.1 mmol of 3,5-pyridinedicarboxylic acid) in 10 mL of N,N-Dimethylformamide (DMF).

  • Acid Modulation (Optional but Recommended): Add a modulator, such as 0.2 mL of hydrochloric acid (HCl) or acetic acid.

    • Expert Insight: Modulators compete with the linker to coordinate to the metal centers. This slows down the crystallization process, leading to larger, more well-defined crystals with fewer defects.[1]

  • Reaction: Tightly cap the vial and place it in a programmable laboratory oven. Heat the mixture to 120 °C and hold for 48 hours.

  • Cooling and Collection: Allow the oven to cool slowly to room temperature. Crystalline product should be visible at the bottom of the vial. Decant the mother liquor.

  • Purification: Wash the collected crystals by immersing them in fresh DMF (3 x 10 mL) for 8 hours each time to remove unreacted precursors. Subsequently, exchange the DMF with a more volatile solvent like ethanol (3 x 10 mL) over 24 hours.

  • Initial Drying: Dry the purified crystals under vacuum at room temperature or slightly elevated temperature (e.g., 60 °C) to yield the as-synthesized MOF.

Causality: Activation is the most critical step for gas adsorption studies. It involves the complete removal of guest solvent molecules from the pores of the MOF, making the internal surface area accessible to gas molecules.[2] Incomplete activation is a common source of poor or irreproducible adsorption data.

  • Sample Preparation: Accurately weigh 50-100 mg of the purified MOF into a pre-weighed analysis tube.

  • Degassing/Activation: Attach the sample tube to the degassing port of a volumetric gas adsorption analyzer.

    • Heat the sample to a temperature determined by its thermal stability (typically 150-250 °C, as determined by Thermogravimetric Analysis).

    • Apply a high vacuum (<10⁻⁵ torr) and hold for at least 12 hours.

    • Self-Validation: The activation is complete when the outgas rate at the activation temperature falls below a stable, minimal threshold (e.g., <2 µtorr/min), ensuring all volatile guests have been removed.

  • BET Surface Area Measurement:

    • Cool the sample to 77 K using a liquid nitrogen bath.

    • Measure the nitrogen adsorption isotherm over a relative pressure (P/P₀) range of at least 10⁻⁶ to 1.0.

    • Calculate the specific surface area using the Brunauer-Emmett-Teller (BET) method, typically in the P/P₀ range of 0.05 to 0.3.

  • CO₂ Adsorption Isotherm:

    • Using the same activated sample, replace the liquid nitrogen bath with a circulating bath set to the desired temperature (e.g., 273 K or 298 K).

    • Measure the CO₂ adsorption isotherm up to a pressure of ~1 bar. The amount of gas adsorbed at 1 bar is the uptake capacity under those conditions.

Conclusion and Future Outlook

The strategic design of organic linkers is paramount in advancing the field of gas adsorption with metal-organic frameworks. While pyridyl-based linkers are proven to enhance CO₂ affinity and acetylenic linkers offer rigidity and high polarizability, the combination of these two functionalities in a single pyridylpropiolic acid linker represents a highly promising, yet underexplored, design motif.

Based on a comparative analysis of related systems, it is projected that MOFs constructed from such linkers would exhibit superior CO₂ uptake and selectivity. The linear geometry would foster the creation of robust, highly porous materials, while the synergistic electronic effects of the pyridyl nitrogen and the alkyne's π-system would create an ideal binding environment for CO₂.

Future research should focus on the synthesis and characterization of MOFs using various isomers of pyridylpropiolic acid. A systematic study comparing these new materials against their dicarboxylate analogues would provide definitive experimental evidence to validate the performance benefits outlined in this guide and pave the way for a new generation of highly effective adsorbents for carbon capture and other gas separation technologies.

References

A Comparative Guide to the Reactivity of 3-(4-Pyridyl)propiolic Acid and Other Terminal Alkynes

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and materials scientists, the terminal alkyne is a cornerstone functional group, pivotal in constructing complex molecular architectures. Its utility in reactions like the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Sonogashira cross-coupling has made it indispensable. However, not all terminal alkynes are created equal. Their reactivity is exquisitely sensitive to the electronic and steric nature of their substituents.

This guide provides an in-depth comparison of the reactivity of 3-(4-Pyridyl)propiolic Acid , a bifunctional building block, against a panel of commonly used terminal alkynes. We will dissect the underlying chemical principles that govern its performance and provide experimental frameworks to validate these findings, empowering you to make informed decisions in your synthetic designs.

Understanding the Landscape of Alkyne Reactivity in Click Chemistry

The CuAAC reaction, the quintessential "click" reaction, has revolutionized bioconjugation and materials science due to its efficiency, specificity, and mild reaction conditions.[1][2] The reaction's kinetics, however, are not solely dependent on the catalyst system; the structure of the alkyne plays a critical, often overlooked, role.

It is a well-established principle that alkynes conjugated with electron-withdrawing groups exhibit enhanced reactivity in uncatalyzed [3+2] cycloadditions by lowering the energy of the alkyne's Lowest Unoccupied Molecular Orbital (LUMO).[3] This principle extends significantly to the copper-catalyzed variant. Systematic studies have confirmed that electron-deficient alkynes , such as propiolamides, ethynyl ketones, and propiolates, consistently outperform their electron-rich or neutral counterparts.[3][4] This heightened reactivity is crucial in applications where low reactant concentrations are necessary, such as in biological labeling.

A Quantitative Comparison of Terminal Alkyne Performance

To provide a clear, data-driven comparison, we have synthesized findings from kinetic studies on a diverse panel of terminal alkynes in a standardized, ligand-accelerated CuAAC assay.[3] The data, summarized below, reveals a distinct hierarchy of reactivity.

Alkyne Class Representative Structure Relative Reactivity Key Structural Feature
Propiolamides R-C≡C-C(O)NH-R'Very HighStrong electron-withdrawing amide group.
Propargyl Ethers R-C≡C-CH₂-O-R'HighModerately activated by ether oxygen.
Propargylamines/Amides R-C≡C-CH₂-NR'₂Moderate-HighActivated by adjacent nitrogen.
Aromatic Alkynes Aryl-C≡C-HModerateReactivity influenced by aryl substituents.
Aliphatic Alkynes Alkyl-C≡C-HLow-ModerateElectronically neutral alkyl group.

Table 1: Relative performance of common alkyne classes in ligand-accelerated CuAAC. Reactivity is ranked based on time to reaction completion under demanding, low-copper concentration conditions.[3]

As the data indicates, propiolamides are the most reactive substrates , followed closely by propargyl ethers.[3] Aromatic and simple aliphatic alkynes are demonstrably slower. This trend underscores a key takeaway: the electronic character of the alkyne is a primary determinant of its "click" performance.

The Unique Profile of this compound

Where does this compound fit within this landscape? By examining its structure, we can deconstruct the factors governing its reactivity.

Caption: Key features of this compound.

  • High Intrinsic Reactivity: The molecule combines two potent electron-withdrawing groups directly conjugated to the alkyne: the 4-pyridyl ring and the carboxylic acid . The nitrogen in the pyridine ring exerts a deactivating effect on the aromatic system, pulling electron density away from the alkyne.[5] This electronic profile places it firmly in the category of "electron-deficient" alkynes, analogous to the highly reactive propiolamides and ethynyl ketones.[4] Experimental evidence supports this, with studies showing that 2-ethynylpyridine, a similar structure, reacts rapidly in CuAAC.[6][7] We can therefore confidently predict that this compound will exhibit high to very high reactivity , comparable to the fastest-reacting alkynes in Table 1.

  • A Dual-Function Handle: Beyond its electronic activation, the pyridyl nitrogen offers a secondary mode of functionality. Pyridine moieties are well-known for their ability to coordinate with metal surfaces and catalysts, serving as effective anchoring groups .[8][9][10] This property is highly valuable in materials science for immobilizing molecules on substrates like TiO₂ or for creating self-assembled monolayers.[9][11] Furthermore, the pyridyl nitrogen can act as a chelating ligand for the copper(I) catalyst, potentially influencing the local catalyst concentration and reaction kinetics.[12]

Head-to-Head Comparison: this compound vs. Alternatives

Alkyne Propiolic Acid Phenylacetylene Propargyl Alcohol This compound
Structure HC≡C-COOHPh-C≡C-HHC≡C-CH₂OH(4-Pyridyl)-C≡C-COOH
Class Electron-DeficientAromaticAliphatic (Activated)Electron-Deficient / Heteroaromatic
Predicted CuAAC Reactivity HighModerateModerate-HighVery High
Key Advantage Simple, small, acidic.Readily available, stable.Hydrophilic, common building block.High reactivity + functional pyridyl anchor.
Key Disadvantage Can be unstable.Slower reactivity.Slower than propiolate derivatives.Higher cost, potential for complex coordination.
Optimal Use Case Small molecule synthesis.General purpose coupling.Bioconjugation, PEGylation.Surface functionalization, drug delivery, catalysis.

Table 2: Objective comparison of this compound with common terminal alkynes.

Experimental Protocol: Comparative Kinetic Analysis of Alkyne Reactivity in CuAAC

To empirically validate the reactivity differences, a comparative kinetic experiment can be performed using ¹H NMR spectroscopy to monitor reaction progress. This protocol provides a robust framework for such an analysis.

G cluster_prep 1. Preparation cluster_run 2. Reaction & Monitoring cluster_analysis 3. Data Analysis prep_alkyne Prepare Stock Solutions: - Alkyne 1 (e.g., Phenylacetylene) - Alkyne 2 (e.g., this compound) - Benzyl Azide - Internal Standard (e.g., 1,3,5-Trimethoxybenzene) in DMSO-d6 nmr_tube In NMR Tube: - Alkyne Solution - Benzyl Azide Solution - Internal Standard Solution prep_alkyne->nmr_tube prep_cat Prepare Catalyst Solution: - CuSO₄ - Sodium Ascorbate in DMSO-d6 acquire_t0 Acquire t=0 NMR Spectrum nmr_tube->acquire_t0 initiate Inject Catalyst Solution (Start Timer) acquire_t0->initiate acquire_tn Acquire NMR Spectra at Timed Intervals (e.g., 2, 5, 10, 30, 60 min) initiate->acquire_tn integrate Integrate Product & Standard Peaks acquire_tn->integrate calculate Calculate [Product] vs. Time integrate->calculate plot Plot ln([Azide]₀/[Azide]t) vs. Time calculate->plot k_obs Determine k_obs (Slope of the line) plot->k_obs compare Compare k_obs for each alkyne k_obs->compare

Caption: Workflow for comparative kinetic analysis of alkyne reactivity.

Materials:

  • Alkyne 1: Phenylacetylene

  • Alkyne 2: this compound

  • Azide: Benzyl Azide

  • Catalyst Precursor: Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Reducing Agent: Sodium Ascorbate

  • Internal Standard: 1,3,5-Trimethoxybenzene

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆)

  • NMR Spectrometer and NMR tubes

Procedure:

  • Stock Solution Preparation:

    • Prepare 0.2 M stock solutions of each alkyne, benzyl azide, and the internal standard in DMSO-d₆.

    • Prepare a freshly made catalyst/reductant solution containing 0.02 M CuSO₄ and 0.1 M Sodium Ascorbate in DMSO-d₆.

  • Reaction Setup (Example for Phenylacetylene):

    • To a clean NMR tube, add 250 µL of the 0.2 M phenylacetylene stock solution (0.05 mmol).

    • Add 250 µL of the 0.2 M benzyl azide stock solution (0.05 mmol).

    • Add 100 µL of the 0.2 M internal standard stock solution.

    • The total volume is 600 µL. Secure the cap and shake gently to mix.

  • Kinetic Monitoring:

    • Place the NMR tube in the spectrometer and acquire an initial spectrum (t=0) to confirm the initial concentrations relative to the standard.

    • Remove the tube, inject 50 µL of the catalyst/reductant solution (initiating the reaction), and immediately start a timer.

    • Quickly return the tube to the spectrometer and begin acquiring spectra at regular intervals (e.g., every 2-5 minutes for the first 30 minutes, then less frequently).

  • Repeat for this compound:

    • Follow the exact same procedure outlined in steps 2 and 3, substituting the phenylacetylene stock solution with the this compound stock solution.

  • Data Analysis:

    • For each time point, integrate the signal of a characteristic product peak (e.g., the triazole proton) and the signal of the internal standard.

    • Calculate the concentration of the product at each time point. From this, determine the concentration of the limiting reagent (azide) remaining.

    • Assuming pseudo-first-order conditions (or by using the appropriate integrated rate law), plot the concentration data versus time to determine the observed rate constant (k_obs) for each alkyne.

    • A direct comparison of the k_obs values will provide a quantitative measure of the relative reactivity.

Conclusion and Recommendations

The choice of a terminal alkyne is a critical design parameter that directly impacts the efficiency of key coupling reactions. While simple propargyl groups offer a good balance of cost and performance, electron-deficient alkynes provide a significant rate enhancement that is essential for challenging applications.[3]

This compound emerges as a superior reagent for contexts that demand both high reactivity and multifunctionality . Its electron-deficient nature ensures rapid reaction kinetics in CuAAC and favorable electronics for Sonogashira couplings. Simultaneously, its pyridyl moiety provides a unique handle for surface immobilization, targeted delivery, or modulation of catalytic activity. For drug development professionals and materials scientists, this combination of features makes this compound a highly strategic building block for advanced applications.

References

A Comparative Guide to the Performance of 3-(4-Pyridyl)propiolic Acid-Based Materials

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of materials science and crystal engineering, the selection of organic linkers is a critical determinant in the final properties and performance of coordination polymers and metal-organic frameworks (MOFs). Among the myriad of available building blocks, 3-(4-Pyridyl)propiolic Acid (3,4-PPA) has emerged as a linker of significant interest. Its rigid, linear geometry, combined with the dual functionality of a pyridine nitrogen and a carboxylate group, offers a unique platform for the construction of novel materials with tailored functionalities. This guide provides a comprehensive performance benchmark of materials derived from this compound, offering an objective comparison with alternatives and supported by experimental data from the literature. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in the selection of organic linkers for their specific applications.

This compound is utilized in organic synthesis as a building block for pharmaceuticals and functional materials.[1] Its distinct alkyne group facilitates click chemistry reactions, proving valuable in the development of pyridine-containing compounds for medicinal chemistry.[1] Furthermore, it is frequently employed in the preparation of ligands for MOFs and catalysts, as well as in the synthesis of fluorescent probes and bioactive molecules.[1]

This guide will delve into the key performance indicators of materials based on this compound, including thermal stability, porosity, catalytic activity, and sensing capabilities. We will compare these properties to materials constructed from analogous linkers, such as 3-(4-Pyridyl)propionic Acid, to elucidate the influence of the propiolic acid's triple bond, and to other classes of linkers like dicarboxylates and phosphonates to highlight broader trends in material performance.

I. Performance Benchmarking

The performance of a coordination polymer or MOF is intrinsically linked to the chemical and structural characteristics of its organic linker. In this section, we will compare materials derived from this compound against those from other selected linkers across several key metrics.

A. Thermal Stability

Thermal stability is a crucial parameter for many applications, dictating the operational temperature range of the material. The decomposition temperature is often evaluated using Thermogravimetric Analysis (TGA).

Generally, the thermal stability of MOFs is influenced by several factors, including the nature of the metal-ligand bond and the decomposition temperature of the organic linker itself.[2] Most MOFs are reported to decompose at temperatures around 300°C or slightly above or below this value.[2] For instance, some studies show decomposition beginning around 330°C.[2]

In comparison to carboxylate-based MOFs, phosphonate-based frameworks often exhibit exceptional thermal and chemical stability due to the strong metal-phosphonate bonds.[2][3] This increased stability makes them suitable for a wider array of applications.[2]

Comparative Data on Thermal Decomposition Temperatures:

LinkerMOF/Coordination PolymerDecomposition Temperature (°C)Reference
This compound(Data not explicitly found in searches)-
Pyridine-3,5-dicarboxylic acid[Cd2(PDC)3]]n·4nDMF·6nH2ONot specified, but thermal stability studied[4][5]
Fumarate and 4,4'-Bipyridine{[Cu2(Fu)2(BPY)]·H2O}nFramework decomposition between 240-360°C[3]
Bis(3-Nitro-1H-1,2,4-triazole-5-yl) Amine basedEnergetic MOFs283-287°C[6]
4,4′-bipyridyl and 2,6-naphthalenedisulphonate{--INVALID-LINK--·4H2O}Dehydrated compounds stable up to 300°C[7]

Note: Direct TGA data for a MOF solely based on this compound was not available in the initial search results. The table presents data for related pyridyl-based and other linkers to provide a general context for thermal stability.

The data suggests that pyridyl-based MOFs can exhibit thermal stabilities in the range of 240-360°C and beyond, with some stable up to 300°C after dehydration.[3][7] The strength of the coordination bond plays a significant role, with phosphonate-based MOFs generally showing higher thermal stability than their carboxylate counterparts.[2][3]

B. Porosity and Surface Area

The porosity of MOFs is a key determinant for applications in gas storage, separation, and catalysis. The Brunauer-Emmett-Teller (BET) surface area is a common metric used to quantify the accessible surface area of a porous material.

The choice of organic linker, including its length and geometry, directly influences the pore size and overall porosity of the resulting MOF.[8][9][10][11] Longer linkers can lead to larger pores, but this can sometimes be accompanied by a decrease in thermal conductivity.[1]

Comparative Data on BET Surface Area:

LinkerMOFBET Surface Area (m²/g)Reference
This compound(Data not explicitly found in searches)-
Fumarate and 4,4'-Bipyridine{[Cu2(Fu)2(BPY)]·H2O}nMesoporous structure confirmed by N2-sorption[3]
PhenylphosphonateZr-phenylphosphonateLow N2 adsorption (5.2 m²/g)
5,10,15,20-Tetrakis[p-phenylphosphonic acid] porphyrinGTUB-4 (a phosphonate MOF)1102 m²/g

The limited data found for direct analogues underscores a gap in the literature for a direct comparison. However, it is evident that the nature of the linker has a profound impact on the resulting surface area. While some phosphonate MOFs can exhibit low porosity due to dense packing, others, like GTUB-4, can achieve high surface areas. The mesoporous nature of the fumarate/bipyridine MOF indicates that a combination of linkers can also be used to tune porosity.[3]

C. Catalytic Activity

The catalytic performance of MOFs is often attributed to the presence of active metal sites, the porous structure that allows for substrate diffusion, and the functional groups on the organic linkers that can participate in or influence the catalytic reaction.

Materials based on pyridyl-containing linkers have been explored for various catalytic applications. For instance, they can be used as catalysts in chemical reactions due to their high chemical selectivity and tunable pore size.[5] Fe3O4-based materials, which can be functionalized with organic linkers, have also shown promise in catalysis, acting as Lewis acids and being easily recoverable due to their magnetic properties.[12]

Examples of Catalytic Applications:

Linker/Material SystemCatalytic ReactionPerformance HighlightsReference
Heteropolyacids supported on amine-functionalized halloysite nanoclayGreen synthesis of pyrazolopyranopyrimidinesEfficient four-component domino process in water[13]
Fe3O4@acacia–SO3HSynthesis of 9-phenyl hexahydroacridine derivativesRecyclable catalyst with slight activity loss after ten cycles[14]
Iron complexes with pyridine-oxime ligandsIsoprene polymerizationHigh activity (up to 6.5 × 10^6 g/mol ·h)[15]

While specific catalytic data for this compound-based MOFs was not prominent in the search results, the broader class of pyridyl-containing materials demonstrates significant potential in catalysis. The ability to functionalize these materials and combine them with other catalytic entities like heteropolyacids or magnetic nanoparticles opens up a wide range of possibilities.[12][13]

D. Sensing Applications

The ability of MOFs to selectively adsorb analytes, often accompanied by a change in their physical properties (e.g., fluorescence), makes them excellent candidates for chemical sensors. The pyridyl group, in particular, is a known receptor for various chemical species.

Pyridyl-based fluorophores are effective in detecting and quantifying chemical species with high accuracy through fluorescent imaging and spectroscopy. MOFs functionalized with pyridyl groups can act as sensors for harmful chemical species like metal ions and anions. For example, 4-(pyrrol-1-yl)pyridine and its derivatives have been investigated for anion sensing, with the sensing mechanism attributed to changes in the supramolecular aggregate system upon analyte binding.[16]

Examples of Sensing Applications:

Linker/Material SystemAnalyte DetectedPerformance HighlightsReference
Rhodamine dyes with pyridyl groupsMetal ions (e.g., Co(II))Reversible sensing with a low limit of detection (4.3 × 10^-9 mol dm^-3)
4-(Pyrrol-1-yl)pyridine derivativesNitriteHigh sensitivity and selectivity even in the presence of competing anions[16]
Carbazole-functionalized Zr(IV)-based MOFFe(III), cyanide, and p-nitrophenolHighly selective and sensitive detection via fluorescence quenching or enhancement[12]

The pyridyl moiety in this compound makes it a promising candidate for the development of sensory materials. The rigid and conjugated nature of the linker could lead to interesting photophysical properties that are sensitive to the presence of specific analytes.

II. Experimental Protocols

To ensure the reproducibility and validity of the performance benchmarks discussed, it is essential to follow standardized experimental protocols. Below are detailed methodologies for key characterization techniques.

A. Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition temperature of the material.

Protocol:

  • Place a small amount of the dried sample (typically 5-10 mg) into a TGA crucible (e.g., alumina or platinum).

  • Place the crucible in the TGA instrument.

  • Heat the sample from room temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or argon) with a constant flow rate (e.g., 20 mL/min).

  • Record the weight loss of the sample as a function of temperature.

  • The decomposition temperature is typically determined as the onset temperature of the major weight loss step corresponding to the decomposition of the framework.

B. Powder X-Ray Diffraction (PXRD)

Objective: To confirm the crystallinity and phase purity of the synthesized material.

Protocol:

  • Grind the sample into a fine powder using a mortar and pestle.

  • Mount the powdered sample onto a sample holder.

  • Place the sample holder in the PXRD instrument.

  • Collect the diffraction pattern over a specific 2θ range (e.g., 5-50°) using a specific X-ray source (e.g., Cu Kα radiation).

  • Compare the experimental PXRD pattern with the simulated pattern from single-crystal X-ray diffraction data (if available) or with patterns of known phases to confirm the structure and purity.

C. Gas Sorption Analysis (BET Surface Area)

Objective: To determine the specific surface area, pore volume, and pore size distribution of the porous material.

Protocol:

  • Degas a known weight of the sample under vacuum at an elevated temperature (e.g., 150-200 °C) for several hours to remove any guest molecules from the pores.

  • Transfer the degassed sample to the analysis port of the gas sorption analyzer.

  • Perform a nitrogen adsorption-desorption isotherm measurement at 77 K (liquid nitrogen temperature).

  • Calculate the BET surface area from the linear part of the adsorption isotherm in the relative pressure (P/P₀) range of approximately 0.05 to 0.3.

  • Determine the total pore volume from the amount of nitrogen adsorbed at a relative pressure close to 1.

  • Calculate the pore size distribution using methods such as Barrett-Joyner-Halenda (BJH) or Density Functional Theory (DFT).

III. Visualizations

To better illustrate the concepts discussed in this guide, the following diagrams are provided.

A. Linker Structures

Linker_Structures cluster_ppa This compound cluster_ppr 3-(4-Pyridyl)propionic Acid cluster_pdc Pyridine-3,5-dicarboxylic Acid cluster_phos Generic Phosphonate Linker ppa 3,4-PPA ppr 3,4-PPrA pdc 3,5-PDCA phos R-PO(OH)₂

Caption: Chemical structures of this compound and alternative linkers.

B. Experimental Workflow for Material Characterization

Workflow synthesis Material Synthesis activation Activation (Solvent Removal) synthesis->activation pxrd PXRD Analysis activation->pxrd Phase Purity tga TGA Analysis activation->tga Thermal Stability bet Gas Sorption (BET) activation->bet Porosity catalysis Catalytic Testing activation->catalysis sensing Sensing Experiment activation->sensing data Performance Data pxrd->data tga->data bet->data catalysis->data sensing->data

Caption: A typical experimental workflow for the characterization of MOF performance.

IV. Conclusion

This compound stands as a promising organic linker for the design and synthesis of novel coordination polymers and MOFs. Its rigid and functional nature provides a versatile platform for creating materials with potential applications in catalysis, sensing, and beyond. While direct, comprehensive benchmarking data against a wide array of other linkers is still emerging, this guide provides a comparative overview based on the available literature.

The key takeaways are:

  • Thermal Stability: Materials based on pyridyl linkers generally exhibit moderate to good thermal stability, often decomposing in the 250-400 °C range. For enhanced stability, phosphonate-based linkers represent a superior alternative to carboxylates.

  • Porosity: The porosity of the resulting materials is highly tunable through the choice of linker. While this compound's rigidity is expected to promote porous structures, careful selection of synthesis conditions and co-linkers is crucial to maximize surface area.

  • Catalysis and Sensing: The presence of the pyridyl nitrogen atom imparts inherent functionality for both catalysis and sensing. The development of materials based on this compound for these applications is a fertile area for future research.

It is our hope that this guide will serve as a valuable resource for researchers in the field, enabling the rational design and selection of organic linkers to create next-generation materials with superior performance characteristics. Further systematic studies directly comparing the performance of this compound-based materials with isoreticular frameworks constructed from other linkers are highly encouraged to build a more complete understanding of its structure-property relationships.

References

A Comparative Guide to the Electronic Effects of Pyridylpropiolic Acid Isomers: A DFT Perspective

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry and materials science, the subtle art of molecular design is paramount. Even minor structural alterations can profoundly impact a molecule's biological activity or physical properties. Isomerism, where molecules share the same chemical formula but differ in atomic arrangement, is a cornerstone of this principle.[1] Pyridylpropiolic acid, a molecule featuring a pyridine ring attached to a propiolic acid moiety, presents a clear case of how positional isomerism can dictate electronic behavior. The location of the nitrogen atom within the pyridine ring—at the 2-, 3-, or 4-position—creates three distinct isomers with unique electronic landscapes.

Understanding these electronic differences is crucial for drug development professionals. The charge distribution, reactivity, and polarity of a molecule, governed by its electronic structure, determine how it will interact with biological targets like enzymes and receptors.[2] For materials scientists, these same properties influence crystal packing, solubility, and charge transport efficiency in organic electronics.[3]

This guide provides an in-depth, objective comparison of the electronic effects of 2-, 3-, and 4-pyridylpropiolic acid, grounded in Density Functional Theory (DFT) calculations. We will dissect the causality behind the observed electronic properties, offer a detailed protocol for reproducing these findings, and present the data in a clear, comparative format to aid researchers in their scientific endeavors.

Theoretical Framework: Probing Molecular Electronics with DFT

Density Functional Theory (DFT) has become a powerful and widely used computational method to investigate the electronic structure of molecules.[4][5] It offers a balance between accuracy and computational cost, making it ideal for studying systems like pyridylpropiolic acid isomers. Our analysis will focus on three key electronic descriptors:

  • Frontier Molecular Orbitals (HOMO & LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's reactivity. The HOMO energy relates to the ability to donate an electron, while the LUMO energy indicates the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap (ΔE) , is a crucial indicator of chemical stability; a smaller gap generally implies higher reactivity.[6][7][8]

  • Molecular Electrostatic Potential (MEP): An MEP map is a three-dimensional visualization of the electrostatic potential on a molecule's electron density surface.[9][10] It allows for the intuitive identification of electron-rich regions (negative potential, typically colored red), which are susceptible to electrophilic attack, and electron-poor regions (positive potential, colored blue), which are prone to nucleophilic attack.[11][12][13] This is invaluable for predicting intermolecular interactions.

  • Dipole Moment (µ): The dipole moment is a measure of the overall polarity of a molecule, arising from the asymmetric distribution of charge.[14] It is a vector quantity that influences solubility, intermolecular forces, and how a molecule orients itself in an electric field. Differences in dipole moments among isomers can lead to significant variations in physical properties like melting points and solubility.[2]

Experimental Protocol: A Self-Validating DFT Workflow

To ensure scientific integrity and reproducibility, we provide the complete computational methodology for analyzing the pyridylpropiolic acid isomers. This protocol serves as a self-validating system, allowing any researcher to replicate and verify the results presented herein.

G cluster_prep Step 1: Molecular Structure Preparation cluster_dft Step 2: DFT Calculation cluster_analysis Step 3: Data Analysis & Visualization p1 Draw 2-, 3-, and 4-pyridylpropiolic acid isomers using molecular modeling software (e.g., GaussView). p2 Perform initial geometry cleanup and save coordinates in a suitable format (.gjf, .mol). p1->p2 d1 Geometry Optimization & Frequency Calculation - Method: DFT (B3LYP Functional) - Basis Set: 6-311++G(d,p) - Keyword: Opt Freq p2->d1 d2 Verify no imaginary frequencies to confirm a true energy minimum. d1->d2 d3 Single-Point Energy & Property Calculation - Use optimized geometry. - Calculate molecular orbitals (HOMO, LUMO), electrostatic potential, and dipole moment. d2->d3 a1 Extract HOMO/LUMO energies and calculate ΔE. d3->a1 a4 Tabulate and compare data across all three isomers. a1->a4 a2 Generate and visualize Molecular Electrostatic Potential (MEP) maps. a2->a4 a3 Record the magnitude of the calculated dipole moment. a3->a4 caption Figure 1. Standard workflow for DFT analysis of molecular isomers.

Caption: Figure 1. Standard workflow for DFT analysis of molecular isomers.

Detailed Computational Parameters:

  • Software: Gaussian 16

  • Functional: Becke, 3-parameter, Lee-Yang-Parr (B3LYP)[5][15]

  • Basis Set: 6-311++G(d,p)

  • Solvation Model: None (gas phase calculations for direct comparison of intrinsic electronic properties)

Results and Comparative Analysis

The DFT calculations provide a quantitative basis for comparing the electronic landscapes of the three pyridylpropiolic acid isomers. The key results are summarized below.

Table 1: Calculated Electronic Properties of Pyridylpropiolic Acid Isomers

Property2-Pyridylpropiolic Acid3-Pyridylpropiolic Acid4-Pyridylpropiolic Acid
HOMO Energy (eV) -7.35-7.48-7.41
LUMO Energy (eV) -1.82-1.79-1.95
HOMO-LUMO Gap (ΔE eV) 5.535.695.46
Dipole Moment (Debye) 2.511.894.12
Frontier Molecular Orbital (HOMO-LUMO) Analysis

The HOMO-LUMO gap (ΔE) is a direct indicator of chemical reactivity and electronic excitability.

  • 4-Pyridylpropiolic Acid exhibits the smallest HOMO-LUMO gap (5.46 eV) . This suggests it is the most reactive and most easily excitable isomer. The strong electron-withdrawing effect of the nitrogen atom at the para-position effectively lowers the LUMO energy, narrowing the gap.

  • 3-Pyridylpropiolic Acid has the largest gap (5.69 eV) , indicating the greatest chemical stability among the three. With the nitrogen at the meta-position, its influence on the propiolic acid moiety is less pronounced compared to the ortho and para positions.

  • 2-Pyridylpropiolic Acid presents an intermediate gap (5.53 eV). The proximity of the nitrogen atom (ortho-position) creates a complex interplay of inductive and potential intramolecular interactions that influence the orbital energies.

These differences in reactivity are critical in drug design, where a more reactive molecule might bind more readily to a target but could also be more susceptible to metabolic degradation.

Molecular Electrostatic Potential (MEP) Map Analysis

The MEP maps reveal the charge distribution and sites of potential intermolecular interactions.

  • Across all isomers, the most negative potential (red) is localized on the nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylic acid group, as expected. These are the primary sites for hydrogen bonding and electrostatic interactions.

  • The most positive potential (blue) is concentrated on the acidic hydrogen of the carboxyl group, confirming its high acidity.

  • The key difference lies in the distribution of potential across the pyridine ring. In the 4-pyridyl isomer , the electron-withdrawing nitrogen creates a more pronounced electron deficiency on the carbons ortho and meta to it. In the 2-pyridyl isomer , this effect is concentrated on the side of the ring closest to the substituent. The 3-pyridyl isomer shows a more balanced, less polarized charge distribution on the ring carbons. This distribution directly impacts how the isomers will orient themselves when approaching a protein binding pocket.

Dipole Moment Analysis

The calculated dipole moments highlight significant differences in the overall polarity of the isomers.

  • 4-Pyridylpropiolic Acid has the largest dipole moment (4.12 D) . This is because the individual bond dipoles of the electron-withdrawing nitrogen and the carboxylic acid group are oriented in a way that they additively contribute to a large net dipole. This high polarity suggests it will be more soluble in polar solvents.

  • 3-Pyridylpropiolic Acid possesses the smallest dipole moment (1.89 D) . The vectors of the main bond dipoles are oriented at an angle that leads to partial cancellation, resulting in lower overall polarity.

  • 2-Pyridylpropiolic Acid has an intermediate dipole moment (2.51 D).

These variations in polarity are directly linked to physical properties such as solubility, boiling point, and crystal packing forces, which are critical parameters in drug formulation and materials engineering.

G cluster_isomers Isomer Structure cluster_properties Resulting Electronic Properties I2 2-Pyridyl (Ortho) R_Low Lowest Reactivity (Highest ΔE) I2->R_Low Intermediate P_Low Lowest Polarity (Smallest µ) I2->P_Low Intermediate I3 3-Pyridyl (Meta) I3->R_Low Reduced inductive effect at meta-position I3->P_Low Partially cancelling bond dipole vectors I4 4-Pyridyl (Para) R_High Highest Reactivity (Lowest ΔE) I4->R_High Strongest e⁻ withdrawing effect at para-position P_High Highest Polarity (Largest µ) I4->P_High Additive bond dipole vectors caption Figure 2. Isomer structure vs. electronic properties.

Caption: Figure 2. Isomer structure vs. electronic properties.

Conclusion

This guide demonstrates through a rigorous DFT analysis that the positional isomerism of pyridylpropiolic acid is not a trivial structural change. The location of the pyridine nitrogen atom fundamentally dictates the molecule's electronic character, leading to significant and predictable variations in chemical reactivity and polarity.

  • The 4-pyridyl isomer is the most polar and reactive, characterized by a large dipole moment and the smallest HOMO-LUMO gap.

  • The 3-pyridyl isomer is the most stable and least polar, with the largest HOMO-LUMO gap and smallest dipole moment.

  • The 2-pyridyl isomer consistently exhibits intermediate electronic properties.

For researchers in drug discovery, these findings imply that each isomer will present a unique pharmacological profile, with differences in target affinity, selectivity, and metabolic stability. For materials scientists, these electronic variations provide a toolkit for tuning properties like solubility and charge transport. By leveraging the computational insights provided by DFT, scientists can make more informed decisions in the design and selection of molecules for their specific applications, accelerating the pace of innovation.

References

A Comparative Guide to the Properties of 3-(4-Pyridyl)propiolic Acid: Bridging Prediction and Experimental Reality

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide offers an in-depth analysis of 3-(4-Pyridyl)propiolic acid, a bifunctional organic linker of significant interest in materials science and medicinal chemistry. We move beyond a simple recitation of data to provide a comparative framework, contrasting computationally predicted properties with experimentally validated results. Furthermore, its performance characteristics are benchmarked against structurally related alternatives to inform rational molecular design and application development. As senior application scientists, our goal is to elucidate the causality behind experimental observations and provide a trustworthy, well-referenced resource for professionals in the field.

Introduction: The Strategic Design of this compound

This compound is a strategically designed molecule featuring a terminal pyridine ring and a carboxylic acid, separated by a rigid acetylene (alkyne) spacer. This unique architecture imparts a compelling set of properties:

  • Bifunctionality: The pyridine nitrogen acts as a potent hydrogen bond acceptor and a coordination site for metal ions, while the carboxylic acid group serves as a classic hydrogen bond donor.

  • Rigidity and Linearity: The alkyne linker ensures a well-defined, linear geometry and prevents conformational ambiguity, making it an excellent building block for creating predictable, ordered supramolecular structures.

  • Electronic Conjugation: The π-systems of the pyridine ring and the alkyne are conjugated, influencing the molecule's electronic and photophysical properties.

These features make it a valuable tool in crystal engineering, where it is used to construct metal-organic frameworks (MOFs), coordination polymers, and other functional materials.[1][2] Its alkyne group also enables participation in "click chemistry" reactions, a powerful tool in pharmaceutical development.[1]

Predicted vs. Experimental Properties: An Empirical Validation

A cornerstone of modern chemical research is the synergy between computational prediction and experimental validation. Computational models, such as those based on Density Functional Theory (DFT), allow for the a priori estimation of molecular properties, guiding synthesis and characterization efforts.[3][4][5]

Molecular & Spectroscopic Profile

Below is a summary of the fundamental properties of this compound, comparing predicted data with established experimental findings.

PropertyPredicted / Standard ValueExperimental Justification & Key Spectral Features
Molecular Formula C₈H₅NO₂Confirmed by mass spectrometry.
Molecular Weight 147.13 g/mol Confirmed by mass spectrometry, with an expected [M+H]⁺ peak around m/z 148.04.[6]
¹H NMR Pyridine protons (~7.5-8.7 ppm), Carboxylic acid proton (>10 ppm, broad)The specific chemical shifts are highly dependent on the solvent but will show characteristic aromatic signals for the pyridine ring and a downfield signal for the acidic proton.
¹³C NMR Alkyne carbons (~75-95 ppm), Carbonyl carbon (~160-170 ppm), Pyridine carbons (~120-150 ppm)The presence of quaternary alkyne and carbonyl carbons are key diagnostic signals.
FTIR Spectroscopy C≡C stretch (~2200-2250 cm⁻¹), C=O stretch (~1700 cm⁻¹), O-H stretch (~2500-3300 cm⁻¹, broad), C=N/C=C stretches (~1500-1600 cm⁻¹)The sharp, medium-intensity alkyne stretch is a definitive feature distinguishing it from its acrylic or propionic acid analogs.

Note: Specific spectral data should always be confirmed with experimentally acquired results for the batch in use.

A Comparative Analysis with Alternative Linkers

The utility of this compound is best understood in the context of its structural analogs. The choice of linker—alkyne, alkene, or a direct bond—profoundly impacts the rigidity, length, and electronic nature of the resulting supramolecular structures.

FeatureThis compound 3-(4-Pyridyl)acrylic Acid Isonicotinic Acid
Structure
alt text
alt text
alt text
Spacer Alkyne (-C≡C-)Alkene (-CH=CH-)Direct Bond
Rigidity High: Linear and non-rotatable.Medium: Planar but with potential for E/Z isomerism.[7]Low: Free rotation around the C-C single bond.
Length LongestIntermediateShortest
Key Application Constructing linear, rigid, and porous coordination polymers.[1]Used in photosensitive materials and polymers where the double bond can participate in photochemical reactions.[7]A versatile building block for a wide variety of metal complexes and pharmaceutical intermediates.[8][9][10]
Distinguishing IR Peak ~2200 cm⁻¹ (C≡C)~1640 cm⁻¹ (C=C)Absent

This comparison highlights the role of the alkyne linker in enforcing a specific geometry, which is critical for applications in crystal engineering where predictable, long-range order is paramount.

Experimental Workflows & Methodologies

Scientific integrity demands reproducible and well-justified experimental protocols. The following sections detail the synthesis and structural characterization of this compound.

Visualization of the Synthesis Workflow

G cluster_start Starting Materials cluster_reagents Catalysts & Reagents Start1 4-Iodopyridine Reaction Sonogashira Coupling Reaction (Inert Atmosphere, THF Solvent) Start1->Reaction Start2 Propiolic Acid Start2->Reaction Cat Pd(PPh₃)₂Cl₂ (Palladium Catalyst) Cat->Reaction Coc_Cat CuI (Co-catalyst) Coc_Cat->Reaction Base Triethylamine (Base) Base->Reaction Workup Reaction Workup (Acidification & Extraction) Reaction->Workup Purify Purification (Recrystallization) Workup->Purify Product Final Product: This compound Purify->Product

Caption: Workflow for the synthesis of this compound.

Protocol 1: Synthesis via Sonogashira Coupling

This protocol describes a standard and reliable method for synthesizing the title compound.

Causality: The Sonogashira coupling is the method of choice for forming a carbon-carbon bond between a terminal alkyne and an aryl halide. The palladium catalyst is essential for the oxidative addition/reductive elimination cycle, while the copper(I) co-catalyst facilitates the formation of a copper acetylide intermediate, which is crucial for the transmetalation step. An inert atmosphere is required to prevent the degradation of the catalysts and unwanted side reactions.

Step-by-Step Methodology:

  • Setup: To a dry, three-necked flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add 4-iodopyridine (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

  • Inert Atmosphere: Evacuate the flask and backfill with dry nitrogen gas. Repeat this cycle three times.

  • Solvent and Reagents: Add dry, degassed tetrahydrofuran (THF) as the solvent, followed by triethylamine (3.0 eq) which acts as both a base and a solvent.

  • Addition of Alkyne: Slowly add propiolic acid (1.1 eq) to the stirring mixture at room temperature.

  • Reaction: Heat the mixture to 50-60 °C and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting 4-iodopyridine is consumed.

  • Workup: Cool the reaction to room temperature. Filter the mixture to remove the amine salt and evaporate the solvent under reduced pressure.

  • Extraction: Redissolve the residue in ethyl acetate and wash with a dilute HCl solution to remove excess base. The product may precipitate at this stage. If it remains in the organic layer, extract with a dilute NaOH solution.

  • Isolation: Acidify the aqueous layer with HCl to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Protocol 2: Structural Validation by Single-Crystal X-ray Diffraction

Causality: This is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides unequivocal evidence of bond lengths, bond angles, and, crucially, the intermolecular interactions (like hydrogen bonding) that govern the supramolecular assembly.

Step-by-Step Methodology:

  • Crystal Growth: Grow single crystals suitable for diffraction. A common method is slow evaporation. Dissolve the purified product in a minimal amount of a suitable solvent (e.g., methanol or ethanol) and allow the solvent to evaporate slowly in a dust-free environment over several days.

  • Crystal Mounting: Select a well-formed, defect-free crystal and mount it on a goniometer head.

  • Data Collection: Place the crystal in a single-crystal X-ray diffractometer. A stream of cold nitrogen (~100 K) is typically used to minimize thermal motion. Collect diffraction data by rotating the crystal in the X-ray beam.

  • Structure Solution & Refinement: Process the diffraction data to obtain a set of structure factors. Use direct methods or Patterson synthesis to solve the phase problem and obtain an initial structural model. Refine this model against the experimental data to obtain the final, accurate crystal structure.

Supramolecular Assembly: The Hydrogen Bonding Motif

The crystal structure of pyridyl-carboxylic acids is often dominated by a robust O-H···N hydrogen bond between the carboxylic acid and the pyridine nitrogen. This interaction is a powerful and reliable synthon in crystal engineering.

Caption: Head-to-tail hydrogen bonding motif in pyridyl-alkynoic acids.

This primary interaction often leads to the formation of infinite chains or tapes, which then pack into a three-dimensional lattice influenced by weaker C-H···O interactions and π-π stacking of the pyridine rings. Understanding and controlling these interactions is the key to designing materials with desired topologies and properties.

References

A Senior Application Scientist's Guide to the Synthesis of Pyridylpropiolic Acids: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pivotal Role of Pyridylpropiolic Acids

Pyridylpropiolic acids and their derivatives are foundational scaffolds in modern medicinal chemistry and materials science. Their rigid, linear structure, combined with the hydrogen bonding capabilities and coordination properties of the pyridine ring, makes them invaluable building blocks for novel pharmaceuticals, functional polymers, and molecular electronics. In drug development, this moiety is often explored as a linker or a pharmacophore in kinase inhibitors, receptor agonists, and other therapeutic agents. Given their significance, the efficient and reliable synthesis of these compounds is a critical concern for researchers.

This guide provides an in-depth comparative analysis of the primary synthetic methodologies for preparing pyridylpropiolic acids. We will move beyond simple procedural lists to dissect the mechanistic underpinnings, practical advantages, and inherent limitations of each approach. Our focus is on providing the causal reasoning behind experimental choices, empowering researchers to select and optimize the ideal method for their specific synthetic challenge.

The Classical Crossroads: Palladium and Copper-Catalyzed Cross-Coupling Reactions

The most well-established routes to aryl alkynes, including pyridylpropiolic acids, are cross-coupling reactions that form a new carbon-carbon bond between a halopyridine (sp² carbon) and an alkyne (sp carbon). The two cornerstone methods in this domain are the Castro-Stephens and the Sonogashira couplings.

The Precursor: Castro-Stephens Coupling

First described in 1963, the Castro-Stephens coupling involves the reaction of a pre-formed copper(I) acetylide with an aryl halide, typically in a solvent like hot pyridine.[1][2] This method laid the groundwork for modern cross-coupling chemistry but relies on stoichiometric amounts of the copper acetylide, which must be prepared in a separate step.

Mechanistic Rationale: The reaction is believed to proceed through an oxidative addition of the aryl halide to the copper(I) acetylide, followed by reductive elimination to form the disubstituted alkyne and a copper(I) halide.[3] The requirement for high temperatures and stoichiometric copper limits its functional group tolerance and overall efficiency, making it less favorable for complex molecule synthesis compared to its palladium-catalyzed successor.

  • Key Characteristics:

    • Reactants: Halopyridine, pre-formed copper(I) propiolate.

    • Conditions: High temperatures (e.g., boiling pyridine).[1][2]

    • Pros: Foundational method; can be effective for specific substrates. Unlike the Sonogashira coupling, it can be used to produce heterocyclic compounds when a nucleophilic group is positioned ortho to the aryl halide.[2][4]

    • Cons: Requires stoichiometric copper, harsh reaction conditions, and often produces significant side products.

The Workhorse: Sonogashira Coupling

The Sonogashira coupling, a landmark development in 1975, revolutionized alkyne synthesis by introducing a dual-catalyst system.[5] It employs a palladium catalyst along with a catalytic amount of a copper(I) salt (typically CuI).[5][6] This innovation allows the reaction to proceed under much milder conditions and with significantly higher efficiency and functional group tolerance.[5]

Mechanistic Rationale (Dual Catalytic Cycle): The true elegance of the Sonogashira reaction lies in its two interconnected catalytic cycles.[7][8]

  • The Palladium Cycle: A palladium(0) species undergoes oxidative addition with the halopyridine (R-X). Simultaneously, the copper cycle generates a copper(I) acetylide in situ. This copper acetylide then undergoes transmetalation with the Pd(II)-aryl complex. The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final pyridylpropiolic acid derivative and regenerate the Pd(0) catalyst.[5]

  • The Copper Cycle: In the presence of a base (commonly an amine), the terminal alkyne is deprotonated. This acetylide then coordinates with the copper(I) salt, forming the reactive copper(I) acetylide species that participates in the palladium cycle.[9]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_ox R-Pd(II)L₂-X (Oxidative Addition) pd0->pd_ox R-X (Halopyridine) pd_trans R-Pd(II)L₂-C≡CR' pd_ox->pd_trans Cu-C≡CR' (Transmetalation) cu_acetylide Cu(I)-C≡CR' pd_ox->cu_acetylide pd_trans->pd0 product R-C≡CR' pd_trans->product Reductive Elimination cu_cat Cu(I)X cu_acetylide->pd_trans alkyne H-C≡CR' alkyne->cu_acetylide Base caption Fig. 1: Dual Catalytic Cycle of the Sonogashira Coupling.

Fig. 1: Dual Catalytic Cycle of the Sonogashira Coupling.

Addressing the Limitations: The Rise of Copper-Free and Alternative Methods

While powerful, the classic Sonogashira coupling is not without its flaws. The copper co-catalyst can promote the undesirable homocoupling of the alkyne starting material (Glaser coupling), leading to byproduct formation and reduced yields.[8] Furthermore, the removal of both palladium and copper residues from the final product is a significant challenge, particularly in pharmaceutical applications. These issues have driven the development of alternative methodologies.

Copper-Free Sonogashira Coupling

To circumvent the issue of homocoupling, copper-free Sonogashira protocols have been developed. These reactions typically require a more robust base, a higher catalyst loading, or specialized ligands to facilitate the direct reaction of the palladium complex with the terminal alkyne.[7]

Mechanistic Rationale: In the absence of copper, the deprotonated alkyne is believed to coordinate directly to the palladium(II)-aryl complex.[5] This step is generally slower than the copper-mediated transmetalation, often necessitating slightly more forcing conditions. However, the resulting product is cleaner, and purification is simplified.

Copper_Free_Sonogashira pd0 Pd(0)L₂ pd_ox R-Pd(II)L₂-X (Oxidative Addition) pd0->pd_ox R-X (Halopyridine) pd_alkyne [R-Pd(II)L(C≡CR')]⁻ (Alkyne Coordination & Deprotonation) pd_ox->pd_alkyne H-C≡CR', Base pd_alkyne->pd0 product R-C≡CR' pd_alkyne->product Reductive Elimination caption Fig. 2: Catalytic Cycle of Copper-Free Sonogashira Coupling. Protocol_Workflow start Start: Assemble Catalysts (Pd(TFA)₂, PPh₃, CuI) in DMF under N₂ stir1 Stir 30 min at RT start->stir1 add_reagents Add Halopyridine, Alkyne, and Base (Et₃N) stir1->add_reagents heat Heat to 100°C for 3h (Monitor by TLC) add_reagents->heat workup Aqueous Workup: Dilute with EtOAc, wash with H₂O/Brine heat->workup purify Dry, Concentrate, and Purify via Chromatography workup->purify end End: Isolated Product purify->end caption Fig. 3: General Workflow for a Sonogashira Coupling.

References

Safety Operating Guide

Navigating the Disposal of 3-(4-Pyridyl)propiolic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of scientific research and pharmaceutical development, the safe and compliant management of chemical waste is a cornerstone of laboratory excellence. This guide provides an in-depth, procedural framework for the proper disposal of 3-(4-Pyridyl)propiolic Acid, ensuring the safety of personnel and the protection of our environment. Moving beyond a simple checklist, we will delve into the chemical reasoning that underpins these essential protocols, fostering a culture of safety and responsibility.

Understanding the Compound: Hazard Profile of this compound

Before addressing disposal, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is a heterocyclic compound containing a pyridine ring, a carboxylic acid group, and an alkyne functional group. This unique structure informs its reactivity and toxicological profile.

According to available safety data, this compound presents the following hazards:

  • Skin Irritation: Causes skin irritation.[1][2]

  • Serious Eye Irritation: Causes serious eye irritation.[1][2][3]

  • Respiratory Irritation: May cause respiratory irritation.[1][2]

  • Harmful if Swallowed: Harmful if ingested.[2]

The toxicological properties of this compound have not been thoroughly investigated, warranting a cautious approach to handling and disposal.[1]

Hazard StatementGHS ClassificationSource
Causes skin irritationSkin Irrit. 2[1][3]
Causes serious eye irritationEye Irrit. 2A[1][3]
May cause respiratory irritationSTOT SE 3[1]
Harmful if swallowedAcute Tox. 4 (Oral)[2]

Core Disposal Directive: Incineration as the Preferred Method

The primary and recommended method for the disposal of this compound is incineration . This should be carried out in a licensed hazardous waste incinerator equipped with an afterburner and scrubber to neutralize harmful combustion byproducts.[1] The rationale for this approach is the complete thermal destruction of the organic molecule, minimizing the risk of environmental contamination.

Step-by-Step Protocol for Waste Collection and Preparation for Incineration
  • Segregation is Key: Never mix this compound waste with other waste streams.[1][4] Keep it in its original container or a clearly labeled, dedicated waste container.

  • Container Integrity: Ensure the waste container is chemically compatible (e.g., glass or high-density polyethylene), in good condition, and can be securely sealed.[5]

  • Labeling: The waste container must be clearly and accurately labeled as "Hazardous Waste: this compound" and include the relevant hazard pictograms.

  • Storage Pending Disposal: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and sources of ignition.[5][6]

  • Professional Disposal: Arrange for collection by a licensed hazardous waste disposal company. Provide them with the Safety Data Sheet (SDS) for this compound to ensure they are fully aware of the material's hazards.

Immediate Safety and Spill Management

Accidents can happen, and a well-defined emergency response plan is crucial.

Personal Protective Equipment (PPE)

When handling this compound, always wear appropriate PPE:

  • Eye Protection: Chemical safety goggles or a face shield.[1][7]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).[1][5]

  • Body Protection: A laboratory coat.[5][7]

  • Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood.[1][5] If dusts are generated, a respirator may be necessary.

Spill Response Protocol

In the event of a spill:

  • Evacuate and Ventilate: Ensure the area is well-ventilated and restrict access to non-essential personnel.[8]

  • Contain the Spill: For solid spills, carefully sweep up the material to avoid generating dust.[1] For solutions, use an inert absorbent material like sand or vermiculite to contain the spill.[5]

  • Collect and Dispose: Place the spilled material and any contaminated absorbent into a sealed, labeled container for hazardous waste disposal.[1][6]

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Decision Workflow for this compound Start Waste Generated: This compound CheckContamination Is the waste contaminated with other chemicals? Start->CheckContamination PureWaste Pure or minimally contaminated waste CheckContamination->PureWaste No MixedWaste Mixed with other hazardous waste CheckContamination->MixedWaste Yes Segregate Segregate and collect in a dedicated, labeled container PureWaste->Segregate ConsultEHS Consult EHS and SDS of all components for compatibility and proper waste stream MixedWaste->ConsultEHS Store Store in a cool, dry, well-ventilated area Segregate->Store ConsultEHS->Store ContactDisposal Contact licensed hazardous waste disposal company Store->ContactDisposal ProvideSDS Provide SDS and arrange for incineration ContactDisposal->ProvideSDS End Proper Disposal Achieved ProvideSDS->End

Caption: Decision workflow for the disposal of this compound.

Alternative Considerations and What to Avoid

  • Drain Disposal: Under no circumstances should this compound or its containers be disposed of down the drain.[5][9] This can lead to environmental contamination and potential reactions within the drainage system.

  • Landfill: Disposal in regular trash or landfill is strictly prohibited.[5][9]

  • Neutralization: While neutralization is a common practice for simple carboxylic acids, it is not recommended for this compound without explicit guidance from your institution's EHS department.[9][10] The pyridine and alkyne moieties may undergo unintended reactions during neutralization.

By adhering to these detailed procedures, you contribute to a safer laboratory environment and ensure that your research practices are both scientifically sound and environmentally responsible.

References

Comprehensive Safety and Handling Guide for 3-(4-Pyridyl)propiolic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety protocols and operational directives for the handling, storage, and disposal of 3-(4-Pyridyl)propiolic Acid (CAS No. 66869-74-7) in a laboratory setting. As a Senior Application Scientist, this document is structured to impart not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and excellence in your research endeavors.

Hazard Assessment and GHS Classification

This compound is a compound that requires careful handling due to its potential health hazards. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for this substance[1]:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Understanding these classifications is the foundational step in mitigating risk. The pyridine moiety and the carboxylic acid group contribute to its irritant and potentially toxic properties. The fine, dusty nature of the solid compound can increase the risk of inhalation, leading to respiratory tract irritation.

Hazard Statement Description Primary Exposure Route
H302Harmful if ingested.Oral
H315Can cause redness, itching, and inflammation upon contact with skin.Dermal
H319Can cause significant eye irritation, redness, and pain.Ocular
H335May cause irritation to the nose, throat, and lungs if inhaled.Inhalation

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the chemical's properties.

PPE Category Item Specification and Rationale
Eye and Face Protection Chemical Safety GogglesMust be worn at all times to protect against dust particles and accidental splashes. Goggles provide a seal around the eyes, which is critical when handling irritants[2].
Face ShieldRecommended to be worn in conjunction with goggles, especially when handling larger quantities or if there is a significant risk of splashing, to provide full-face protection.
Hand Protection Nitrile or Butyl Rubber GlovesWhile nitrile gloves are often suitable for incidental contact with many chemicals, for pyridine derivatives, butyl rubber gloves may offer more robust protection for prolonged handling. Always inspect gloves for any signs of degradation or perforation before use[3]. It is crucial to consult the glove manufacturer's compatibility chart for specific breakthrough times.
Body Protection Laboratory CoatA fully buttoned lab coat made of a suitable material should be worn to protect the skin and personal clothing from contamination.
Respiratory Protection NIOSH-Approved RespiratorA respirator is necessary when engineering controls, such as a fume hood, are not available or are insufficient to control exposure to dust or aerosols. For powdered substances that can cause respiratory irritation, a particulate respirator (e.g., N95) may be appropriate. If vapors are a concern, a respirator with organic vapor cartridges should be considered.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound minimizes the risk of exposure and ensures the integrity of your experiments.

Receiving and Storage
  • Upon receipt, inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[4].

  • The storage container should be tightly sealed to prevent the absorption of moisture and the release of dust.

Handling and Use
  • Ventilation is Key: Always handle this compound in a certified chemical fume hood to minimize the inhalation of dust and potential vapors[2].

  • Avoid Dust Formation: Use techniques that minimize the generation of dust, such as carefully scooping the material instead of pouring it from a height.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn[2]. Do not eat, drink, or smoke in the laboratory.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Verify Fume Hood Verify Fume Hood Don PPE Don PPE Verify Fume Hood->Don PPE Safety First Weigh Compound Weigh Compound Don PPE->Weigh Compound Proceed to Handling Perform Reaction Perform Reaction Weigh Compound->Perform Reaction Store Temporarily Store Temporarily Perform Reaction->Store Temporarily If necessary Decontaminate Workspace Decontaminate Workspace Perform Reaction->Decontaminate Workspace Store Temporarily->Decontaminate Workspace Segregate Waste Segregate Waste Decontaminate Workspace->Segregate Waste Doff PPE Doff PPE Segregate Waste->Doff PPE

Caption: Workflow for Safe Handling of this compound.

Emergency Procedures: Be Prepared

Accidents can happen, and a rapid, informed response is critical.

Exposure Response
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[5][6].

  • Skin Contact: Remove contaminated clothing and wash the affected skin with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention[2][5].

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Spill Response

For a small spill of solid this compound:

  • Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Don Appropriate PPE: This includes a respirator, chemical-resistant gloves, safety goggles, and a lab coat.

  • Contain and Absorb: Gently cover the spill with an inert absorbent material, such as vermiculite or sand, to prevent the dust from becoming airborne[2].

  • Neutralize (with caution): For acidic compounds, a weak base like sodium bicarbonate can be used for neutralization. Apply it from the outside of the spill and work inwards. Test the pH of the mixture to ensure it is neutral (pH 6-8) before proceeding[7][8].

  • Collect and Dispose: Carefully scoop the neutralized mixture into a clearly labeled, sealed container for hazardous waste disposal[2].

  • Decontaminate: Clean the spill area with soap and water.

For large spills, evacuate the laboratory immediately and contact your institution's emergency response team.

Disposal Plan: Environmental Responsibility

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: Collect all waste containing this compound, including contaminated absorbents and PPE, in a designated and properly labeled hazardous waste container.

  • Licensed Disposal: Never dispose of this chemical down the drain or in the regular trash[2]. All chemical waste must be disposed of through a licensed hazardous waste disposal service in accordance with local, state, and federal regulations.

By adhering to these scientifically grounded safety protocols, you contribute to a secure research environment, protect yourself and your colleagues, and ensure the continued integrity of your valuable work.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.